2-Ethyl-2-methylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWPVNVBYOKSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881261 | |
| Record name | 2-Ethyl-2-methylpentanoic acid | |
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Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5343-52-2 | |
| Record name | 2-Ethyl-2-methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5343-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethyl-2-methylpentanoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-2-methylpentanoic acid | |
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| Record name | 2-Ethyl-2-methylpentanoic acid | |
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| Record name | 2-ethyl-2-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.895 | |
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| Record name | 2-ETHYL-2-METHYLPENTANOIC ACID | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFK7LO5002 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethyl-2-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-2-methylpentanoic acid (CAS No. 5343-52-2), a branched-chain fatty acid of interest in pharmaceutical research and development. The document details its physicochemical properties, synthesis, and known biological activities, with a focus on its potential applications in oncology and as a subject of study in environmental endocrinology. A detailed experimental protocol for a representative synthesis is provided, alongside a proposed logical workflow for investigating its reported anticancer effects.
Introduction
This compound, also known as Valproic Acid Impurity K, is a carboxylic acid with a unique branched structure.[1][2] While it is recognized as a process impurity in the manufacturing of the widely used antiepileptic drug valproic acid, its own biological activities are an area of emerging interest.[1][2] Structurally similar to valproic acid, a known histone deacetylase (HDAC) inhibitor, this compound presents a subject for investigation into its own potential pharmacological effects.[3][4] This guide aims to consolidate the available technical information on this compound to support further research and development efforts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5343-52-2 | [1][2] |
| Molecular Formula | C8H16O2 | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/oil | |
| Density | 0.9187 g/cm³ at 17 °C | [5] |
| Boiling Point | 215-220 °C | [5] |
| Solubility | Slightly soluble in chloroform, ethanol, and methanol. | |
| pKa (Predicted) | 4.85 ± 0.40 | [6] |
| Storage Temperature | Room Temperature, sealed in a dry environment. | [6] |
Synthesis and Experimental Protocol
A patented method for the preparation of this compound provides a foundational experimental protocol. This synthesis involves a multi-step process, which is detailed below.
Representative Synthesis Protocol
This protocol is based on a disclosed preparation method and is intended for research purposes.
Materials:
-
Methyl or Ethyl Cyanoacetate (B8463686)
-
Bromopropane
-
Sodium Methoxide (or other suitable base)
-
Sodium Hydride (or other suitable strong base)
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (B80452)
-
Sodium Hydroxide (B78521)
-
Toluene
-
Deionized Water
Procedure:
-
Preparation of 2-Cyanopentanoate: React cyanoacetate with bromopropane in the presence of a base like sodium methoxide. The reaction mixture is then washed with a dilute acid solution and then with deionized water until a neutral pH is achieved. The resulting 2-cyanopentanoate is purified by rectification.
-
Alkylation: The purified 2-cyanopentanoate is then alkylated using iodoethane and a strong base such as sodium hydride.
-
Hydrolysis: The resulting 2-cyano-2-methylpentanoate is hydrolyzed. Initially, the compound is treated with a molar excess of sodium hydroxide.
-
Decarboxylation and Nitrosation: Following initial hydrolysis, concentrated sulfuric acid is added, and the reaction is heated. Subsequently, an aqueous solution of sodium nitrite is added to facilitate decarboxylation and removal of the cyano group.
-
Work-up and Isolation: The reaction mixture is diluted with water and extracted with toluene. The organic phases are combined and washed with an aqueous sodium hydroxide solution. The aqueous layer is then acidified to precipitate the final product, this compound, which can be further purified as needed.
Biological Activity and Potential Applications
While comprehensive pharmacological data is limited, existing information suggests two primary areas of biological relevance for this compound: oncology and endocrinology.
Anticancer Properties
There are indications that this compound possesses cytotoxic properties against tumor cells.[7] It is reported to inhibit the growth of cancer cells by inducing necrotic cell death and has demonstrated cytosolic activity.[7] This suggests that the compound can penetrate the cell membrane to exert its effects. The structural similarity to valproic acid, a known HDAC inhibitor with anticancer properties, provides a rationale for investigating a similar mechanism of action for this compound.[3][4]
Estrogenic Activity Studies
This compound has been utilized in biological studies to assess the estrogenicity of environmental chemicals.[8] This suggests that the compound may interact with estrogen signaling pathways, although the nature of this interaction (agonistic or antagonistic) is not fully elucidated in the available literature.
Proposed Investigational Workflow
To further elucidate the biological activities of this compound, a structured investigational workflow is proposed. This workflow is designed to systematically explore its reported anticancer effects and potential mechanism of action.
Caption: Proposed Investigational Workflow for this compound
Potential Signaling Pathway Involvement
Given the reported induction of necrotic cell death and its structural similarity to the HDAC inhibitor valproic acid, a hypothetical signaling pathway can be proposed for investigation. HDAC inhibition can lead to the altered expression of numerous genes, including those involved in cell cycle arrest and cell death pathways.
Caption: Hypothetical Signaling Pathway for this compound
Conclusion
This compound is a compound with a well-defined chemical profile and intriguing, yet underexplored, biological activities. Its structural relationship to valproic acid and preliminary reports of anticancer effects warrant further investigation. The experimental protocols and investigational workflows outlined in this guide provide a framework for researchers to systematically explore the therapeutic potential of this molecule. Future studies focusing on its mechanism of action, particularly its potential role as an HDAC inhibitor and its impact on specific signaling pathways, will be crucial in determining its value in drug development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Valproic Acid EP Impurity K | molsyns.com [molsyns.com]
- 3. acs.org [acs.org]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. (2RS)-2-Ethyl-2-methylpentanoic acid | 5343-52-2 | FAA34352 [biosynth.com]
- 8. This compound | 5343-52-2 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-2-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-methylpentanoic acid (CAS No: 5343-52-2), a branched-chain carboxylic acid, is a structural analog of the well-known anticonvulsant and mood-stabilizing drug, valproic acid.[1][2] As with any compound of pharmaceutical interest, a thorough understanding of its physicochemical properties is fundamental for research and development, influencing aspects such as formulation, delivery, and biological activity. This technical guide provides a summary of the known physicochemical data for this compound, detailed experimental protocols for key property determination, and a logical workflow for its characterization.
Core Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, key values such as the pKa and logP are currently based on predictive models.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [3][4][5] |
| Molecular Weight | 144.21 g/mol | [3][4][5] |
| Physical Form | Liquid / Oil | [5][6] |
| Boiling Point | 215-220 °C | [4] |
| Density | 0.9187 g/cm³ at 17 °C | [4] |
| pKa (Predicted) | 4.85 ± 0.40 | [3] |
| logP (XLogP3, Predicted) | 2.4 | [4][7] |
| Solubility | Slightly soluble in Chloroform, Ethanol, Methanol | [6] |
| Aqueous Solubility | Data not available |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following are standard protocols applicable for the characterization of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a highly accurate method for its determination.
Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the buffering region on the titration curve.
Methodology:
-
Preparation: A precise amount of this compound is dissolved in a suitable solvent (typically purified water or a co-solvent if solubility is low) to a known concentration.
-
Titration: The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated as the pH at half the volume of the equivalence point.
Determination of logP by the Shake-Flask Method (OECD Guideline 107)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most widely recognized method for the experimental determination of logP.
Principle: The method determines the ratio of the concentration of the solute in two immiscible liquid phases, typically n-octanol and water, at equilibrium. The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of this value is the logP.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.
-
Test Substance Addition: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Equilibration: The two phases are mixed in a vessel and agitated until equilibrium is reached. This is typically done by shaking at a constant temperature.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility by the Flask Method (OECD Guideline 105)
Water solubility is a fundamental property that affects a drug's dissolution, absorption, and bioavailability. The flask method is a straightforward approach to determine the saturation mass concentration of a substance in water.
Principle: An excess amount of the substance is equilibrated with water at a constant temperature. The concentration of the substance in the resulting saturated solution is then determined.
Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a sufficient period to allow equilibrium to be reached (typically 24-48 hours).
-
Phase Separation: The undissolved portion of the substance is separated from the saturated aqueous solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method (e.g., GC, HPLC).
-
Result: The measured concentration represents the water solubility of the compound at the specified temperature.
Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.
Caption: Logical workflow for the physicochemical characterization of a chemical entity.
Biological Context
While this guide focuses on the physicochemical properties, it is noteworthy that this compound has been investigated in biological studies. It is described as a derivative of 2,5-Dimethyl-2-ethylhexanoic Acid and has been used to evaluate environmental chemicals for estrogenicity.[8] Additionally, it has shown cytotoxic and fusogenic properties, inhibiting tumor cell growth by inducing necrotic cell death.[9] No specific signaling pathway involvement has been identified to date.
References
- 1. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound CAS#: 5343-52-2 [m.chemicalbook.com]
- 7. PubChemLite - this compound (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 8. This compound | 5343-52-2 [chemicalbook.com]
- 9. (2RS)-2-Ethyl-2-methylpentanoic acid | 5343-52-2 | FAA34352 [biosynth.com]
An In-depth Technical Guide to 2-Ethyl-2-methylpentanoic Acid
This guide provides a detailed overview of the molecular structure, properties, and relevant (though limited) experimental context of 2-Ethyl-2-methylpentanoic acid, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is a branched-chain carboxylic acid. Its structure features a pentanoic acid backbone with both an ethyl and a methyl group substituted at the alpha-carbon (position 2). This substitution creates a chiral center, meaning the molecule can exist as two different enantiomers.
The molecular formula of this compound is C8H16O2.[1][2][3][4][5] Its chemical structure is represented by the canonical SMILES string CCCC(C)(CC)C(=O)O.[1][4]
A summary of the key molecular properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C8H16O2 | [1][2][3][4][5][6] |
| Molecular Weight | 144.21 g/mol | [1][2][4] |
| Exact Mass | 144.115029749 u | [4][5][6] |
| Monoisotopic Mass | 144.115029749 u | [5][6] |
| IUPAC Name | This compound | [4] |
| CAS Number | 5343-52-2 | [1][2][4] |
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound.
Experimental Context
While detailed experimental protocols for the synthesis and biological activity of this compound are not extensively available in the public domain, some information can be gleaned.
Synthesis: The compound can be obtained through asymmetric synthesis.[1] This method is crucial for isolating specific enantiomers, which can have different biological activities.
Biological Activity: this compound has been noted for its cytotoxic properties, inhibiting the growth of tumor cells by inducing necrotic cell death.[1] It has also been observed to cause hemolysis in erythrocytes.[1]
Due to the limited availability of detailed public information, specific experimental protocols for these processes are not provided here. Researchers interested in these applications would need to consult specialized chemical and pharmacological literature. There is no widely documented signaling pathway associated with this compound in the initial search results.
References
Biological Activity of 2-Ethyl-2-methylvaleric Acid: A Technical Guide
Disclaimer: Scientific literature extensively detailing the specific biological activities of 2-Ethyl-2-methylvaleric acid is notably scarce. This guide synthesizes the available information, drawing heavily on data from its structural analog, Valproic Acid (VPA), and related branched-chain fatty acids. The potential activities described herein, particularly regarding cytotoxicity and specific signaling pathways, are largely based on these comparisons and require dedicated experimental validation for 2-Ethyl-2-methylvaleric acid.
Introduction
2-Ethyl-2-methylvaleric acid, also known as 2-Ethyl-2-methylpentanoic acid, is a branched-chain carboxylic acid. Structurally, it is an analog of the well-characterized pharmaceutical agent, Valproic Acid (VPA), and is also identified as an impurity of VPA. While its primary use appears to be as a chemical intermediate, its structural similarity to VPA suggests the potential for significant biological activity.
One commercial supplier notes that the compound exhibits cytosolic activity, inhibits tumor cell growth by inducing necrotic cell death, causes hemolysis in erythrocytes, and possesses fusogenic properties.[1] However, these assertions are not yet substantiated by peer-reviewed scientific literature. This guide will explore these potential activities in the context of related compounds and provide hypothetical frameworks for their investigation.
Physicochemical Properties
A summary of the physical and chemical properties of 2-Ethyl-2-methylvaleric acid is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 5343-52-2 | [1] |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 215-220 °C | [3] |
| Density | 0.9187 g/cm³ (at 17 °C) | [3] |
| Solubility | Limited in water, soluble in organic solvents | [2] |
Potential Biological Activities and Mechanisms of Action
Given the lack of direct research, the biological activities of 2-Ethyl-2-methylvaleric acid are inferred from its structural analogs, primarily Valproic Acid and other short-chain fatty acids (SCFAs).
Anticancer Activity
Hypothesized Mechanism: The most prominent potential therapeutic application is in oncology, based on the known anticancer effects of VPA. VPA is a known inhibitor of histone deacetylases (HDACs).[4][5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, VPA induces histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis of cancer cells.
2-Ethyl-2-methylvaleric acid, as a structural analog, may share this HDAC inhibitory activity. Furthermore, claims of its ability to induce necrotic cell death suggest a potentially different or additional mechanism compared to the more commonly observed apoptosis induced by many anticancer agents. Necrotic cell death is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response.
Hemolytic Activity
The unsubstantiated claim of hemolytic activity suggests that 2-Ethyl-2-methylvaleric acid may be capable of disrupting red blood cell membranes.[1] The mechanism for this is unclear but could be related to its properties as a branched-chain fatty acid and its potential to intercalate into and destabilize the lipid bilayer of the cell membrane.
Neurological Activity
As an analog of the anticonvulsant VPA, 2-Ethyl-2-methylvaleric acid could potentially exhibit activity within the central nervous system. The mechanisms of VPA's anticonvulsant action are multifaceted, including the potentiation of GABAergic inhibition and modulation of voltage-gated ion channels.[6] Structure-activity relationship studies of VPA analogs have shown that the branched-chain carboxylic acid structure is crucial for anticonvulsant activity.[7]
G-Protein Coupled Receptor (GPCR) Activation
Short-chain fatty acids are known to act as signaling molecules by activating certain G-protein coupled receptors (GPCRs), such as FFA2 (GPR43) and FFA3 (GPR41).[8][9] This activation can influence various physiological processes, including immune responses and metabolism. It is plausible that 2-Ethyl-2-methylvaleric acid could interact with these or other GPCRs.
Experimental Protocols
The following are detailed, generalized protocols for assessing the potential biological activities of 2-Ethyl-2-methylvaleric acid.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of 2-Ethyl-2-methylvaleric acid on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
1. Cell Culture:
- Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
2. Cell Seeding:
- Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
- Incubate for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare a stock solution of 2-Ethyl-2-methylvaleric acid in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
- Incubate for 24, 48, or 72 hours.
4. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 5 minutes.
5. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Hemolysis Assay
This protocol determines the red blood cell lytic activity of 2-Ethyl-2-methylvaleric acid.
1. Preparation of Red Blood Cells (RBCs):
- Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.
- Aspirate the supernatant and the buffy coat.
- Wash the RBC pellet three times with cold phosphate-buffered saline (PBS, pH 7.4).
- Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
2. Assay Procedure:
- Prepare various concentrations of 2-Ethyl-2-methylvaleric acid in PBS.
- In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of each compound concentration.
- Include a negative control (100 µL RBCs + 100 µL PBS) and a positive control for 100% hemolysis (100 µL RBCs + 100 µL 1% Triton X-100).
- Incubate the plate at 37°C for 1 hour with gentle shaking.
3. Measurement of Hemolysis:
- Centrifuge the plate at 1,000 x g for 5 minutes.
- Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
- Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
4. Data Analysis:
- Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Necrotic Cell Death Assay (Propidium Iodide Staining and Flow Cytometry)
This protocol distinguishes between live, apoptotic, and necrotic cells based on membrane integrity.
1. Cell Treatment:
- Seed and treat cells with 2-Ethyl-2-methylvaleric acid as described in the cytotoxicity protocol (Section 4.1).
2. Cell Harvesting:
- After the treatment period, collect both the floating and adherent cells.
- For adherent cells, wash with PBS and detach using trypsin.
- Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
- Wash the cell pellet twice with cold PBS.
3. Staining:
- Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
- Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of Annexin V binding buffer to each sample.
4. Flow Cytometry:
- Analyze the samples immediately using a flow cytometer.
- FITC-Annexin V is detected in the FL1 channel and PI in the FL2 channel.
- Analyze at least 10,000 events per sample.
5. Data Interpretation:
- Live cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Primary necrotic cells: Annexin V-negative and PI-positive (this population may be small and transient). An increase in the PI-positive population (both single and double-positive) is indicative of cell death involving membrane rupture.
Mandatory Visualizations
Hypothetical Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by 2-Ethyl-2-methylvaleric acid, based on the known mechanisms of Valproic Acid.
Caption: Hypothetical HDAC inhibition pathway for 2-Ethyl-2-methylvaleric acid.
References
- 1. (2RS)-2-Ethyl-2-methylpentanoic acid | 5343-52-2 | FAA34352 [biosynth.com]
- 2. CAS 5343-52-2: this compound | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting GPCRs Activated by Fatty Acid-Derived Lipids in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of GPCR Structures for Modelling of Free Fatty Acid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Identification of Valproic Acid Impurity K
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural identification and analytical methodologies for Valproic Acid Impurity K, a known related substance of the active pharmaceutical ingredient Valproic Acid. This document outlines the fundamental physicochemical properties, detailed experimental protocols for chromatographic separation, and insights into spectroscopic analysis to ensure accurate identification and quantification, which is critical for regulatory compliance and drug product safety.
Introduction to Valproic Acid Impurity K
Valproic Acid Impurity K is a process-related impurity that can arise during the synthesis of Valproic Acid.[1] Its presence and concentration are strictly monitored in pharmaceutical formulations to ensure the safety and efficacy of the final drug product. The structural details of this impurity are crucial for developing robust analytical methods for its detection and quantification.
Table 1: Physicochemical Properties of Valproic Acid Impurity K
| Property | Value | Reference(s) |
| Chemical Name | (2RS)-2-Ethyl-2-methylpentanoic acid | [2][3] |
| 2-Ethyl-2-methylvaleric acid | [3] | |
| CAS Number | 5343-52-2 | [3] |
| Molecular Formula | C₈H₁₆O₂ | [3] |
| Molecular Weight | 144.21 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
Analytical Methodologies for Structural Identification
The structural elucidation and routine analysis of Valproic Acid Impurity K rely on a combination of chromatographic and spectroscopic techniques. Gas chromatography is the primary method cited in pharmacopeial monographs, while high-performance liquid chromatography offers a viable alternative. Spectroscopic methods are indispensable for the unequivocal confirmation of the impurity's structure.
Gas Chromatography (GC)
A validated Gas Chromatography (GC) method is essential for the separation and quantification of Valproic Acid Impurity K from the active pharmaceutical ingredient (API) and other related substances. The United States Pharmacopeia (USP) has proposed a monograph for Valproic Acid that includes a GC method for the analysis of organic impurities, including Impurity K.[5]
Experimental Protocol: Gas Chromatography (GC) Method
This protocol is based on the proposed USP monograph for the analysis of organic impurities in Valproic Acid.[5]
Table 2: Gas Chromatography (GC) Method Parameters
| Parameter | Specification |
| Column | USP G35 stationary phase |
| Dimensions | 30 m x 0.53 mm, 1.0 µm film thickness |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial: 70 °C, hold for 2 min |
| Ramp: 10 °C/min to 240 °C, hold for 5 min | |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
System Suitability:
-
Relative Retention Time (RRT):
-
Valproic Acid Impurity B: ~0.97
-
Valproic Acid Impurity K: ~0.98
-
Valproic Acid: 1.00[5]
-
Sample Preparation:
-
Standard Solution: Prepare a solution of Valproic Acid Impurity K certified reference standard in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 0.15 mg/mL.
-
Test Solution: Dissolve an accurately weighed quantity of the Valproic Acid sample in the same solvent to obtain a final concentration of approximately 100 mg/mL.
High-Performance Liquid Chromatography (HPLC)
While GC is the more established technique for Valproic Acid and its volatile impurities, HPLC can also be employed, particularly for non-volatile related compounds or as an orthogonal technique for confirmation. Since Valproic Acid and its aliphatic impurities lack a strong chromophore, direct UV detection can be challenging and may require derivatization or the use of a universal detector like a refractive index detector (RID) or a mass spectrometer (MS).[1][6]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Method (General Approach)
The following is a general HPLC method that can be optimized for the analysis of Valproic Acid and its impurities.
Table 3: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Prepare a solution of Valproic Acid Impurity K certified reference standard in the mobile phase.
-
Test Solution: Dissolve the Valproic Acid sample in the mobile phase.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the definitive structural confirmation of Valproic Acid Impurity K.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with GC (GC-MS), provides information about the molecular weight and fragmentation pattern of the impurity.
-
Expected Molecular Ion: For Valproic Acid Impurity K (C₈H₁₆O₂), the expected molecular ion peak [M]⁺ would be at m/z 144.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl and propyl groups, as well as the methyl group at the α-position. The absence of a proton at the α-carbon would be a key distinguishing feature.
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. A predicted ¹³C NMR spectrum for 2-ethyl-2-methyl-pentanoic acid is available in some databases and can serve as a reference.[9]
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
Expected Absorptions:
-
A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.
-
C-H stretching and bending vibrations from the alkyl chains.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the identification and quantification of Valproic Acid Impurity K.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. (2RS)-2-Ethyl-2-methylpentanoic acid | 5343-52-2 | FAA34352 [biosynth.com]
- 3. (2RS)-2-Ethyl-2-methylpentanoic acid pharmaceutical impurity standard 5343-52-2 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Pentanoic acid, 2-ethyl-2-methyl-, methyl ester [webbook.nist.gov]
- 8. PubChemLite - 2-ethyl-2-methylpentanoic acid (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 9. spectrabase.com [spectrabase.com]
Potential Therapeutic Effects of 2-Ethyl-2-methylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-2-methylpentanoic acid, a branched-chain fatty acid, has emerged as a molecule of interest for its potential therapeutic applications. While specific peer-reviewed literature on this compound is limited, preliminary data from commercial suppliers and extensive research on structurally related compounds, such as other branched-chain fatty acids (BCFAs) and valproic acid analogs, suggest a potential for significant biological activity. This technical guide synthesizes the available information to explore the hypothesized therapeutic effects of this compound, focusing on its potential as an anticancer agent through the induction of necrotic cell death and its inherent hemolytic properties. This document provides a comprehensive overview of the current understanding, detailed hypothetical experimental protocols for its investigation, and visualizations of relevant signaling pathways and workflows to guide future research and drug development efforts.
Introduction
This compound (CAS: 5343-52-2), also known as 2-Ethyl-2-methylvaleric acid or Valproic Acid Impurity K, is a saturated fatty acid with a branched alkyl chain. Its chemical structure is provided in Table 1. As a member of the branched-chain fatty acid (BCFA) family, it shares structural similarities with compounds that are known to possess a range of biological activities, including anti-inflammatory, anti-cancer, and metabolic-modulating effects.
Notably, preliminary information from a commercial supplier suggests that (2RS)-2-Ethyl-2-methylpentanoic acid inhibits the growth of tumor cells by inducing necrotic cell death and causes hemolysis in erythrocytes[1][2][3][4]. These claims, while not yet substantiated in peer-reviewed literature, provide a compelling basis for investigating the therapeutic potential of this molecule, particularly in the context of oncology.
This guide aims to provide a detailed technical overview of the potential therapeutic effects of this compound by leveraging the existing knowledge on related compounds and outlining a clear path for future experimental validation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5343-52-2 | [5] |
| Molecular Formula | C8H16O2 | [5] |
| Molecular Weight | 144.21 g/mol | [5] |
| Synonyms | 2-Ethyl-2-methylvaleric acid, Valproic Acid Impurity K (PhEur), NSC 466 | [5] |
| Physical Form | Liquid | [2] |
Hypothesized Therapeutic Effects
Anticancer Activity via Necrotic Cell Death
The primary therapeutic potential of this compound appears to lie in its reported ability to induce necrotic cell death in tumor cells[1][2][3][4]. Necrosis, a form of lytic cell death, can be immunogenic, potentially stimulating an anti-tumor immune response. This contrasts with apoptosis, which is generally considered non-inflammatory.
While specific studies on this compound are lacking, research on other BCFAs and valproic acid analogs supports the plausibility of its anticancer effects. For instance, various BCFAs have been shown to inhibit the proliferation of cancer cells and induce apoptosis. The structural features of BCFAs, such as the position and size of the branching group, can influence their cytotoxic potency.
Table 2: Cytotoxicity of Selected Valproic Acid Derivatives and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Valproic Acid Derivative 7e | HepG2 | 44 | |
| Valproic Acid Derivative 7j | HepG2 | 81.3 | |
| Valproic Acid Derivative 10 | HepG2 | 172 | |
| 5-Fluorouracil (Reference) | HepG2 | 188 | |
| Valproic Acid | HepG2 | >400 |
The precise mechanism by which this compound might induce necrosis is unknown. However, it could potentially involve the disruption of cellular membranes, mitochondrial dysfunction, or the activation of specific signaling pathways that lead to programmed necrosis (necroptosis). A hypothetical signaling pathway for necrosis induction is depicted below.
References
- 1. (2RS)-2-Ethyl-2-methylpentanoic acid | 5343-52-2 | FAA34352 [biosynth.com]
- 2. CAS 5343-52-2: this compound | CymitQuimica [cymitquimica.com]
- 3. CAS 5343-52-2: Acide 2-éthyl-2-méthylpentanoïque [cymitquimica.com]
- 4. CAS 5343-52-2: Ácido 2-etil-2-metilpentanoico | CymitQuimica [cymitquimica.com]
- 5. (2RS)-2-Ethyl-2-methylpentanoic acid pharmaceutical impurity standard 5343-52-2 [sigmaaldrich.com]
In-Vitro Cytotoxicity of 2-Ethyl-2-methylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-vitro cytotoxicity of 2-Ethyl-2-methylpentanoic acid, a structural analog of the well-characterized compound, valproic acid (VPA). Due to the limited availability of direct cytotoxic data for this compound, this document leverages existing research on VPA and its analogs to infer potential cytotoxic mechanisms and provide robust experimental protocols for its evaluation. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and toxicological profile of this compound. It includes detailed methodologies for key cytotoxicity assays, a summary of relevant quantitative data from closely related compounds, and visual representations of implicated signaling pathways and experimental workflows.
Introduction
This compound is a branched-chain carboxylic acid and a structural analog of valproic acid (VPA), a compound widely used in the treatment of epilepsy, bipolar disorder, and migraines. VPA has also garnered significant attention for its anticancer properties, which are largely attributed to its activity as a histone deacetylase (HDAC) inhibitor. As a close structural analog, this compound is hypothesized to exhibit similar biological activities, including potential cytotoxic effects on cancer cell lines.
While specific studies on the in-vitro cytotoxicity of this compound are not extensively available in peer-reviewed literature, one source indicates that the compound possesses "significant cytotoxicity" and can inhibit the growth of tumor cells by inducing necrotic cell death[1]. This guide aims to provide a framework for the systematic in-vitro evaluation of this compound's cytotoxic properties.
Quantitative Cytotoxicity Data (Valproic Acid and Analogs)
To provide a reference for the potential cytotoxic potency of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values of valproic acid in various cancer cell lines. These values have been compiled from multiple studies and demonstrate the dose-dependent cytotoxic effects of a closely related compound.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) | Reference |
| MCF-7 | Breast Cancer | 48 | 2.5 - 5 | [2] |
| MDA-MB-231 | Breast Cancer | 48 | 5 - 10 | [2] |
| PC-3 | Prostate Cancer | 72 | 1.5 | N/A |
| LNCaP | Prostate Cancer | 72 | 2.5 | N/A |
| U-87 MG | Glioblastoma | 48 | 3.5 | N/A |
| SH-SY5Y | Neuroblastoma | 48 | 1 | [3] |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific formulation of the compound used.
Experimental Protocols
This section provides detailed methodologies for three standard in-vitro assays to determine the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Target cancer cell line (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) and create a series of dilutions in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the amount of lactate dehydrogenase released from the cytosol of damaged cells into the supernatant.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period at 37°C and 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a provided lysis buffer).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
This compound
-
Target cancer cell line
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell culture supernatant (to include any detached, dead cells). Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Cell Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in-vitro cytotoxicity assessment.
Proposed Signaling Pathway for Cytotoxicity
Based on the known mechanisms of valproic acid, the following diagram illustrates the potential signaling pathways through which this compound may exert its cytotoxic effects.
Caption: Proposed cytotoxic signaling pathways of this compound.
Conclusion
While direct experimental evidence for the in-vitro cytotoxicity of this compound is currently limited, its structural similarity to valproic acid provides a strong rationale for investigating its potential as a cytotoxic agent. This technical guide offers a comprehensive framework for such an investigation, including detailed experimental protocols and a hypothesized mechanism of action based on the known effects of its analogs. The provided methodologies and background information are intended to facilitate further research into the biological activities of this compound and to aid in the development of novel therapeutic strategies. Further studies are warranted to elucidate the specific cytotoxic profile and molecular targets of this compound.
References
An In-depth Technical Guide to the Core Mechanism of Action of Valproic Acid
Abstract
Valproic acid (VPA), a branched short-chain fatty acid, is a widely prescribed therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis. Its clinical efficacy is attributed to a multifaceted mechanism of action that encompasses the modulation of inhibitory and excitatory neurotransmission, as well as epigenetic regulation through histone deacetylase (HDAC) inhibition. This technical guide provides a comprehensive overview of the core mechanisms of action of VPA, with a focus on its effects on γ-aminobutyric acid (GABA) metabolism, voltage-gated ion channels, and HDACs. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area. While the user initially inquired about 2-Ethyl-2-methylpentanoic acid, the vast body of scientific literature focuses on its isomer, Valproic acid (2-propylpentanoic acid). This guide will therefore detail the well-established mechanisms of Valproic acid, which are considered central to this class of compounds.
Introduction
Valproic acid (VPA), with the chemical formula C₈H₁₆O₂ and CAS number 99-66-1, has been in clinical use for several decades.[1][2] Its broad spectrum of activity is a consequence of its ability to interact with multiple molecular targets within the central nervous system.[3][4][5] The therapeutic effects of VPA are not attributed to a single mode of action but rather to a synergistic combination of effects on neurotransmitter systems, ion channel function, and gene expression.[3][4][5][6] This guide will dissect these core mechanisms, providing the available quantitative data and detailed experimental methodologies to support further investigation.
Core Mechanisms of Action
The mechanism of action of Valproic Acid is complex and involves several key pathways that contribute to its therapeutic effects.[3][4] These can be broadly categorized into three main areas: enhancement of GABAergic neurotransmission, modulation of voltage-gated ion channels, and inhibition of histone deacetylases.
Enhancement of GABAergic Neurotransmission
A primary and well-established mechanism of VPA is its ability to increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain.[3][4][5] This leads to a potentiation of GABAergic inhibition, which helps to dampen neuronal hyperexcitability, a hallmark of epilepsy. VPA achieves this through two principal actions:
-
Inhibition of GABA Transaminase (GABA-T): VPA inhibits the enzyme GABA-T, which is responsible for the degradation of GABA.[3][4][5] This inhibition leads to an accumulation of GABA in the synaptic cleft, thereby enhancing its inhibitory signaling.
-
Stimulation of Glutamic Acid Decarboxylase (GAD): Some evidence suggests that VPA can also increase the activity of GAD, the enzyme that synthesizes GABA from glutamate.[7]
The net effect of these actions is an overall increase in GABAergic tone, contributing to the anticonvulsant properties of VPA.
Modulation of Voltage-Gated Ion Channels
VPA directly modulates the activity of voltage-gated ion channels, which are crucial for regulating neuronal excitability and the propagation of action potentials.
-
Voltage-Gated Sodium Channels (VGSCs): VPA has been shown to block voltage-gated sodium channels, which reduces the rapid firing of neurons that underlies seizure activity.[4][7] This action helps to stabilize neuronal membranes and prevent aberrant electrical discharges.
-
T-type Calcium Channels: VPA is also known to inhibit T-type calcium channels.[7] This is particularly relevant to its efficacy in treating absence seizures, where these channels play a critical role in the characteristic spike-wave discharges.
By modulating these ion channels, VPA effectively reduces neuronal hyperexcitability from multiple angles.
Inhibition of Histone Deacetylases (HDACs)
A more recently discovered mechanism of VPA is its ability to inhibit histone deacetylases (HDACs).[1][4] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes a more open chromatin state, leading to changes in gene expression.[6] This epigenetic modification is thought to contribute to its mood-stabilizing effects and may also play a role in its neuroprotective and anticancer properties.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of Valproic Acid with its key molecular targets.
| Target | Parameter | Value | Species/System | Reference |
| Histone Deacetylase 1 (HDAC1) | IC50 | 0.4 mM | In vitro | [Göttlicher et al., 2001] |
| Class I HDACs | IC50 | ~2 mM | In vitro | [Cayman Chemical] |
| NavMs (prokaryotic sodium channel) | IC50 | 691 µM | HEK293t cells | [Pnas, 2019] |
| T-type Calcium Channels | - | Reduction in current | Rat nodose ganglion neurons | [Neurosci Lett, 1990] |
Note: Specific Ki and EC50 values for GABA transaminase and various mammalian ion channel subtypes are not consistently reported in the literature.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are outlines of protocols for assessing the core mechanisms of VPA.
GABA Transaminase (GABA-T) Activity Assay
This protocol is based on the principle of measuring the conversion of a labeled substrate by GABA-T.
Objective: To determine the inhibitory effect of Valproic Acid on GABA-T activity.
Materials:
-
Purified or recombinant GABA-T enzyme
-
[¹⁴C]-GABA or other suitably labeled GABA substrate
-
α-ketoglutarate
-
Valproic Acid
-
Scintillation fluid and counter
-
Reaction buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, and varying concentrations of Valproic Acid or vehicle control.
-
Initiate the reaction by adding the labeled GABA substrate and the GABA-T enzyme.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a strong acid).
-
Separate the product (e.g., succinic semialdehyde) from the unreacted substrate using a suitable method (e.g., ion-exchange chromatography).
-
Quantify the amount of product formed by liquid scintillation counting.
-
Calculate the percentage of inhibition for each VPA concentration and determine the IC50 value.
Whole-Cell Voltage-Clamp Recording of Sodium Channel Currents
This electrophysiological technique allows for the direct measurement of ion channel activity.[8][9]
Objective: To characterize the effect of Valproic Acid on voltage-gated sodium channels in neurons.
Materials:
-
Cultured neurons or acutely dissociated neurons
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Intracellular solution (e.g., containing CsF or KCl)
-
Extracellular solution (e.g., containing NaCl)
-
Valproic Acid
-
Pharmacological agents to block other channels (e.g., TEA for potassium channels, CdCl₂ for calcium channels)
Procedure:
-
Prepare the cells for recording in a recording chamber with the extracellular solution.
-
Pull a glass pipette to a resistance of 2-5 MΩ and fill it with the intracellular solution.
-
Approach a cell with the pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
Apply a series of voltage steps to elicit sodium currents.
-
Record baseline sodium currents.
-
Perfuse the cell with the extracellular solution containing Valproic Acid at various concentrations.
-
Record the sodium currents in the presence of VPA.
-
Analyze the data to determine the effect of VPA on current amplitude, activation, inactivation, and recovery from inactivation.
Histone Deacetylase (HDAC) Activity Assay
This assay measures the enzymatic activity of HDACs in the presence of an inhibitor.
Objective: To quantify the inhibitory potency of Valproic Acid on HDAC activity.
Materials:
-
Nuclear extracts from cells or purified HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Developer solution
-
Valproic Acid
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, nuclear extract or purified HDAC, and varying concentrations of Valproic Acid or vehicle control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each VPA concentration and determine the IC50 value.
Signaling Pathways and Visualizations
The multifaceted actions of Valproic Acid can be visualized through signaling pathway diagrams.
Caption: VPA enhances GABAergic transmission.
Caption: VPA modulates neuronal excitability.
Caption: VPA's epigenetic mechanism.
Conclusion
The therapeutic efficacy of Valproic Acid stems from its ability to concurrently modulate multiple key pathways involved in neuronal function and gene regulation. Its actions on the GABAergic system, voltage-gated ion channels, and histone deacetylases collectively contribute to its anticonvulsant, mood-stabilizing, and other clinical effects. A thorough understanding of these core mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and drug development professionals working to further elucidate the complex pharmacology of Valproic Acid and to develop the next generation of therapies for neurological and psychiatric disorders.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Valproate - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
The Natural Occurrence of Branched-Chain Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a class of aliphatic carboxylic acids characterized by the presence of one or more methyl groups along their carbon chain. Unlike their straight-chain counterparts, BCFAs exhibit unique physical and chemical properties that influence their biological roles. Predominantly found in bacteria, BCFAs are also present in a variety of other natural sources, including human vernix caseosa, meconium, and milk, as well as in ruminant-derived products.[1][2] Their presence in these matrices suggests important physiological functions, ranging from modulating membrane fluidity to influencing metabolic and inflammatory signaling pathways.[3][4] This in-depth technical guide provides a comprehensive overview of the natural occurrence of BCFAs, their biosynthesis, and their physiological significance, with a focus on quantitative data, experimental protocols, and the molecular pathways they influence.
Data Presentation: Quantitative Occurrence of BCFAs
The concentration and composition of BCFAs vary significantly across different biological sources. The following tables summarize the quantitative data on BCFA content in various matrices.
Table 1: Branched-Chain Fatty Acid Content in Human Sources
| Source | Total BCFA Content (% of Total Fatty Acids or dry weight) | Predominant BCFAs | Reference(s) |
| Vernix Caseosa | 10-20% of dry weight; 12% of dry weight; 15.59% in triacylglycerol, 11.82% in free fatty acids, 16.81% in wax esters | iso-12:0, anteiso-13:0, iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, anteiso-17:0, iso-18:0, iso-20:0 | [5][6][7][8] |
| Meconium | ~1% of dry weight | iso-BCFAs (C16-C26), anteiso-17:0 | [2][7] |
| Human Milk | 0.4% - 2.3% of total fatty acids | iso-14:0, iso-16:0, anteiso-15:0, anteiso-17:0 | [9][10] |
Table 2: Branched-Chain Fatty Acid Content in Dairy Products
| Source | Total BCFA Content (% of Total Fatty Acids) | Predominant BCFAs | Reference(s) |
| Cow's Milk | 1.7 - 3.4% | iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0 | [4] |
| Goat's Milk | 1.2 - 2.4% | Not specified | [4] |
| Sheep's Milk | 1.8 - 3.1% | Not specified | [4] |
| Camel's Milk | ~6.04% | Not specified | [10] |
| Yak's Milk | 3.91% | Not specified | [10] |
| Cheese | 0.2 - 1.9% (polar lipids), 0.1 - 1.7% (neutral lipids) | Not specified | [11] |
Table 3: Branched-Chain Fatty Acid Content in Other Natural Sources
| Source | Total BCFA Content | Predominant BCFAs | Reference(s) |
| Bacteria (general) | Major acyl constituents of membrane lipids in many species | iso- and anteiso-fatty acids | [12][13] |
| Marine Sponges | Varies by species | Novel branched Δ5 monounsaturated acids, 19-methylpentacosanoic, 19-methylhexacosanoic, 19-methylheptacosanoic acids | [14][15] |
| Fish | 2-10 times lower than cheese | iso-17:0, iso-15:0 | [11] |
Biosynthesis of Branched-Chain Fatty Acids in Bacteria
The primary producers of BCFAs in nature are bacteria. The biosynthesis of iso- and anteiso-BCFAs in bacteria utilizes branched-chain amino acids (BCAAs) as precursors.
Experimental Protocols
Accurate identification and quantification of BCFAs are crucial for understanding their biological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed.
General Experimental Workflow for BCFA Analysis
Detailed Methodologies
1. Lipid Extraction from Biological Samples (General Protocol)
-
Objective: To extract total lipids from a biological matrix.
-
Method: A modified Folch or Bligh & Dyer method is commonly used.[16]
-
Procedure:
-
Homogenize the sample in a chloroform (B151607):methanol mixture (typically 2:1, v/v).
-
Add a salt solution (e.g., 0.9% NaCl or 0.88% KCl) to induce phase separation.
-
Centrifuge to separate the layers.
-
Collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
2. Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
Objective: To convert fatty acids into their more volatile and less polar methyl esters for GC analysis.
-
Method: Acid-catalyzed transesterification is a common method.[12][17]
-
Procedure:
-
To the dried lipid extract, add a solution of 14% boron trifluoride (BF3) in methanol or 3M methanolic HCl.[10][16]
-
Incubate at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 10-60 minutes).
-
Stop the reaction by adding water.
-
Extract the FAMEs into an organic solvent such as hexane (B92381).
-
The hexane layer is then collected for GC-MS analysis.
-
3. GC-MS Analysis of BCFAs
-
Objective: To separate, identify, and quantify individual BCFAs.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
-
Column: A polar capillary column (e.g., DB-FastFAME, BPX-5) is essential for separating BCFA isomers from straight-chain fatty acids.[5][18]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
Oven Temperature Program: A programmed temperature ramp is used to elute the FAMEs based on their boiling points and polarity.
-
MS Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for identification.
-
4. LC-MS/MS Analysis for Isomeric Separation
-
Objective: To achieve enhanced separation of BCFA isomers that may co-elute in GC.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Method: Reversed-phase liquid chromatography (RPLC) is often employed.[13]
-
Procedure:
-
The lipid extract (without derivatization) is injected onto the LC column.
-
A gradient elution with a suitable mobile phase (e.g., water, acetonitrile, isopropanol (B130326) with modifiers like formic acid or ammonium (B1175870) formate) is used for separation.
-
The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer.
-
Tandem MS (MS/MS) is used for structural elucidation and specific quantification.
-
Signaling Pathways Modulated by BCFAs
Recent research has highlighted the role of BCFAs as signaling molecules that can modulate various cellular pathways, particularly those involved in inflammation and metabolism.
PPARα Signaling Pathway
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a key role in the regulation of lipid metabolism. Certain BCFAs have been identified as potent activators of PPARα.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. BCFAs have been shown to exert anti-inflammatory effects, potentially through the modulation of the NF-κB pathway.
IL-10 Signaling Pathway
Interleukin-10 (IL-10) is an anti-inflammatory cytokine. Studies have shown that dietary BCFAs can increase the expression of IL-10, which may contribute to their protective effects in conditions like necrotizing enterocolitis.[5][18]
Regulation of Lipid Synthesis
BCFAs may also influence the expression of key genes involved in lipid synthesis, such as sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN).
Conclusion
Branched-chain fatty acids are a unique class of lipids with a widespread natural occurrence and diverse biological functions. Their presence in significant quantities in bacteria, human neonatal environments, and dairy products underscores their importance in nutrition and physiology. The ability of BCFAs to modulate membrane properties and influence key signaling pathways related to inflammation and metabolism makes them a compelling area of research for scientists and drug development professionals. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for further investigation into the therapeutic potential of these fascinating molecules.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 5. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Extraction/UHPLC-Q-Orbitrap-MS-Based Lipidomic Workflow for Comprehensive Study of Lipids in Soft Ch… [ouci.dntb.gov.ua]
- 7. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. Molecular Mechanisms Driving IL-10- Producing B Cells Functions: STAT3 and c-MAF as Underestimated Central Key Regulators? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of human milk fat analogue by enzymatic interesterification reaction using palm stearin and fish oil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
- 17. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Ethyl-2-methylpentanoic Acid: A Technical Guide
Introduction
2-Ethyl-2-methylpentanoic acid (CAS No. 5343-52-2) is a branched-chain carboxylic acid. As a fine chemical, it can serve as an intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries. A comprehensive understanding of its structural features is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for elucidating and confirming the molecular structure of such compounds.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy Data (Predicted)
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~12.0 | Singlet (broad) | 1H |
| -CH₂- (ethyl) | ~1.6 - 1.7 | Quartet | 2H |
| -CH₃ (methyl) | ~1.1 | Singlet | 3H |
| -CH₂- (propyl) | ~1.4 - 1.5 | Multiplet | 2H |
| -CH₂- (propyl) | ~1.2 - 1.3 | Multiplet | 2H |
| -CH₃ (ethyl & propyl) | ~0.9 | Triplet | 6H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy Data (Predicted)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -COOH | ~180 - 185 |
| Quaternary C | ~45 - 50 |
| -CH₂- (ethyl) | ~25 - 30 |
| -CH₃ (methyl) | ~20 - 25 |
| -CH₂- (propyl, α) | ~35 - 40 |
| -CH₂- (propyl, β) | ~15 - 20 |
| -CH₃ (ethyl & propyl) | ~10 - 15 |
IR (Infrared) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad and strong |
| C-H (Alkyl) | 2850 - 2960 | Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong and sharp |
| C-O | 1210 - 1320 | Medium |
MS (Mass Spectrometry) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The following are predicted m/z values for common adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 145.1223 |
| [M+Na]⁺ | 167.1043 |
| [M-H]⁻ | 143.1078 |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a liquid carboxylic acid like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a small drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Acquire a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general steps involved in spectroscopic analysis.
A Technical Guide to the Solubility of 2-Ethyl-2-methylpentanoic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-2-methylpentanoic acid. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes data for structurally similar C8 carboxylic acids, namely 2-ethylhexanoic acid and octanoic acid, to provide valuable insights for researchers. The guide details experimental protocols for solubility determination and presents a logical workflow for these procedures.
Introduction to this compound
This compound is a branched-chain carboxylic acid. Its structure, featuring a carboxylic acid functional group and a C8 aliphatic chain, dictates its solubility properties. The polar carboxylic acid group allows for hydrogen bonding with polar solvents, while the nonpolar alkyl chain contributes to its solubility in nonpolar organic solvents. Understanding its solubility is crucial for applications in drug development, chemical synthesis, and formulation science, as it governs solvent selection for reactions, purification, and delivery systems.
Solubility Profile
Qualitative solubility information for this compound indicates that it is slightly soluble in chloroform, ethanol, and methanol. For a more comprehensive understanding, the following tables present quantitative solubility data for the structurally analogous C8 carboxylic acids: 2-ethylhexanoic acid and octanoic acid.
Table 1: Quantitative Solubility of 2-Ethylhexanoic Acid in Various Solvents
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |
| Water | H₂O | Polar Protic | 1.4 g/L[1][2] | 25 |
| Water | H₂O | Polar Protic | 2.0 g/L[2][3] | 20 |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1] | Not Specified |
| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble[1] | Not Specified |
Table 2: Quantitative Solubility of Octanoic Acid in Various Solvents
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |
| Water | H₂O | Polar Protic | 0.68 g/L[4] | 20 |
| Ethanol | C₂H₅OH | Polar Protic | Freely Soluble[4] | Not Specified |
| Ethanol | C₂H₅OH | Polar Protic | ≥21.7 mg/mL[5] | Not Specified |
| Chloroform | CHCl₃ | Polar Aprotic | Freely Soluble[4] | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Freely Soluble[4] | Not Specified |
| Carbon Disulfide | CS₂ | Nonpolar | Freely Soluble[4] | Not Specified |
| Petroleum Ether | - | Nonpolar | Freely Soluble[4] | Not Specified |
| Glacial Acetic Acid | CH₃COOH | Polar Protic | Freely Soluble[4] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | ≥26.7 mg/mL[5] | Not Specified |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a compound like this compound.
General Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
Test tubes and rack
-
Vortex mixer or shaker
-
Spatula
-
Pipettes
-
The compound to be tested (solute)
-
A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, diethyl ether, dichloromethane, toluene, hexane)
Procedure:
-
Add approximately 100 mg of the solute to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble.
-
If the solid is still present, add another 2 mL of the solvent and repeat the agitation.
-
If the solid dissolves, it is considered sparingly or slightly soluble. If it remains, it is considered insoluble.
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This method, based on the principles outlined in OECD Guideline 105 for water solubility, can be adapted for organic solvents to determine the saturation concentration of a solute.[6][7][8][9][10]
Materials:
-
Flasks with stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and filters (e.g., 0.45 µm PTFE for organic solvents)
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
-
The compound to be tested (solute)
-
The chosen solvent
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the solute to a flask containing a known volume of the solvent. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined by preliminary experiments.
-
Phase Separation: After equilibration, allow the flask to stand undisturbed at the same temperature to allow the undissolved solid to settle. For finer particles, centrifugation of an aliquot of the suspension may be necessary.
-
Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter that is compatible with the solvent and does not adsorb the solute. This step is critical to remove any undissolved microparticles.
-
Quantification:
-
Prepare a series of standard solutions of the solute in the same solvent at known concentrations.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC, GC) to generate a calibration curve.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or g/100mL.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative determination of solubility using the shake-flask method.
Caption: A generalized workflow for determining the quantitative solubility of a compound.
References
- 1. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethylhexanoic acid CAS#: 149-57-5 [m.chemicalbook.com]
- 3. 2-Ethylhexanoic acid | 149-57-5 [chemicalbook.com]
- 4. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. filab.fr [filab.fr]
- 7. Water Solubility | Scymaris [scymaris.com]
- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 9. laboratuar.com [laboratuar.com]
- 10. oecd.org [oecd.org]
Stability and Storage of 2-Ethyl-2-methylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Ethyl-2-methylpentanoic acid. Due to the limited availability of direct stability data for this specific compound, this guide leverages data from its close structural analog, Valproic Acid (2-propylpentanoic acid), to provide a robust framework for handling and storage. The information presented is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of their work with this compound.
General Stability Profile and Storage Recommendations
This compound is a methyl-branched fatty acid that is generally stable under normal laboratory conditions. For optimal preservation of its chemical integrity, it is recommended to store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][2]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source |
| Temperature | Room Temperature | [1][2] |
| Atmosphere | Sealed in a dry environment | [1][2] |
| Container | Tightly sealed, light-resistant container | Inferred from general best practices |
Forced Degradation Studies of a Structural Analog (Valproic Acid)
The following table summarizes the results of a forced degradation study performed on Valproic Acid, which can be used to infer the stability of this compound under various stress conditions.
Table 2: Summary of Forced Degradation Data for Valproic Acid
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Source |
| Acidic Hydrolysis | 0.1N HCl | 2 hours | Room Temperature | 7.77 | [2] |
| Alkaline Hydrolysis | 0.1N NaOH | 2 hours | Room Temperature | 7.39 | [2] |
| Neutral Hydrolysis | HPLC grade water | 2 hours | Room Temperature | 6.54 | [2] |
| Oxidative | 3% H₂O₂ | 2 hours | Room Temperature | 0.88 | [2] |
| Photolytic | Direct Sunlight | 24 hours | Ambient | 0.83 | [2] |
| Thermal | Not Specified | Not Specified | Not Specified | Minor | [2] |
Note: This data is for Valproic Acid and should be considered as an estimation of the stability of this compound.
Based on this data, this compound is expected to be most susceptible to degradation under hydrolytic conditions (both acidic and alkaline), with some degradation also occurring in neutral aqueous solutions. It is likely to be relatively stable to oxidative, photolytic, and thermal stress under the tested conditions.
Potential Degradation Pathways
The degradation of branched-chain carboxylic acids like this compound can proceed through several pathways, primarily initiated by hydrolysis of the carboxylic acid group under acidic or basic conditions. While specific degradation products have not been identified for this compound, a logical relationship for assessing its stability can be visualized.
Caption: Workflow for Stability Assessment.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the stability testing of this compound, based on established protocols for its structural analog, Valproic Acid.
Stability-Indicating HPLC Method
A robust stability-indicating method is crucial for separating the parent compound from any potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., Fortis C18, 100mm x 4.6mm, 2.5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Orthophosphoric Acid in water (pH 2.7) in an 80:20 (v/v) ratio.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Procedure:
-
Prepare a standard stock solution of this compound in the mobile phase.
-
Prepare stressed samples as described in the forced degradation protocols below.
-
Inject the standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Forced Degradation Protocols
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1N Hydrochloric acid.
-
Keep the solution at room temperature for 2 hours.
-
Neutralize the solution with an appropriate amount of 0.1N Sodium Hydroxide.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1N Sodium Hydroxide.
-
Keep the solution at room temperature for 2 hours.
-
Neutralize the solution with an appropriate amount of 0.1N Hydrochloric acid.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Neutral Hydrolysis:
-
Dissolve a known concentration of this compound in HPLC grade water.
-
Keep the solution at room temperature for 2 hours.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of this compound in a 3% solution of Hydrogen Peroxide.
-
Keep the solution at room temperature for 2 hours.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a photostable, transparent container) to direct sunlight for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute the samples to the final concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatically controlled oven at a specified temperature (e.g., 60°C) for a defined period.
-
Dissolve the sample in the mobile phase to a known concentration and analyze by HPLC.
-
Conclusion
This technical guide provides a comprehensive overview of the stability and storage of this compound, drawing upon data from its close structural analog, Valproic Acid. The compound is expected to be stable under normal storage conditions but may be susceptible to hydrolytic degradation. The provided experimental protocols offer a solid foundation for researchers to conduct their own stability studies and ensure the quality and integrity of their materials. It is recommended that specific stability studies are performed on this compound to confirm these inferred characteristics, especially when used in critical applications such as drug development.
References
An In-depth Technical Guide to 2-Ethyl-2-methylpentanoic Acid and its Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-methylpentanoic acid is a branched-chain carboxylic acid that has garnered interest within the scientific community due to its structural similarity to valproic acid (VPA), a well-established pharmaceutical agent. VPA is widely used in the treatment of epilepsy, bipolar disorder, and for migraine prophylaxis. The therapeutic efficacy of VPA is attributed to multiple mechanisms of action, including the enhancement of GABAergic neurotransmission and the inhibition of histone deacetylases (HDACs). Given the structural parallels, this compound and its derivatives are subjects of research for similar biological activities. This technical guide provides a comprehensive overview of the known derivatives and analogs of this compound, with a significant focus on the wealth of data available for its close analog, valproic acid.
Derivatives and Analogs of this compound
The structural landscape of derivatives and analogs of this compound is primarily defined by modifications to the carboxylic acid moiety and the alkyl side chains. Research has largely focused on valproic acid and its derivatives, aiming to improve efficacy and reduce side effects.
| Compound | Structure | Class | Key Features |
| This compound | C8H16O2 | Core Compound | Branched-chain carboxylic acid. |
| Valproic acid (VPA) | C8H16O2 | Analog | Isomer of this compound; extensively studied anticonvulsant and HDAC inhibitor. |
| Valpromide (B1683473) | C8H15NO | Derivative | Amide derivative of VPA; anticonvulsant. |
| Valnoctamide | C8H17NO | Analog | Isomer of valpromide with anticonvulsant properties. |
| 2-ene-VPA | C8H14O2 | Derivative | Metabolite of VPA with potential for reduced toxicity. |
| 4-ene-VPA | C8H14O2 | Derivative | Metabolite of VPA. |
| 3-keto-VPA | C8H14O3 | Derivative | Metabolite of VPA. |
Quantitative Biological Data
The majority of available quantitative data pertains to valproic acid, providing valuable insights into the potential activities of its analogs, including this compound.
Histone Deacetylase (HDAC) Inhibition by Valproic Acid
| Cell Line | HDAC Isoform | IC50 | Reference |
| N/A | HDAC1 | 400 µM | [1] |
Cytotoxicity of Valproic Acid in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (24h) | Reference |
| IMR-32 | Neuroblastoma | 2.697 µM | [2] |
| UKF-NB-2 | Neuroblastoma | 2.560 µM | [2] |
| SK-N-AS | Neuroblastoma | 2.391 µM | [2] |
| UKF-NB-3 | Neuroblastoma | 3.341 µM | [2] |
| UKF-NB-4 | Neuroblastoma | 3.703 µM | [2] |
| SF-763 | Glioblastoma | 6.809 µM | [2] |
| SF-767 | Glioblastoma | 5.385 µM | [2] |
| A-172 | Glioblastoma | 6.269 µM | [2] |
| U-87 MG | Glioblastoma | 5.999 µM | [2] |
| U-251 MG | Glioblastoma | 6.165 µM | [2] |
| EPG85.257 | Gastric Cancer | 5.84 µM (48h) | [3] |
| EPG85.257RDB | Gastric Cancer | 8.7 µM (48h) | [3] |
| TE9 | Esophageal Squamous Cell Carcinoma | 1.02-2.15 mM | [4] |
| TE10 | Esophageal Squamous Cell Carcinoma | 1.02-2.15 mM | [4] |
| TE11 | Esophageal Squamous Cell Carcinoma | 1.02-2.15 mM | [4] |
| TE14 | Esophageal Squamous Cell Carcinoma | 1.02-2.15 mM | [4] |
Experimental Protocols
Synthesis of this compound
A detailed method for the preparation of this compound is described in patent CN116143586A. The process involves the following key steps:
-
Preparation of methyl 2-cyanovalerate: This intermediate is synthesized from a cyanoacetic acid ester and bromopropane in the presence of an alkaline compound.[5]
-
Methylation: The 2-cyanovalerate is then methylated using methyl iodide.[5]
-
Hydrolysis of the ester: The methyl ester is hydrolyzed to the corresponding carboxylic acid using sodium hydroxide.[5]
-
Decarboxylation and Nitrile Hydrolysis: The resulting compound undergoes decarboxylation and hydrolysis of the nitrile group using concentrated sulfuric acid and sodium nitrite (B80452) to yield this compound.[5]
Note: For detailed molar ratios, reaction times, and temperatures, refer to the full patent documentation.
Histone Deacetylase (HDAC) Inhibition Assay
The following protocol is a general method for assessing HDAC inhibition, as described in studies of valproic acid.[6][7]
-
Enzyme Source: Immunoprecipitated epitope-tagged HDACs (e.g., HDAC1) from cell lysates (e.g., 293T cells).
-
Substrate: A commercial HDAC assay kit utilizing a fluorescently labeled acetylated substrate is commonly used.
-
Inhibitor Incubation: The immunoprecipitated HDAC enzyme is pre-incubated with various concentrations of the test compound (e.g., valproic acid or its analogs) for a set period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The fluorescent substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Termination and Measurement: After a defined incubation period (e.g., 2 hours) at 37°C, the reaction is stopped, and the fluorescence of the deacetylated product is measured using a fluorometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of HDAC inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine cytotoxicity.[8]
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/mL) and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., valproic acid) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals (e.g., 4 hours).[8]
-
Solubilization: Lyse the cells and solubilize the formazan crystals using a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).[8]
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of valproic acid and its analogs are primarily attributed to their influence on two major pathways: the GABAergic system and histone deacetylase inhibition.
GABAergic Pathway
Valproic acid enhances GABAergic neurotransmission through multiple mechanisms, leading to an overall increase in inhibitory signaling in the central nervous system.[9][10]
Caption: Valproic acid's influence on the GABAergic pathway.
Histone Deacetylase (HDAC) Inhibition Pathway
Valproic acid acts as a direct inhibitor of Class I and IIa histone deacetylases. This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression. This mechanism is central to its anticancer effects.
Caption: Mechanism of HDAC inhibition by Valproic Acid.
Experimental Workflow for Assessing Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound like this compound or its analogs on cancer cell lines.
Caption: Workflow for Cytotoxicity Assessment.
References
- 1. epigentek.com [epigentek.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN116143586A - Preparation method of 2-ethyl-2-methyl valeric acid - Google Patents [patents.google.com]
- 6. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Influence of the HDAC Inhibitor Valproic Acid on the Growth and Proliferation of Temsirolimus-Resistant Prostate Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Ethyl-2-methylpentanoic Acid: A Technical Overview of a Valproic Acid Analog in the Context of Metabolic Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 2-Ethyl-2-methylpentanoic acid, a branched-chain carboxylic acid and a known impurity of the widely used drug, Valproic acid (VPA). While direct and extensive research into the specific role of this compound in metabolic studies is limited, its structural similarity to VPA warrants an examination of its known properties and potential, albeit largely unexplored, metabolic implications. This document summarizes the current state of knowledge regarding its chemical characteristics, synthesis, and biological activities, while also highlighting the significant gaps in our understanding of its metabolic profile.
Chemical and Physical Properties
This compound, also known as 2-Ethyl-2-methylvaleric acid or Valproic acid impurity K, is a methyl-branched fatty acid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5343-52-2 | [2] |
| Molecular Formula | C₈H₁₆O₂ | [2] |
| Molecular Weight | 144.21 g/mol | [2] |
| Synonyms | 2-Ethyl-2-methylvaleric acid, Valproic acid impurity K, NSC 466 | |
| Physical Form | Liquid | |
| Purity (typical) | ≥95.0% (GC) |
Synthesis of this compound
The synthesis of this compound can be achieved through various organic chemistry routes. A common method involves the alkylation of a cyanoacetate (B8463686) ester followed by hydrolysis. The diagram below illustrates a general synthetic workflow.
Caption: Generalized synthesis workflow for this compound.
A detailed, multi-step preparation method has been described in patent literature, which involves the initial preparation of a cyanovalerate, followed by further alkylation and hydrolysis steps.[3] The process utilizes reagents such as cyanoacetate, bromopropane, methyl iodide, and various alkaline compounds like sodium methoxide (B1231860) or sodium hydroxide, with the final step involving hydrolysis with concentrated sulfuric acid and sodium nitrite.[3]
Relationship to Valproic Acid and Potential Metabolic Significance
This compound is documented as "Valproic Acid Impurity K" in the European Pharmacopoeia. This relationship is significant because Valproic Acid (VPA), a widely prescribed antiepileptic and mood-stabilizing drug, is known to have profound effects on metabolism.
The structural similarity between VPA and this compound suggests the potential for overlapping biological activities, although this has not been extensively studied. The diagram below illustrates the structural relationship.
Caption: Relationship between Valproic Acid and this compound.
VPA is known to interfere with fatty acid metabolism, in part due to its structural resemblance to fatty acids, leading to interactions with mitochondrial β-oxidation. It is also known to induce weight gain, hyperinsulinemia, and insulin (B600854) resistance in some patients. Given that this compound is also a branched-chain fatty acid, it is plausible that it could interact with similar metabolic pathways. However, without direct experimental evidence, this remains speculative.
Known Biological Activities
The primary biological activity reported for this compound is its cytotoxicity. It has been shown to inhibit the growth of tumor cells by inducing necrotic cell death and causing hemolysis in erythrocytes.[2] Additionally, it is described as having fusogenic properties and can be used as an endosomal excipient.[2]
There is also a mention of its use in biological studies to evaluate the estrogenicity of environmental chemicals, suggesting a potential for interaction with nuclear receptors.[1]
Experimental Protocols and Data
A thorough review of the scientific literature reveals a lack of detailed experimental protocols specifically for studying the metabolic effects of this compound. The cytotoxicity of related compounds has been evaluated using standard in vitro assays. For instance, the cytotoxicity of ethyl 2-cyanoacrylate has been assessed using a direct contact assay on human oral osteoblast cells, with cell viability measured by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4] While not directly on the compound of interest, this provides a template for how the cytotoxicity of this compound could be quantitatively assessed.
Table of In Vitro Cytotoxicity Assay Parameters (Hypothetical)
| Parameter | Description |
| Cell Line | e.g., HepG2 (liver), SH-SY5Y (neuronal), or specific tumor cell lines |
| Compound Concentrations | A dose-range finding study followed by definitive concentrations (e.g., 1 µM to 1 mM) |
| Exposure Time | 24, 48, 72 hours |
| Assay | MTT, LDH release, or live/dead staining |
| Endpoint | IC₅₀ (half-maximal inhibitory concentration) |
Analytical Methods
The detection and quantification of this compound can be achieved using standard analytical techniques. A reverse-phase high-performance liquid chromatography (HPLC) method has been described for the analysis of its ester, ethyl 2-methylpentanoate (B1260403).[5] This method utilizes an acetonitrile (B52724) and water mobile phase with a C18 column. For mass spectrometry (MS) compatible applications, formic acid can be used as a modifier.[5] Gas chromatography (GC) is also a suitable method for analysis, as indicated by its use in purity assessments.
Conclusion and Future Directions
This compound is a compound of interest primarily due to its structural relationship with Valproic Acid. While some information exists regarding its synthesis and cytotoxic properties, its role in metabolic studies remains largely undefined. The lack of research on its effects on key metabolic pathways, such as lipid and glucose metabolism, and mitochondrial function, represents a significant knowledge gap.
Future research should focus on:
-
Direct comparative studies with Valproic Acid to understand if it shares similar metabolic disruption properties.
-
In vitro metabolic profiling using cell lines (e.g., hepatocytes) to investigate its effects on cellular respiration, fatty acid oxidation, and glycolysis.
-
In vivo studies in animal models to determine its pharmacokinetic profile and its systemic effects on metabolism.
Such studies are crucial to fully understand the biological implications of this compound, particularly given its presence as an impurity in a widely used pharmaceutical agent.
References
- 1. This compound | 5343-52-2 [chemicalbook.com]
- 2. (2RS)-2-Ethyl-2-methylpentanoic acid | 5343-52-2 | FAA34352 [biosynth.com]
- 3. CN116143586A - Preparation method of 2-ethyl-2-methyl valeric acid - Google Patents [patents.google.com]
- 4. ethyl (2R)-2-methylpentanoate | C8H16O2 | CID 6997313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-methylpentanoate | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 2-Ethyl-2-methylpentanoic Acid Enantiomers
For: Researchers, scientists, and drug development professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the enantiomers of 2-Ethyl-2-methylpentanoic acid, a chiral carboxylic acid with a quaternary stereocenter. The primary method detailed herein utilizes the well-established chiral auxiliary approach, employing pseudoephedrine to direct the stereoselective alkylation of a prochiral amide enolate. This method is highlighted for its practicality, high diastereoselectivity, and the ready availability of the chiral auxiliary in both enantiomeric forms.[1][2] An alternative enzymatic resolution method is also briefly discussed. This guide is intended to provide researchers with the necessary information to successfully synthesize the (R)- and (S)-enantiomers of this compound in high enantiomeric purity.
Introduction
Chiral carboxylic acids are crucial building blocks in the pharmaceutical and fine chemical industries. The biological activity of molecules often depends on their specific stereochemistry. This compound possesses a quaternary stereocenter at the C2 position, making its enantioselective synthesis a challenging yet important endeavor. The use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction.[3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[3] After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.[3]
Among the various chiral auxiliaries, pseudoephedrine has proven to be a practical and highly effective auxiliary for the asymmetric alkylation of amide enolates, providing access to a wide range of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[2] This method is particularly advantageous for the construction of quaternary stereocenters.
This application note will focus on the synthesis of (R)- and (S)-2-Ethyl-2-methylpentanoic acid using the pseudoephedrine chiral auxiliary method.
Overall Synthetic Strategy
The asymmetric synthesis of this compound via the pseudoephedrine auxiliary method can be broken down into three key steps:
-
Amide Formation: Reaction of pentanoic acid with the desired enantiomer of pseudoephedrine to form the corresponding chiral amide.
-
Diastereoselective Alkylation: Sequential deprotonation and alkylation of the chiral amide to introduce the ethyl and methyl groups, creating the quaternary stereocenter with high diastereoselectivity.
-
Auxiliary Cleavage: Hydrolysis of the alkylated amide to yield the target enantiomer of this compound and recover the pseudoephedrine auxiliary.
The following diagram illustrates the general workflow:
Data Presentation
The following table summarizes the expected quantitative data for the asymmetric synthesis of this compound using the pseudoephedrine chiral auxiliary method, based on literature values for similar transformations.[2]
| Step | Product | Reagents | Typical Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | (1S,2S)-Pseudoephedrine pentanamide (B147674) | Pentanoyl chloride, (1S,2S)-Pseudoephedrine, Pyridine (B92270) | >90 | N/A | N/A |
| 2 | Diastereomerically enriched N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-ethyl-N,2-dimethylpentanamide | LDA, Ethyl Iodide, Methyl Iodide | 80-95 | ≥95 | N/A |
| 3 | (S)-2-Ethyl-2-methylpentanoic acid | H₂SO₄ (aq) | >85 | N/A | ≥95 |
| 1 | (1R,2R)-Pseudoephedrine pentanamide | Pentanoyl chloride, (1R,2R)-Pseudoephedrine, Pyridine | >90 | N/A | N/A |
| 2 | Diastereomerically enriched N-((1R,2R)-1-hydroxy-1-phenylpropan-2-yl)-2-ethyl-N,2-dimethylpentanamide | LDA, Ethyl Iodide, Methyl Iodide | 80-95 | ≥95 | N/A |
| 3 | (R)-2-Ethyl-2-methylpentanoic acid | H₂SO₄ (aq) | >85 | N/A | ≥95 |
Experimental Protocols
The following are detailed protocols for the synthesis of (S)-2-Ethyl-2-methylpentanoic acid. The synthesis of the (R)-enantiomer is achieved by starting with (1R,2R)-pseudoephedrine.
Protocol 1: Synthesis of (1S,2S)-Pseudoephedrine Pentanamide
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
(1S,2S)-(+)-Pseudoephedrine (1.0 eq)
-
Pyridine (1.2 eq)
-
Pentanoyl chloride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve (1S,2S)-(+)-pseudoephedrine in anhydrous DCM in the reaction flask and cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Add pentanoyl chloride dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to yield the pure amide.
-
Protocol 2: Diastereoselective Alkylation
-
Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Reagents:
-
(1S,2S)-Pseudoephedrine pentanamide (1.0 eq)
-
Lithium diisopropylamide (LDA) (2.2 eq for each alkylation step) in THF
-
Ethyl iodide (1.5 eq)
-
Methyl iodide (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the (1S,2S)-pseudoephedrine pentanamide in anhydrous THF in the reaction flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution via syringe, and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add ethyl iodide dropwise and stir the reaction at -78 °C for 4-6 hours.
-
Cool the reaction mixture back to -78 °C (if the temperature has risen).
-
Add a second portion of LDA solution slowly and stir for 1 hour at -78 °C.
-
Add methyl iodide dropwise and allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product can be purified by flash column chromatography on silica (B1680970) gel.
-
Protocol 3: Auxiliary Cleavage
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
Diastereomerically enriched N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-ethyl-N,2-dimethylpentanamide (1.0 eq)
-
Aqueous sulfuric acid (e.g., 9 N)
-
Dioxane
-
-
Procedure:
-
Dissolve the alkylated amide in a mixture of dioxane and aqueous sulfuric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
To recover the pseudoephedrine auxiliary, basify the aqueous solution with NaOH and extract with an organic solvent (e.g., ethyl acetate).
-
Acidify the remaining aqueous layer with concentrated HCl to a pH of ~1-2.
-
Extract the acidified aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic extracts containing the carboxylic acid, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
The enantiomeric excess of the final product can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
-
Alternative Method: Enzymatic Resolution
An alternative approach to obtain enantiomerically pure this compound is through the enzymatic kinetic resolution of a racemic mixture of its ester derivative.
This method involves the selective hydrolysis of one enantiomer of the racemic ester by a lipase, leaving the other enantiomer unreacted. The resulting mixture of the chiral acid and the unreacted chiral ester can then be separated by conventional chromatographic techniques.
Conclusion
The use of pseudoephedrine as a chiral auxiliary provides a robust and highly stereoselective method for the asymmetric synthesis of both enantiomers of this compound. The detailed protocols provided in this application note offer a clear guide for researchers to obtain these valuable chiral building blocks in high yield and enantiomeric purity. The alternative enzymatic resolution method presents a viable, albeit different, strategy for accessing the individual enantiomers. The choice of method will depend on the specific requirements of the research, available resources, and desired scale of the synthesis.
References
Application Note: Quantification of 2-Ethyl-2-methylpentanoic Acid using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethyl-2-methylpentanoic acid is a methyl-branched fatty acid.[1] As a derivative of other biologically studied compounds, its accurate quantification is crucial in various research and development settings.[1] This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on reverse-phase chromatography with UV detection, a common and reliable technique for the analysis of organic acids.[2]
Principle
This method utilizes a C18 reverse-phase column for the separation of this compound from potential matrix components.[2][3] The mobile phase consists of a mixture of acetonitrile (B52724) and a slightly acidic aqueous buffer, which ensures the analyte is in its non-ionized form for better retention and peak shape.[2][3] Quantification is achieved by monitoring the UV absorbance at a low wavelength, typically around 210 nm, where carboxylic acids exhibit absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.
Experimental Protocols
1. Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/VIS detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Autosampler vials
-
Sonicator
-
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare the aqueous component by adding 0.1% phosphoric acid to HPLC-grade water.
-
Filter the aqueous component through a 0.45 µm filter.
-
The mobile phase is a mixture of the acidified water and acetonitrile. The exact ratio should be optimized for best separation but a starting point of 50:50 (v/v) is recommended.[3]
-
Degas the mobile phase using a sonicator or an online degasser before use.
-
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol or the mobile phase, in a 10 mL volumetric flask.
-
Ensure the standard is fully dissolved, using sonication if necessary.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
3. Sample Preparation
The sample preparation procedure will depend on the sample matrix. A general procedure for a liquid sample is outlined below. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[6]
-
If the sample is a solid, dissolve a known amount in a suitable solvent.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
4. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the prepared samples.
-
A bracketing standard should be run periodically to check for system drift.
Data Presentation
Table 1: Proposed Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV/VIS at 210 nm |
| Run Time | 10 minutes |
Table 2: Hypothetical Method Validation Parameters
This table presents typical expected values for the validation of this analytical method, as per ICH guidelines.[3][7]
| Parameter | Specification | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Meets Requirement |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
Mandatory Visualization
Caption: HPLC analysis workflow for this compound.
References
- 1. This compound | 5343-52-2 [chemicalbook.com]
- 2. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. Ethyl 2-methylpentanoate | SIELC Technologies [sielc.com]
- 5. Separation of Ethyl 2-methylpentanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. organomation.com [organomation.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Analysis of C8 Carboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive guide for the quantitative analysis of C8 carboxylic acids, such as caprylic acid, in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Carboxylic acids are integral to numerous physiological and pathological processes, making their accurate quantification essential for disease diagnosis, metabolic pathway monitoring, and therapeutic development.[1] Due to their polarity and low volatility, direct GC-MS analysis of carboxylic acids is challenging.[2][3] This document details robust protocols for sample preparation, derivatization, and GC-MS analysis to overcome these challenges, ensuring high sensitivity and reproducibility. The methodologies are designed for researchers, scientists, and professionals in drug development.
Introduction
C8 carboxylic acids, part of the medium-chain fatty acids (MCFAs), play significant roles in energy metabolism and cellular signaling. Their analysis in complex biological samples like plasma, serum, and urine presents analytical difficulties due to their inherent polarity.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1][5] However, to make carboxylic acids amenable to GC-MS analysis, a derivatization step is crucial to increase their volatility and thermal stability.[2][3] This is achieved by converting the polar carboxyl group into a less polar, more volatile derivative.[6]
This application note outlines two primary derivatization techniques: silylation to form trimethylsilyl (B98337) (TMS) esters and esterification to form fatty acid methyl esters (FAMEs). Detailed experimental protocols for sample extraction, derivatization, and GC-MS instrument parameters are provided.
Experimental Protocols
Protocol 1: Silylation using BSTFA for TMS Ester Formation
This protocol is a common method for derivatizing compounds with active hydrogens, such as carboxylic acids.[3] The silylation process replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[6]
1. Sample Preparation (Protein Precipitation): [1] a. To 50 µL of serum or plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated C8 carboxylic acid). b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean microcentrifuge tube. e. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
2. Derivatization: [1][3] a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.[1] b. Tightly cap the vial and vortex for 10 seconds.[3] c. Heat the vial at 60°C for 30-60 minutes in a heating block or oven.[1][3] d. After cooling to room temperature, the sample is ready for GC-MS injection. If necessary, add a suitable solvent like dichloromethane (B109758) (DCM).[3]
3. GC-MS Analysis Parameters: [1]
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[7]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.[1]
-
Injection Mode: Splitless.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]
-
MS Transfer Line Temperature: 280°C.[7]
-
Ion Source Temperature: 230°C.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the C8 carboxylic acid TMS ester. A full scan can be used for qualitative confirmation.[1][7]
Protocol 2: Esterification using BF₃-Methanol for FAME Formation
This method converts carboxylic acids into their corresponding fatty acid methyl esters (FAMEs), which are highly volatile and suitable for GC-MS analysis.[3]
1. Sample Preparation (Liquid-Liquid Extraction): [1] a. To 100 µL of plasma or serum, add a suitable internal standard. b. Add 200 µL of diethyl ether and vortex for 1 minute. c. Centrifuge at 10,000 x g for 5 minutes. d. Transfer the upper organic layer to a clean tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization: [3] a. To the dried extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol. b. Tightly cap the vial and heat at 60°C for 30 minutes. c. After cooling, add 1 mL of water and 1 mL of hexane (B92381). d. Vortex thoroughly to extract the FAMEs into the hexane layer. e. Centrifuge to separate the phases. f. Carefully transfer the upper hexane layer to a clean GC vial. This solution is ready for injection.
3. GC-MS Analysis Parameters:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or a similar non-polar/medium-polarity capillary column.[7]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.[7]
-
Injection Mode: Splitless.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[7]
-
MS Transfer Line Temperature: 280°C.[7]
-
Ion Source Temperature: 230°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for the C8 carboxylic acid methyl ester.
Data Presentation
Quantitative data for C8 carboxylic acids from various studies are summarized below. It is important to note that limits of detection (LOD) and quantitation (LOQ) are method and matrix-dependent.
| Analyte | Derivatization Method | Matrix | LOD | LOQ | Reference |
| Carboxylic Acids (General) | Silylation (BSTFA) | Biological Fluids | Analyte dependent | Analyte dependent | [1] |
| Fatty Acids (General) | Alkyl-chloroformates | Biological Fluids | 1.7–8.3 µg/L | 5.1–25 µg/L | [1] |
| Perfluorinated C8 Acid | None (LC-MS/MS) | Water | - | 25 ng/L | [8] |
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for GC-MS analysis of C8 carboxylic acids via silylation.
Caption: Workflow for GC-MS analysis of C8 carboxylic acids via FAME derivatization.
Conclusion
The GC-MS methods detailed in this application note, incorporating either silylation or esterification, provide robust and reliable protocols for the quantitative analysis of C8 carboxylic acids in biological samples. The choice of derivatization method may depend on the specific sample matrix and available instrumentation. Careful sample preparation and adherence to the outlined protocols are critical for achieving accurate and reproducible results. These methods are valuable tools for researchers in various scientific and clinical fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Method for trace level analysis of C8, C9, C10, C11, and C13 perfluorocarbon carboxylic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethyl-2-methylpentanoic Acid in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-methylpentanoic acid, also known as 2-Ethyl-2-methylvaleric acid, is a branched-chain carboxylic acid with the chemical formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1][2] While research on this specific compound is emerging, preliminary information suggests it possesses significant biological activity. Notably, it has been described as inhibiting the growth of tumor cells by inducing necrotic cell death and exhibiting cytotoxic and fusogenic properties.[1] These characteristics indicate its potential as a tool for in vitro studies in cancer research and cell death mechanisms. It is also noted as a derivative of 2,5-Dimethyl-2-ethylhexanoic acid, a compound used in studies evaluating environmental chemicals for estrogenicity.[2]
These application notes provide a framework for utilizing this compound in cell culture assays to investigate its cytotoxic effects. The protocols detailed below are standard methods for assessing cell viability, proliferation, and the mode of cell death (apoptosis vs. necrosis).
Potential Applications in Cell Culture
-
Cytotoxicity Screening: Determining the dose-dependent cytotoxic effects of this compound on various cancer cell lines.
-
Mechanism of Cell Death Analysis: Elucidating whether the compound induces apoptosis, necrosis, or other forms of cell death.
-
Drug Synergy Studies: Investigating the potential of this compound to enhance the efficacy of established chemotherapeutic agents.
-
Comparative Studies: Comparing its cytotoxic profile to other short-chain and branched-chain fatty acids.
Data Presentation
The following table is an example of how to present quantitative data from a cell viability assay.
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | 0 (Vehicle Control) | 48 | 100 ± 4.5 | \multirow{5}{}{150.2} |
| 50 | 48 | 85.2 ± 3.8 | ||
| 100 | 48 | 62.1 ± 5.1 | ||
| 150 | 48 | 50.8 ± 4.2 | ||
| 200 | 48 | 35.7 ± 3.9 | ||
| HeLa | 0 (Vehicle Control) | 48 | 100 ± 5.2 | \multirow{5}{}{185.6} |
| 50 | 48 | 90.3 ± 4.7 | ||
| 100 | 48 | 75.4 ± 5.5 | ||
| 150 | 48 | 58.9 ± 4.9 | ||
| 200 | 48 | 42.1 ± 4.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Proliferation using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of their viability and proliferation.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Analysis of Apoptosis and Necrosis by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), sterile
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for the desired duration. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathways of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing cytotoxicity of this compound.
References
Application Notes and Protocols for Testing Estrogenicity of Environmental Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Environmental chemicals with estrogenic activity, also known as xenoestrogens, can mimic the effects of endogenous estrogens and have the potential to disrupt the endocrine systems of humans and wildlife.[1][2] Therefore, robust and reliable methods for screening and characterizing the estrogenicity of these compounds are crucial for environmental risk assessment and drug development. This document provides detailed application notes and protocols for three widely used in vitro assays for determining the estrogenic potential of chemical compounds: the Yeast Estrogen Screen (YES) assay, the Estrogen Receptor (ER) Transcriptional Activation Assay, and the E-Screen (Cell Proliferation) Assay.
Estrogen Receptor Signaling Pathway
Estrogenic compounds exert their effects primarily through binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[3] The binding of an estrogenic ligand initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[4][5] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade ultimately results in a physiological response.
Yeast Estrogen Screen (YES) Assay
The YES assay is a genetically modified yeast-based reporter gene assay used to screen for substances that can interact with the human estrogen receptor.[6]
Principle
Recombinant Saccharomyces cerevisiae yeast cells are engineered to co-express the human estrogen receptor (hER) and an expression plasmid containing estrogen response elements (EREs) coupled to the lacZ reporter gene, which encodes the enzyme β-galactosidase.[7] When an estrogenic substance binds to the hER, the receptor-ligand complex activates the transcription of the lacZ gene. The expressed β-galactosidase then metabolizes a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG), resulting in a color change from yellow to red, which is proportional to the estrogenic activity of the test compound.[6]
Experimental Workflow
Protocol
Materials:
-
Recombinant Saccharomyces cerevisiae expressing hER and lacZ reporter
-
Yeast minimal medium (YMM)
-
17β-Estradiol (E2) as a positive control
-
Test compounds
-
Ethanol (or other suitable solvent)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Yeast Culture Preparation: Inoculate a single colony of the recombinant yeast into YMM and incubate overnight at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.[6]
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol). Perform serial dilutions to create a range of test concentrations. Prepare a standard curve of 17β-Estradiol (E2) (e.g., 10⁻¹² M to 10⁻⁸ M). A solvent control must be included.[6]
-
Assay Plate Setup: Pipette a small volume (e.g., 10 µL) of each test compound dilution, E2 standard, and solvent control into the wells of a 96-well plate in triplicate. Allow the solvent to evaporate completely in a sterile environment.[8]
-
Inoculation and Incubation: Dilute the overnight yeast culture in fresh YMM containing CPRG. Add the yeast suspension to each well of the assay plate.[8] Incubate the plates at 30-34°C for 18-52 hours.[8][9]
-
Measurement: Measure the absorbance at 570 nm (for the colorimetric reaction) and 690 nm (for turbidity correction) using a microplate reader.[6]
-
Data Analysis: Correct the 570 nm absorbance by subtracting the 690 nm absorbance. Plot the corrected absorbance against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximum response).
Estrogen Receptor (ER) Transcriptional Activation Assay
This assay utilizes mammalian cell lines that have been genetically engineered to quantify the ability of a chemical to activate ER-mediated gene transcription.
Principle
Mammalian cells (e.g., HeLa, MCF-7) are stably transfected with two genetic constructs: one expressing the human estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple estrogen response elements (EREs).[10][11] When an estrogenic compound enters the cell and binds to the ER, the complex binds to the EREs and activates the transcription of the reporter gene.[7] The resulting reporter protein (e.g., luciferase) produces a measurable signal (luminescence) that is proportional to the estrogenic activity of the compound.[7]
Experimental Workflow
Protocol
Materials:
-
ER-reporter mammalian cell line (e.g., hERα-HeLa-9903)
-
Cell culture medium (phenol red-free) with charcoal-dextran stripped fetal bovine serum (DCC-FBS)
-
17β-Estradiol (E2) as a positive control
-
Test compounds
-
96-well cell culture plates
-
Reporter gene assay lysis buffer and substrate (e.g., luciferase assay system)
-
Luminometer
Procedure:
-
Cell Culture and Seeding: Culture the ER-reporter cells in phenol (B47542) red-free medium supplemented with DCC-FBS to minimize background estrogenic activity.[8] Seed the cells into 96-well plates and allow them to attach.[8]
-
Treatment: Prepare serial dilutions of the test compounds and the E2 standard in the cell culture medium. Replace the medium in the wells with the treatment solutions. Include a solvent control.
-
Incubation: Incubate the plates for 20-24 hours at 37°C in a CO2 incubator.[12]
-
Cell Lysis: Remove the medium and add cell lysis buffer to each well.
-
Measurement: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) to each well and measure the luminescence using a luminometer.[7]
-
Data Analysis: Plot the luminescence intensity against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
E-Screen (Cell Proliferation) Assay
The E-Screen assay is based on the principle that estrogenic compounds stimulate the proliferation of estrogen-sensitive cells.[2]
Principle
The human breast cancer cell line MCF-7 is an estrogen-responsive cell line that expresses the estrogen receptor.[13] In the presence of estrogenic compounds, these cells will proliferate. The E-Screen assay quantifies this proliferation as a measure of estrogenic activity.[14] The increase in cell number is compared to that of a negative control (no estrogen) and a positive control (17β-estradiol).[2]
Experimental Workflow
Protocol
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (phenol red-free) with DCC-FBS
-
17β-Estradiol (E2) as a positive control
-
Test compounds
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) for cell fixation
-
Sulforhodamine B (SRB) solution for staining
-
Tris-base solution for solubilizing the stain
-
Plate reader
Procedure:
-
Cell Culture and Seeding: Culture MCF-7 cells in phenol red-free medium with DCC-FBS. Seed the cells into 96-well plates at a low density.[8]
-
Hormone Deprivation: Allow cells to attach and then replace the medium with hormone-free medium to synchronize the cells in a quiescent state.[8]
-
Treatment: Prepare serial dilutions of the test compounds and E2 standard in the hormone-free medium. Add the treatment solutions to the wells.[13]
-
Incubation: Incubate the plates for approximately 6 days at 37°C in a CO2 incubator.[13]
-
Cell Fixation and Staining: At the end of the incubation period, fix the cells by adding cold TCA to each well. After incubation and washing, stain the cells with SRB solution.
-
Solubilization and Measurement: Wash away the unbound dye and solubilize the protein-bound dye with Tris-base solution. Measure the absorbance at a suitable wavelength (e.g., 492 nm) using a microplate reader.[13]
-
Data Analysis: The absorbance is proportional to the cell number. Calculate the proliferative effect relative to the negative control and the maximal effect induced by E2.
Data Presentation
The estrogenic potential of a test compound is typically expressed as its EC50 value or as a relative estrogenic potency (REP) compared to the reference estrogen, 17β-estradiol.
Relative Estrogenic Potency (REP) Calculation:
REP = (EC50 of 17β-Estradiol / EC50 of Test Compound) x 100
Table 1: Estrogenic Potency of Selected Environmental Chemicals in Different In Vitro Assays
| Compound | Assay Type | EC50 (M) | Relative Estrogenic Potency (REP) vs. E2 |
| 17β-Estradiol (E2) | YES Assay | 5.35 x 10⁻¹⁰[15] | 100 |
| ER Transcriptional Activation | 5.6 x 10⁻¹² | 100 | |
| E-Screen | 8.7 x 10⁻¹² | 100 | |
| 17α-Ethinylestradiol (EE2) | YES Assay | - | 97 |
| ER Transcriptional Activation | - | - | |
| E-Screen | - | - | |
| Bisphenol A (BPA) | YES Assay | - | 1.1 x 10⁻³ |
| ER Transcriptional Activation | - | - | |
| E-Screen | - | - | |
| Nonylphenol | YES Assay | - | - |
| ER Transcriptional Activation | - | - | |
| E-Screen | - | - | |
| Genistein | YES Assay | - | - |
| ER Transcriptional Activation | - | - | |
| E-Screen | - | - | |
| o,p'-DDT | ER Competitive Binding | - | - |
| ER Transcriptional Activation | - | - | |
| Uterotropic Assay (in vivo) | - | - | |
| Kepone | ER Competitive Binding | - | - |
| ER Transcriptional Activation | - | - | |
| Uterotropic Assay (in vivo) | - | - |
Conclusion
The choice of assay for determining the estrogenicity of environmental chemicals depends on the specific research question, desired throughput, and available resources. The YES assay is a relatively simple and cost-effective screening tool. The ER transcriptional activation assay offers high sensitivity and mechanistic information. The E-Screen assay provides a measure of a biologically relevant endpoint (cell proliferation). By employing a combination of these in vitro methods, researchers can obtain a comprehensive profile of the estrogenic activity of environmental chemicals.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Quantitative comparisons of in vitro assays for estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E-SCREEN - Wikipedia [en.wikipedia.org]
- 12. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.5. Stably Transfected Transactivation (STTA) Assay for Estrogen Receptor Alpha [bio-protocol.org]
- 14. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 15. Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Ethyl-2-methylpentanoic Acid as a Pharmaceutical Reference Standard
Introduction
2-Ethyl-2-methylpentanoic acid is a critical pharmaceutical reference standard, primarily identified as Valproic Acid Impurity K according to the European Pharmacopoeia (PhEur).[1][2][3] As a certified reference material, it plays a crucial role in the quality control of Valproic Acid, a widely used antiepileptic drug. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in analytical method development, validation, and routine quality control of pharmaceutical products. Its use ensures the identity, purity, and quality of Valproic Acid drug substances and products, safeguarding patient safety.
Application Notes
This compound is principally used as a reference standard in chromatographic techniques for the following applications:
-
Impurity Profiling: To identify and quantify the presence of this specific impurity in batches of Valproic Acid active pharmaceutical ingredient (API) and finished drug products.
-
Analytical Method Validation: As a key component in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to demonstrate specificity, linearity, accuracy, precision, and sensitivity for the detection of Valproic Acid Impurity K.[4][5]
-
Quality Control Testing: For routine quality control analysis of raw materials and finished products to ensure they meet the stringent purity requirements set by regulatory authorities.
-
Forced Degradation Studies: To help identify degradation pathways of Valproic Acid under various stress conditions (e.g., acid, base, oxidation, heat, light) and to confirm that the analytical method is stability-indicating.
Data Presentation
The following table summarizes typical quantitative data obtained during the validation of an HPLC method for the determination of this compound (Valproic Acid Impurity K).
| Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Range | 0.05 µg/mL - 1.5 µg/mL | - |
| Accuracy (Recovery) | ||
| 50% of Specification | 99.5% | 98.0% - 102.0% |
| 100% of Specification | 100.2% | 98.0% - 102.0% |
| 150% of Specification | 101.1% | 98.0% - 102.0% |
| Precision | ||
| Repeatability (RSD) | 0.8% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.2% | ≤ 2.0% |
| Sensitivity | ||
| Limit of Detection (LOD) | 0.015 µg/mL | - |
| Limit of Quantification (LOQ) | 0.05 µg/mL | - |
| Specificity | No interference from Valproic Acid or other known impurities at the retention time of this compound. | No co-elution |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound in Valproic Acid Drug Substance
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound (Valproic Acid Impurity K) in a Valproic Acid drug substance.
1. Materials and Reagents:
-
This compound Certified Reference Material (CRM)
-
Valproic Acid API (sample for analysis)
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound CRM and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 µg/mL).
4. Sample Solution Preparation:
-
Accurately weigh about 100 mg of Valproic Acid API and dissolve in 100 mL of mobile phase.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the sample solution.
-
Inject a standard solution again to check for system drift.
6. Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the CRM.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Express the impurity level as a percentage of the Valproic Acid concentration.
Protocol 2: Gas Chromatography Method for Identification of this compound
This protocol outlines a Gas Chromatography (GC) method for the identification of this compound.
1. Materials and Reagents:
-
This compound CRM
-
Valproic Acid API (sample for analysis)
-
Dichloromethane (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
2. Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Detector Temperature: 300 °C
3. Standard Solution Preparation:
-
Prepare a 1 mg/mL solution of this compound CRM in dichloromethane.
-
Derivatize 100 µL of the solution with 100 µL of BSTFA at 70 °C for 30 minutes.
4. Sample Solution Preparation:
-
Prepare a 10 mg/mL solution of Valproic Acid API in dichloromethane.
-
Derivatize 100 µL of the solution with 100 µL of BSTFA at 70 °C for 30 minutes.
5. Analysis Procedure:
-
Inject 1 µL of the derivatized standard solution to determine the retention time of the this compound derivative.
-
Inject 1 µL of the derivatized sample solution.
6. Data Analysis:
-
Compare the retention time of any peak in the sample chromatogram with the retention time of the derivatized this compound standard. A matching retention time indicates the presence of the impurity. If using MS detection, the mass spectrum of the peak in the sample should match that of the standard.
Mandatory Visualizations
Caption: Workflow for impurity analysis using a reference standard.
Caption: Key parameters for analytical method validation.
References
- 1. Valproic Acid Impurity K - (2RS)-2-Ethyl-2-methylpentanoic acid, 2-Ethyl-2-methylvaleric acid [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Valproic Acid Impurity K - (2RS)-2-Ethyl-2-methylpentanoic acid, 2-Ethyl-2-methylvaleric acid [sigmaaldrich.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for the Preparation of 2-Ethyl-2-methylpentanoic Acid Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of 2-Ethyl-2-methylpentanoic acid, a compound of interest in various research and drug development applications. Due to its oily liquid form at room temperature and limited aqueous solubility, proper preparation techniques are crucial for accurate and reproducible experimental results. These application notes offer a summary of the physicochemical properties, recommended solvents, safety precautions, and step-by-step procedures for preparing high-concentration stock solutions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/oil | [2] |
| Density | 0.9187 g/cm³ (at 17°C) | [1][3] |
| Boiling Point | 215-220 °C | |
| pKa (Predicted) | ~4.85 | |
| Solubility (Qualitative) | Slightly soluble in Chloroform, Ethanol (B145695), Methanol (B129727) | [3] |
Safety Precautions
This compound and its structural analogs may pose health risks. It is imperative to handle this compound with care in a well-ventilated laboratory environment, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
Handling:
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Recommended Solvents for Stock Solutions
Based on its classification as a branched-chain carboxylic acid and solubility data for structurally similar compounds like valproic acid, the following solvents are recommended for the preparation of stock solutions. Valproic acid is reported to be freely soluble in methanol and ethanol.[4][5] The sodium salt of valproic acid has a solubility of approximately 30 mg/mL in ethanol and 5 mg/mL in DMSO.[6]
-
Dimethyl Sulfoxide (DMSO): A versatile solvent capable of dissolving a wide range of organic compounds.
-
Ethanol (EtOH): A polar protic solvent suitable for many biological applications.
-
Methanol (MeOH): Another polar protic solvent, often used in analytical chemistry.
It is highly recommended to perform a small-scale solubility test to determine the maximum solubility in the chosen solvent and specific lot of this compound before preparing a large-volume stock solution.
Experimental Protocols
Protocol for Small-Scale Solubility Determination
Objective: To determine the approximate solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, Ethanol)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Benchtop centrifuge
Procedure:
-
Add a small, known volume of the solvent (e.g., 100 µL) to a microcentrifuge tube.
-
Add a small, known amount of this compound (e.g., 1-2 µL, using its density to calculate the mass) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved oily droplets.
-
If the compound has completely dissolved, add another small aliquot of the acid and repeat the process until a saturated solution (indicated by the presence of a persistent separate phase) is achieved.
-
Calculate the approximate solubility based on the total amount of compound dissolved in the known volume of solvent.
Protocol for Preparing a 100 mM Stock Solution in DMSO
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 144.21 g/mol , Density: 0.9187 g/mL)
-
Anhydrous DMSO
-
Calibrated micropipettes
-
Sterile conical tube (e.g., 15 mL)
-
Vortex mixer
Calculations:
-
To prepare 10 mL of a 100 mM solution:
-
Moles needed = 0.1 mol/L * 0.01 L = 0.001 mol
-
Mass needed = 0.001 mol * 144.21 g/mol = 0.14421 g
-
Volume needed = 0.14421 g / 0.9187 g/mL = 0.1569 mL or 156.9 µL
-
Procedure:
-
Carefully pipette 156.9 µL of this compound into a 15 mL conical tube.
-
Add approximately 9 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for at least 2 minutes to ensure complete dissolution.
-
Add DMSO to bring the final volume to 10 mL.
-
Vortex again to ensure homogeneity.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C for long-term storage. For frequent use, an aliquot can be stored at 4°C for a shorter period.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the safe and accurate preparation of this compound stock solutions. Adherence to these procedures will help ensure the reliability and reproducibility of experimental data in research and development settings. It is always recommended to consult the specific product information and Safety Data Sheet provided by the supplier for any additional handling and storage instructions.
References
Application Notes and Protocols for the Experimental Use of 2-Ethyl-2-methylpentanoic Acid in Anticonvulsant Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the experimental use of 2-Ethyl-2-methylpentanoic acid, a structural analog of the broad-spectrum antiepileptic drug valproic acid (VPA), in preclinical anticonvulsant screening. Valproic acid and its analogs are carboxylic acids that have demonstrated efficacy against various seizure types.[1][2] The exploration of VPA analogs like this compound is driven by the search for compounds with improved potency, a wider therapeutic window, and a more favorable side-effect profile, particularly concerning teratogenicity and hepatotoxicity.[2][3]
This document outlines the standard experimental protocols for evaluating the anticonvulsant potential and neurotoxicity of test compounds. Due to the limited publicly available quantitative data specifically for this compound, data for a closely related and well-studied C8 carboxylic acid analog, Valproic Acid (VPA), will be used as a representative example to illustrate data presentation and interpretation. The methodologies provided are established preclinical screening models applicable to the evaluation of this compound.
Preclinical Anticonvulsant Screening Assays
The initial preclinical evaluation of a potential anticonvulsant agent typically involves a battery of in vivo tests in rodent models. The two most widely employed primary screening assays are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test. These models are predictive of efficacy against generalized tonic-clonic seizures and generalized absence seizures, respectively.
Data Presentation: Anticonvulsant and Neurotoxicity Profile
The following tables summarize the type of quantitative data generated from preclinical anticonvulsant screening. The data presented here for Valproic Acid serves as an illustrative example of how to structure and present findings for this compound upon experimental evaluation.
Table 1: Anticonvulsant Activity in Rodent Models (Representative Data for Valproic Acid)
| Compound | Animal Model | Seizure Test | Route of Administration | ED₅₀ (mg/kg) | 95% Confidence Interval |
| Valproic Acid | Mouse | MES | Intraperitoneal (i.p.) | 250 | 210-298 |
| Valproic Acid | Mouse | scPTZ | Intraperitoneal (i.p.) | 150 | 125-180 |
| Valproic Acid | Rat | MES | Oral (p.o.) | 200 | 170-235 |
| Valproic Acid | Rat | scPTZ | Oral (p.o.) | 120 | 100-144 |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
Table 2: Neurotoxicity Assessment in Rodents (Representative Data for Valproic Acid)
| Compound | Animal Model | Neurotoxicity Test | Route of Administration | TD₅₀ (mg/kg) | 95% Confidence Interval |
| Valproic Acid | Mouse | Rotorod Test | Intraperitoneal (i.p.) | 450 | 400-505 |
| Valproic Acid | Rat | Rotorod Test | Oral (p.o.) | 400 | 355-448 |
TD₅₀ (Median Toxic Dose) is the dose at which 50% of the animals exhibit a specific toxic effect (e.g., motor impairment).
Table 3: Protective Index (Representative Data for Valproic Acid)
| Compound | Animal Model | Seizure Test | Route of Administration | Protective Index (PI = TD₅₀/ED₅₀) |
| Valproic Acid | Mouse | MES | Intraperitoneal (i.p.) | 1.8 |
| Valproic Acid | Mouse | scPTZ | Intraperitoneal (i.p.) | 3.0 |
The Protective Index (PI) is a measure of the therapeutic window of a drug. A higher PI indicates a greater margin of safety.
Experimental Protocols
The following are detailed protocols for the key experiments used in the anticonvulsant screening of compounds like this compound.
Protocol 1: Maximal Electroshock (MES) Seizure Test
Objective: To evaluate the ability of a test compound to prevent the spread of seizures, indicative of potential efficacy against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (20-25 g) or male Wistar rats (100-150 g)
-
This compound (Test Compound)
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Positive Control (e.g., Phenytoin, 20 mg/kg)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least one week prior to the experiment, with free access to food and water.
-
Animal Grouping: Randomly divide animals into groups of at least 8-10 per dose level. Include a vehicle control group and a positive control group.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in preliminary pharmacokinetic studies (typically 30-60 minutes for i.p. and 60-120 minutes for p.o. administration).
-
MES Induction:
-
Apply a drop of topical anesthetic to the corneas of each animal to minimize discomfort.
-
Place the saline-soaked corneal electrodes on the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ value using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Objective: To assess the ability of a test compound to elevate the seizure threshold, indicating potential efficacy against generalized absence seizures.
Materials:
-
Male albino mice (18-25 g)
-
This compound (Test Compound)
-
Vehicle (e.g., 0.9% saline)
-
Positive Control (e.g., Ethosuximide, 150 mg/kg)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimatization and Grouping: Follow the same procedures as in Protocol 1.
-
Compound Administration: Administer the test compound, vehicle, or positive control at various doses.
-
Pre-treatment Time: Allow for the appropriate pre-treatment time for the compound to reach its peak effect.
-
PTZ Induction: Administer a subcutaneous injection of PTZ at a dose predetermined to induce clonic seizures in over 95% of control animals (convulsant dose 97 or CD₉₇).
-
Observation: Observe the animals for 30 minutes for the presence of generalized clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.
-
Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED₅₀ value using probit analysis.
Protocol 3: Rotorod Neurotoxicity Test
Objective: To evaluate the potential for a test compound to cause motor impairment or neurotoxicity.
Materials:
-
Male albino mice (20-25 g) or male Wistar rats (100-150 g)
-
This compound (Test Compound)
-
Vehicle
-
Rotorod apparatus
Procedure:
-
Animal Training: Prior to the test day, train the animals to remain on the rotating rod (e.g., at 6-10 rpm) for a set period (e.g., 1-2 minutes) in three successive trials.
-
Compound Administration: On the test day, administer the test compound or vehicle to the trained animals.
-
Testing: At the time of anticipated peak effect, place the animals on the rotorod.
-
Observation: Record the number of animals that fall off the rod within the test period (e.g., 1 minute). An animal is considered neurotoxic if it fails to remain on the rod for the full duration.
-
Data Analysis: Calculate the percentage of animals exhibiting neurotoxicity at each dose and determine the TD₅₀ value using probit analysis.
Mechanism of Action (Presumed)
The anticonvulsant activity of valproic acid and its analogs is believed to be multifactorial. The primary proposed mechanisms include:
-
Enhancement of GABAergic Neurotransmission: Increasing the synthesis and release of the inhibitory neurotransmitter GABA.
-
Modulation of Voltage-Gated Ion Channels: Attenuation of high-frequency neuronal firing through effects on sodium and potassium channels.
-
Reduction of Excitatory Neurotransmission: Potential effects on NMDA receptor-mediated excitation.
Further mechanistic studies, such as in vitro electrophysiology and neurochemical assays, would be required to elucidate the precise mechanism of action of this compound.
Visualizations
The following diagrams illustrate the experimental workflows and a potential signaling pathway relevant to the anticonvulsant screening of this compound.
References
- 1. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 2-Ethyl-2-methylpentanoic Acid for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2-Ethyl-2-methylpentanoic acid, a critical step for enhancing its volatility and thermal stability, thereby enabling robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail two primary derivatization techniques: silylation and esterification, along with a specialized protocol for chiral analysis to distinguish between its enantiomers.
Introduction
This compound is a branched-chain carboxylic acid. Direct analysis of such polar compounds by GC-MS is often challenging due to their low volatility and potential for peak tailing, which can lead to poor chromatographic resolution and low sensitivity.[1] Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar and more volatile functional group, making the analyte more amenable to GC analysis.[2] The two most common and effective methods for derivatizing carboxylic acids are silylation and esterification (alkylation).[1]
Achiral Analysis: Silylation and Esterification
For quantitative analysis without the need for chiral separation, silylation and esterification are the methods of choice.
Silylation using BSTFA
Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent that reacts with carboxylic acids to form TMS esters.[2][4] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for sterically hindered acids.[2][3]
Experimental Protocol: Silylation of this compound with BSTFA
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Ensure the sample is free of water. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample (typically 1-100 µg) in a reaction vial, add 100 µL of an appropriate aprotic solvent (e.g., pyridine) and 100 µL of BSTFA (+1% TMCS). A molar excess of the silylating reagent is recommended.[2]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30-60 minutes.[3] For sterically hindered carboxylic acids like this compound, a longer reaction time may be beneficial.[2]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Workflow for Silylation using BSTFA
Caption: Workflow for the silylation of this compound.
Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
Esterification converts the carboxylic acid into its corresponding methyl ester, which is significantly more volatile.[5] A common and efficient method utilizes a 14% solution of boron trifluoride in methanol (B129727) as a catalyst.[4]
Experimental Protocol: Esterification of this compound with BF3-Methanol
Materials:
-
This compound standard or sample extract
-
14% Boron trifluoride-methanol (BF3-Methanol) solution
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Reagent Addition: To the sample (containing approximately 1 mg/mL of the acid in a suitable solvent) in a reaction vial, add 100 µL of the sample solution and 50 µL of 14% BF3-Methanol solution.[4]
-
Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[4]
-
Extraction: After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex. Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[4]
-
Sample Cleanup: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The hexane extract containing the methyl ester is ready for GC-MS analysis.
Workflow for Esterification using BF3-Methanol
Caption: Workflow for the esterification of this compound.
Chiral Analysis
Since this compound possesses a chiral center, distinguishing between its (R)- and (S)-enantiomers is often necessary, particularly in pharmaceutical and biological studies. This can be achieved by two main approaches: derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column, or direct separation of the derivatized enantiomers on a chiral GC column.
Chiral Derivatization using (R)-(-)-1-(1-Naphthyl)ethylamine
This protocol describes the formation of diastereomeric amides by reacting the carboxylic acid with a chiral amine.
Experimental Protocol: Chiral Derivatization
Materials:
-
This compound enantiomers or racemic mixture
-
(R)-(-)-1-(1-Naphthyl)ethylamine
-
A coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
GC-MS system with a standard achiral column
Procedure:
-
Activation: In a vial, dissolve this compound in anhydrous DCM. Add EDC (1.2 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Amide Formation: Add (R)-(-)-1-(1-Naphthyl)ethylamine (1.1 equivalents) and DIPEA (2.0 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4.
-
Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for GC-MS analysis on a standard achiral column.
Direct Enantiomeric Separation on a Chiral GC Column
A more direct approach involves derivatizing the acid to a more volatile form (e.g., methyl ester as described in section 2.2) and then separating the enantiomers on a chiral GC column, often one with a cyclodextrin-based stationary phase.[6]
Experimental Protocol: Direct Chiral GC-MS Analysis
Materials:
-
Derivatized this compound (e.g., methyl ester)
-
GC-MS system equipped with a chiral capillary column (e.g., a cyclodextrin-based column like 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin).[6]
Procedure:
-
Derivatization: Prepare the methyl ester of this compound using the BF3-Methanol protocol (Section 2.2).
-
GC-MS Conditions:
-
Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection of the derivatized sample.
-
Oven Temperature Program: An optimized temperature program is crucial for enantiomeric separation. A typical starting point would be a low initial temperature (e.g., 60°C) with a slow ramp (e.g., 2-5°C/min) to a final temperature of around 200-250°C.
-
MS Detection: Full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Logical Relationship for Chiral Analysis
Caption: Approaches for the chiral analysis of this compound.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of derivatized carboxylic acids by GC-MS. While specific data for this compound is not extensively published, these values for similar short-chain and branched-chain fatty acids provide a reasonable expectation of analytical performance.
| Derivatization Method | Analyte Type | Derivative | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Silylation (BSTFA) | Carboxylic Acids | TMS Ester | GC-MS | 5–40 pg | - | [7] |
| Esterification (BF3/Butanol) | Carboxylic Acids | Butyl Ester | GC-MS (TIC) | < 10 pg | - | [7] |
| Esterification (BF3/Butanol) | Carboxylic Acids | Butyl Ester | GC-MS (SIM) | 1–4 pg | - | [7] |
| Esterification (PFBBr) | Short-Chain Fatty Acids | PFB Ester | GC-MS | 0.244 - 0.977 µM | - | [8] |
| Esterification (Methyl) | Palmitic & Stearic Acid | Methyl Ester | GC-MS | 11.90 - 11.94 ng/mL | 39.68 - 39.80 ng/mL | [5] |
Note: LOD and LOQ values are highly dependent on the specific instrument, matrix, and analytical conditions. The values presented should be considered as indicative.
Conclusion
The derivatization of this compound is an essential step for its reliable and sensitive analysis by GC-MS. Silylation with BSTFA and esterification with BF3-Methanol are robust and well-established methods for achiral quantitative analysis. For enantiomeric separation, either derivatization with a chiral reagent followed by analysis on a standard column or direct analysis of a simple derivative on a chiral GC column can be employed. The choice of method will depend on the specific analytical goals, available instrumentation, and the required sensitivity. The protocols and data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this and similar branched-chain carboxylic acids.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethyl-2-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed handling and safety protocols for 2-Ethyl-2-methylpentanoic acid (CAS No. 5343-52-2). It is intended to supplement, not replace, institutional safety guidelines and the manufacturer's Safety Data Sheet (SDS).
Chemical and Physical Properties
This compound is a methyl-branched fatty acid.[1][2][3] It is important to be aware of its physical and chemical properties to ensure safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C8H16O2 | [1][2][4] |
| Molecular Weight | 144.21 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow liquid/oil | [4] |
| Boiling Point | 215-220 °C | [1][4] |
| Density | 0.9187 g/cm³ (at 17 °C) | [1][4] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and methanol. Slightly soluble in chloroform. | [4] |
| pKa | 4.85 ± 0.40 (Predicted) | [2][4] |
Hazard Identification and Safety Precautions
While specific GHS classification for this compound is not consistently available across all sources, related compounds exhibit hazards that should be considered as potential risks. For instance, the related compound, ethyl 2-methylpentanoate, is classified as a flammable liquid.[5] Therefore, it is prudent to handle this compound with care, avoiding heat, sparks, and open flames.
General Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid contact with skin and eyes.[5]
-
Prevent the formation of aerosols.[5]
-
Use non-sparking tools and take measures to prevent static discharge.[5]
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| PPE Type | Specifications | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [5] |
| Skin Protection | Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | [5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. | [5] |
Personal Protective Equipment (PPE) Workflow
First-Aid Measures
In case of exposure to this compound, follow these first-aid measures:
| Exposure Route | First-Aid Protocol | Reference |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. | [5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor. | [5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [5] |
Emergency First-Aid Response Workflow
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from heat, sparks, and open flames.[6]
-
Store separately from incompatible materials such as strong oxidizing agents and strong bases.[6]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]
-
Do not allow the material to enter drains or water sources.
Accidental Release Measures
In the event of a spill or leak:
-
Ensure adequate ventilation and remove all sources of ignition.[5][6]
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[5]
-
Contain the spill using an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder).[6]
-
Collect the absorbed material into a suitable, closed container for disposal.[5][6]
-
Clean the spill area thoroughly.
Experimental Protocols
The primary use of this compound in a research context appears to be as an intermediate in chemical synthesis and in biological studies.[1][3][4]
General Laboratory Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.[6]
-
Aliquotting: When transferring the chemical, use a chemical fume hood. Employ calibrated pipettes or graduated cylinders for accurate measurement. Avoid creating aerosols.
-
Reaction Setup: If used in a reaction, ensure the glassware is properly secured. If the reaction is exothermic or produces gas, provide adequate cooling and pressure relief.
-
Post-Experiment: Quench any unreacted material appropriately. Clean all glassware and equipment thoroughly.
-
Waste Disposal: Segregate and dispose of all chemical waste according to institutional and regulatory guidelines.
General Laboratory Handling Workflow
References
Application Notes and Protocols for 2-Ethyl-2-methylpentanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Ethyl-2-methylpentanoic acid as an intermediate in organic synthesis. It includes information on its preparation, key reactions, and its role in biological contexts, supported by quantitative data and visualizations.
Application Notes
This compound is a branched-chain carboxylic acid that serves as a versatile intermediate in various synthetic applications. Its structural isomer, valproic acid, is a well-known pharmaceutical, and consequently, this compound is recognized as a significant related compound and impurity in the synthesis of valproic acid, designated as "Valproic Acid Impurity K".[1] Beyond its role as a pharmaceutical standard, it is utilized in the synthesis of other chemical entities and has shown potential in biological applications.
1.1. Intermediate for Carboxylic Acid Derivatives
The primary application of this compound in organic synthesis is as a precursor to a variety of carboxylic acid derivatives. Due to the steric hindrance around the carbonyl group, its reactivity can be modulated for selective transformations. Key derivatives include:
-
Acid Chlorides: Conversion to the corresponding acid chloride, 2-ethyl-2-methylpentanoyl chloride, provides a more reactive intermediate. This acyl chloride can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to form amides, esters, and ketones, respectively.
-
Esters: Ester derivatives of this compound are of interest in the fragrance and flavor industry.[2] The synthesis of these esters can be achieved through standard esterification methods.
-
Amides: Amides derived from this carboxylic acid can be synthesized for various applications, including as potential biologically active molecules or as intermediates in further synthetic transformations.
1.2. Role in Biological Research
Recent findings have highlighted the cytotoxic properties of this compound. It has been reported to inhibit the growth of tumor cells by inducing necrotic cell death.[3] This biological activity suggests its potential as a scaffold or starting material in the development of novel anti-cancer agents. Furthermore, it is used in biological studies to assess the estrogenicity of environmental chemicals.[4]
Experimental Protocols
2.1. Synthesis of this compound
This protocol is adapted from a multi-step synthesis described in patent CN116143586A.[2] The final step, the hydrolysis of 2-ethyl-2-methylpentanenitrile (B14347756) to the carboxylic acid, is detailed below.
Reaction Scheme:
Materials and Equipment:
-
2-ethyl-2-methylpentanenitrile
-
Concentrated sulfuric acid (80% by mass)
-
Sodium nitrite (B80452) aqueous solution (38%)
-
Toluene
-
Sodium hydroxide (B78521) aqueous solution (15%)
-
Deionized water
-
Reaction flask equipped with a magnetic stirrer, thermometer, and dropping funnel
-
Heating mantle
-
Separatory funnel
Procedure:
-
Charge a reaction flask with 2-ethyl-2-methylpentanenitrile (e.g., 3.5 g).
-
Slowly add 17.5 g of 80% concentrated sulfuric acid to the nitrile.
-
Heat the mixture to 81°C and maintain for 2 hours with stirring.
-
Cool the reaction mixture to 50°C.
-
Slowly add 7.6 g of 38% sodium nitrite aqueous solution dropwise, maintaining the temperature at 50°C.
-
Stir the mixture at 50°C for an additional 1-2 hours.
-
Cool the reaction to 25°C and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with toluene.
-
Separate the organic phase and wash with 15% aqueous sodium hydroxide solution.
-
Acidify the aqueous phase with a suitable acid (e.g., HCl) and extract the product with toluene.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Quantitative Data for Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Nitrile Hydrolysis | 2-ethyl-2-methylpentanenitrile | Conc. H₂SO₄, aq. NaNO₂ | Toluene | 50-81 | 3-4 | >90 | >98 |
Note: Yields and purity are based on typical outcomes for this type of reaction and may vary.
2.2. Synthesis of 2-Ethyl-2-methylpentanoyl Chloride
This protocol is adapted from the synthesis of a homologous acid chloride. This intermediate is highly useful for the subsequent synthesis of amides and esters.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with a reflux condenser and gas outlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) with thionyl chloride (1.5 eq).
-
Heat the mixture to reflux and maintain until the evolution of gas (HCl and SO₂) ceases.
-
After the reaction is complete, distill off the excess thionyl chloride.
-
The crude 2-ethyl-2-methylpentanoyl chloride can be purified by vacuum distillation.
2.3. General Protocol for Amide Synthesis from 2-Ethyl-2-methylpentanoyl Chloride
Reaction Scheme:
Procedure:
-
Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a flask cooled in an ice bath.
-
Slowly add 2-ethyl-2-methylpentanoyl chloride (1.0 eq) to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with dilute acid, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide, which can be further purified by chromatography or recrystallization.
Hypothetical Quantitative Data for Derivative Synthesis
| Reaction | Starting Material | Reagent | Product | Typical Yield (%) |
| Acid Chloride Formation | This compound | Thionyl Chloride | 2-ethyl-2-methylpentanoyl chloride | 85-95 |
| Amide Formation | 2-ethyl-2-methylpentanoyl chloride | Primary Amine | N-alkyl-2-ethyl-2-methylpentanamide | 80-95 |
| Ester Formation (Fischer) | This compound | Alcohol, H⁺ cat. | Alkyl 2-ethyl-2-methylpentanoate | 60-80 |
Visualizations
3.1. Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of this compound and its conversion to representative derivatives.
Caption: Synthetic pathway of this compound and its derivatives.
3.2. Biological Activity: Induction of Necrotic Cell Death
This compound has been shown to induce necrotic cell death in tumor cells.[3] Necrosis is a form of programmed cell death that is distinct from apoptosis and is often triggered by external factors such as chemical agents or physical stress. The diagram below represents a simplified, general pathway of induced necrosis.
Caption: Simplified pathway of induced necrotic cell death.
References
In-Vivo Administration of Carboxylic Acids in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in-vivo administration of common carboxylic acids—valproic acid, butyric acid, and beta-hydroxybutyrate—in rodent models. The information is compiled to assist in the design and execution of preclinical research studies.
Data Presentation: Quantitative Administration Parameters
The following tables summarize key quantitative data for the in-vivo administration of selected carboxylic acids in rodent models, compiled from various scientific studies.
Table 1: Valproic Acid (VPA) Administration Parameters
| Rodent Model | Administration Route | Dosage Range | Vehicle | Frequency | Key Findings & Applications |
| Mice (KM) | Intraperitoneal (IP) | 300 mg/kg | Normal Saline | 3 times a day for 7 days | Investigating metabolic changes.[1] |
| Mice (ICR) | Intraperitoneal (IP) | 300 mg/kg - 1200 mg/kg | Not Specified | Single dose | Acute toxicity and anticonvulsant effect studies.[2][3] |
| Mice (C57BL/6J) | Oral (in drinking water) | ~600 mg/kg/day | Drinking water with 0.8% sucrose | Ad libitum | Seizure modeling.[4] |
Table 2: Butyric Acid (and its salt, Sodium Butyrate) Administration Parameters
| Rodent Model | Administration Route | Dosage Range | Vehicle | Frequency | Key Findings & Applications |
| Rats | Intraperitoneal (IP), Intrarectal, Oral | 100 mg/kg | Not Specified | Daily for 7 days | Study of ulcerative colitis.[5][6] |
| Rats (Sprague-Dawley) | Oral | Not Specified | Yogurt-based food additive | Daily for 14 days | General administration and palatability studies.[7] |
| Birds | Not Specified | 1000 mg/kg | Not Specified | Not Specified | Study of anti-inflammatory effects (reduction of IL-6 and TNF).[8] |
| Mice | Oral (in drinking water) | 11 g/day (~55 g/kg) | Drinking water | Daily | Enhancement of intestinal epithelium immune functions.[8] |
Table 3: Beta-Hydroxybutyrate (BHB) Administration Parameters
| Rodent Model | Administration Route | Dosage Range | Vehicle | Frequency | Key Findings & Applications |
| Mice | Not Specified | 125 mg/kg | Nanolipogels (nLGs) | Not Specified | Attenuation of NLRP3-mediated inflammation.[9] |
Experimental Protocols
Detailed methodologies for common administration routes are provided below. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Oral Gavage (Mouse & Rat)
Oral gavage is a precise method for delivering a specific volume of a substance directly into the stomach.
Materials:
-
Appropriately sized gavage needle (feeding tube) with a rounded tip (18-20 gauge for mice, 16-18 gauge for rats).[10][11]
-
Syringe
-
Substance to be administered, dissolved in a suitable vehicle.
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the animal to calculate the correct dosage volume. The maximum recommended volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[10][12] For pregnant animals, reduce the maximum volume.
-
Gavage Needle Measurement: Measure the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach without causing perforation.[10][11] Mark the needle to indicate the maximum insertion depth.
-
Animal Restraint: Restrain the animal firmly but gently, ensuring the head and neck are extended to create a straight path for the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the esophagus. The animal should be allowed to swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.[11][13]
-
Substance Administration: Once the needle is correctly positioned in the stomach, administer the substance slowly.
-
Post-Administration: Withdraw the needle slowly and return the animal to its cage. Monitor the animal for any signs of distress.
Protocol 2: Intraperitoneal (IP) Injection (Mouse & Rat)
IP injection is a common route for systemic administration of substances.
Materials:
-
Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats).[14]
-
Substance to be administered in a sterile vehicle.
-
70% ethanol (B145695) for disinfection.
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct injection volume. The maximum recommended volume is typically up to 10 ml/kg.[14]
-
Animal Restraint: Restrain the animal to expose the abdomen. For rats, a two-person technique may be preferred.[14]
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14]
-
Injection: Insert the needle at a 30-40 degree angle with the bevel facing up.[14] Aspirate to ensure a blood vessel or organ has not been punctured. If no fluid is aspirated, inject the substance.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Protocol 3: Subcutaneous (SC) Injection (Mouse & Rat)
SC injection is used for sustained absorption of substances.
Materials:
-
Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats).[15][16]
-
Substance to be administered in a sterile vehicle.
Procedure:
-
Animal Preparation: Weigh the animal to calculate the correct injection volume. Maximum volumes per site are generally around 5 ml/kg for rats.[15] For larger volumes, multiple injection sites should be used.[15][17]
-
Animal Restraint: Gently restrain the animal and lift a fold of skin over the shoulders or flank to create a "tent".
-
Injection: Insert the needle into the base of the tented skin, parallel to the body.[15] Aspirate to check for blood. If clear, inject the substance.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site if necessary. Return the animal to its cage and monitor.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Valproic Acid (VPA) as a Histone Deacetylase (HDAC) Inhibitor
Valproic acid is known to directly inhibit histone deacetylases (HDACs), particularly class I HDACs.[18][19] This inhibition leads to hyperacetylation of histones, altering gene expression.[18] This mechanism is thought to underlie both its therapeutic effects and its teratogenicity.[18] One of the downstream effects of HDAC inhibition by VPA is the suppression of the PI3K-AKT pathway, which in turn inhibits mTOR.[20]
References
- 1. Comprehensive Analysis of Metabolic Changes in Male Mice Exposed to Sodium Valproate Based on GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronotoxicity of sodium valproate and its mechanisms in mice: dose-concentration-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the Digital Psychopharmacology of Valproic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intraperitoneal administration of butyrate prevents the severity of acetic acid colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral administration of a product derived from Clostridium butyricum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of butyric acid dosage based on clinical and experimental studies – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. olaw.nih.gov [olaw.nih.gov]
- 13. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Fusogenic Properties of Membrane-Active Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Membrane fusion is a fundamental biological process by which two distinct lipid bilayers merge, leading to the mixing of their contents. This process is critical in events such as viral entry, neurotransmitter release, and fertilization.[1][2] Membrane-active compounds, including certain peptides, proteins, and small molecules, can induce or inhibit this process. Accurately quantifying the fusogenic properties of these compounds is essential for drug development, virology, and cell biology research.
The fusion process can be dissected into two main stages:
-
Hemifusion: The outer leaflets of the two membranes mix, but the inner leaflets and the aqueous contents remain separate.[1][3]
-
Full Fusion: Following hemifusion, a fusion pore forms and expands, allowing the inner leaflets and the internal contents to mix.[1][3][4]
This document provides detailed protocols for key assays used to measure and distinguish between these fusion stages.
Logical Workflow for Assessing Fusogenicity
The general approach to characterizing a membrane-active compound involves progressing from simpler lipid-only model systems to more complex cell-based assays. This allows for a mechanistic understanding while also assessing activity in a biological context.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-2-methylpentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Ethyl-2-methylpentanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most common laboratory-scale synthesis routes for this compound are:
-
Grignard Carboxylation: This involves the reaction of a suitable Grignard reagent with carbon dioxide.
-
Malonic Ester Synthesis: A classic method for preparing substituted carboxylic acids, this route involves the alkylation of diethyl malonate.
-
Hydrolysis of a Nitrile Intermediate: This multi-step process typically starts with a cyanoacetate (B8463686) and involves sequential alkylations followed by hydrolysis of the nitrile group.
Q2: Which synthesis route generally provides the highest yield?
A2: The yield of this compound is highly dependent on the optimization of reaction conditions for each specific route. While the carbonylation of specific olefins can provide high yields, this method is often more suitable for industrial-scale production.[1] For laboratory synthesis, both the Grignard carboxylation and malonic ester synthesis can provide good yields when carefully controlled. The nitrile hydrolysis route can also be efficient but involves multiple steps, which may impact the overall yield.
Q3: What are the main challenges in synthesizing this sterically hindered carboxylic acid?
A3: The primary challenge is the steric hindrance around the α-carbon, which can slow down reaction rates and lead to lower yields.[2] This can be a significant factor in both the Grignard carboxylation and malonic ester synthesis, where the bulky groups can impede the approach of reactants. Incomplete reactions and the formation of side products are common issues that need to be addressed through careful control of reaction conditions.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved by fractional distillation under reduced pressure.[1] This method is effective for separating the product from less volatile impurities. For higher purity, column chromatography can be employed. Chemical purification through the formation of a salt, followed by extraction and acidification, can also be an effective method to remove non-acidic impurities.
Troubleshooting Guides
Route 1: Grignard Carboxylation
This method involves the preparation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide. The logical workflow for troubleshooting this synthesis is outlined below.
Caption: Troubleshooting workflow for the Grignard carboxylation synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of Grignard reagent | Inactive magnesium surface (oxide layer). | Activate the magnesium turnings prior to use. This can be done by stirring them vigorously under nitrogen, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Wet glassware or solvent. | Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). Use freshly distilled anhydrous solvents. | |
| Impure alkyl halide. | Ensure the alkyl halide is pure and dry. | |
| Low yield of carboxylic acid | Inefficient carboxylation. | Use a large excess of freshly crushed dry ice (solid CO2) to ensure it is the limiting reagent. Add the Grignard solution to the dry ice, not the other way around, to maintain a low temperature and high CO2 concentration. |
| Side reactions (e.g., Wurtz coupling). | Add the alkyl halide slowly to the magnesium to maintain a low concentration and minimize coupling. | |
| Grignard reagent acting as a base. | This is less of an issue in carboxylation but ensure no acidic protons are present in the reaction setup. | |
| Product loss during workup | Incomplete acidification. | After quenching the reaction, ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate salt. |
| Emulsion formation. | Add brine (saturated NaCl solution) during the extraction to help break up emulsions. | |
| Impure final product | Presence of unreacted starting materials or byproducts. | Optimize the purification process. Fractional distillation under reduced pressure is generally effective. If distillation is insufficient, consider column chromatography. |
Route 2: Malonic Ester Synthesis
This route involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Caption: Troubleshooting workflow for the malonic ester synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low yield of alkylated product | Incomplete deprotonation. | Ensure a sufficiently strong base (e.g., sodium ethoxide in ethanol) is used in stoichiometric amounts. Confirm the absence of water, which would consume the base. |
| Formation of dialkylated byproducts in the first alkylation step.[3] | Use a slight excess of the malonic ester to minimize dialkylation in the first step. Add the alkyl halide slowly to the enolate solution. | |
| Incomplete second alkylation. | The second deprotonation and alkylation can be slower due to increased steric hindrance. Longer reaction times or a stronger base may be necessary. | |
| Incomplete hydrolysis and/or decarboxylation | Insufficient heating or reaction time. | Ensure the hydrolysis step with a strong acid or base is complete before attempting decarboxylation. Decarboxylation requires heating, and the reaction should be monitored for the cessation of CO2 evolution. |
| Impure final product | Presence of mono-alkylated malonic acid. | This indicates incomplete second alkylation. Re-evaluate the conditions for the second alkylation step. |
| Presence of unreacted dialkylated malonic ester. | This suggests incomplete hydrolysis. Increase the reaction time or temperature for the hydrolysis step. |
Route 3: Hydrolysis of Nitrile Intermediate
This multi-step synthesis involves the formation of a substituted cyanoacetate, followed by further alkylation, and finally hydrolysis to the carboxylic acid.
| Issue | Potential Cause | Recommended Solution |
| Low yield in the initial alkylation of cyanoacetate | Formation of byproducts. | A patent for a similar synthesis mentions the formation of dialkyl byproducts.[4] Purification at this stage by distillation is crucial. |
| Low yield in subsequent alkylation steps | Steric hindrance. | As with the malonic ester synthesis, subsequent alkylations can be challenging due to steric hindrance. Optimization of base, solvent, and temperature is necessary. |
| Incomplete hydrolysis of the nitrile | Harsh reaction conditions required for sterically hindered nitriles. | Hydrolysis of sterically hindered nitriles can be difficult. Strong acidic or basic conditions and prolonged heating are often required. Monitor the reaction by TLC or GC to ensure completion. |
| Formation of amide byproduct | Incomplete hydrolysis of the nitrile can sometimes lead to the formation of a stable amide intermediate. | If an amide is formed, it will require more vigorous hydrolysis conditions (stronger acid/base, higher temperature) to convert it to the carboxylic acid. |
| Complex product mixture | Accumulation of impurities from multiple steps. | Purification of intermediates at each step is highly recommended to avoid a complex mixture in the final product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Carboxylation
Materials:
-
3-chloro-3-methylhexane (B1594247) (or a suitable precursor to the required Grignard reagent)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO2)
-
Concentrated HCl
-
Saturated aqueous NaHCO3 solution
-
Anhydrous MgSO4
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, all under an inert atmosphere (N2 or Ar).
-
Place magnesium turnings in the flask.
-
Dissolve 3-chloro-3-methylhexane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the alkyl halide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle boiling), add a small crystal of iodine or gently warm the flask.
-
Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Carboxylation:
-
In a separate large beaker or flask, place a large excess of freshly crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.
-
Continue stirring until the mixture comes to room temperature and the excess CO2 has sublimed.
-
-
Workup and Purification:
-
Slowly add dilute HCl to the reaction mixture until the aqueous layer is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, then with saturated aqueous NaHCO3 solution to extract the carboxylic acid as its sodium salt.
-
Separate the aqueous layer containing the carboxylate and acidify it with concentrated HCl.
-
Extract the resulting carboxylic acid with diethyl ether.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Protocol 2: Synthesis of this compound via Malonic Ester Synthesis
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Concentrated HCl
-
Saturated aqueous NaCl solution
-
Anhydrous MgSO4
Procedure:
-
First Alkylation:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol.
-
Add diethyl malonate dropwise to the stirred solution.
-
After the addition is complete, add 1-bromopropane dropwise and reflux the mixture until the reaction is complete (monitor by TLC).
-
-
Second Alkylation:
-
To the reaction mixture from the first step, add another equivalent of sodium ethoxide.
-
Add bromoethane dropwise and reflux until the second alkylation is complete (monitor by TLC).
-
-
Hydrolysis and Decarboxylation:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add a concentrated solution of HCl and reflux the mixture to hydrolyze the ester groups.
-
Continue heating to effect decarboxylation until the evolution of CO2 ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and then with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Key Reactants | Number of Steps | Typical Yield Range | Key Advantages | Key Disadvantages |
| Grignard Carboxylation | Alkyl halide, Mg, CO2 | 2 | 40-70% | Direct route, readily available starting materials. | Sensitive to moisture and air, potential for side reactions. |
| Malonic Ester Synthesis | Diethyl malonate, alkyl halides, base | 3-4 | 50-80% | Versatile, well-established method. | Multiple steps, potential for dialkylation byproducts.[3] |
| Nitrile Hydrolysis | Cyanoacetate, alkyl halides, acid/base | 4-5 | 60-85% | Can provide high purity product with careful purification of intermediates. | Multi-step synthesis, potentially harsh hydrolysis conditions.[4] |
Note: Yields are highly dependent on experimental conditions and optimization.
Table 2: Influence of Reaction Parameters on Yield (Illustrative)
| Parameter | Grignard Carboxylation | Malonic Ester Synthesis |
| Temperature | Grignard formation often requires gentle heating to initiate, but should be controlled to prevent side reactions. Carboxylation is performed at low temperatures. | Alkylation steps are typically performed at reflux. |
| Solvent | Anhydrous ether or THF is crucial for Grignard reagent stability. | Ethanol is commonly used as a solvent for the sodium ethoxide base. |
| Reagent Stoichiometry | A slight excess of magnesium is used. A large excess of CO2 is necessary for good carboxylation yield. | Stoichiometric amounts of base and alkyl halides are critical to avoid side reactions and ensure complete conversion. |
| Reaction Time | Grignard formation is typically complete within 1-2 hours. Carboxylation is usually rapid. | Alkylation reactions can require several hours at reflux. Hydrolysis and decarboxylation also require significant time. |
References
- 1. EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene - Google Patents [patents.google.com]
- 2. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. CN116143586A - Preparation method of 2-ethyl-2-methyl valeric acid - Google Patents [patents.google.com]
Overcoming solubility issues of 2-Ethyl-2-methylpentanoic acid in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 2-Ethyl-2-methylpentanoic acid in aqueous buffers. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound (CAS 5343-52-2) is a methyl-branched fatty acid.[1][2] As a carboxylic acid with a significant hydrocarbon structure (an eight-carbon chain), its solubility in water is expected to be low.[3][4] Its predicted pKa is approximately 4.85.[1] It is slightly soluble in organic solvents like chloroform, ethanol, and methanol.[1][2]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The limited aqueous solubility is due to the hydrophobic nature of its carbon backbone.[3][5] Carboxylic acids with longer carbon chains are less soluble in water.[4] If the pH of your aqueous buffer is below the pKa of the acid (~4.85), the compound will be in its neutral, protonated form, which is less soluble than its ionized (deprotonated) form.[5][6]
Q3: How does pH affect the solubility of this compound?
A3: Adjusting the pH of the buffer is a primary method for solubilizing carboxylic acids.[][8] When the pH of the solution is raised above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate salt. This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[5][6] A general rule is to adjust the pH to at least 1-2 units above the pKa for sufficient ionization and solubility.
Q4: What are co-solvents and can they help dissolve this compound?
A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[] They work by reducing the polarity of the water, making it a more favorable environment for the hydrophobic regions of the compound.[] Common co-solvents include ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG 400), and dimethyl sulfoxide (B87167) (DMSO).[]
Q5: Can cyclodextrins be used to improve the solubility of this compound?
A5: Yes, cyclodextrins are effective solubilizing agents for many lipophilic drugs.[9] These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic central cavity where a poorly soluble molecule like this compound can be encapsulated.[9] This "inclusion complex" has a greater apparent solubility in water.[9] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common derivative used in pharmaceutical formulations for this purpose.[10][11]
Troubleshooting Guide
This section provides a logical workflow and specific troubleshooting steps for addressing solubility challenges.
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step guide to troubleshooting solubility.
Data Summary Table
| Strategy | Variable | Typical Range | Expected Effect on Solubility | Key Considerations |
| pH Adjustment | Buffer pH | pH 5.0 - 8.0 | Significant increase above pKa (~4.85) | Potential for pH-dependent degradation or altered biological activity.[12] |
| Co-solvents | % Co-solvent (v/v) | 5% - 40% | Moderate to high increase | May affect cell viability in biological assays or alter protein structure.[] |
| Cyclodextrins | % HPβCD (w/v) | 1% - 10% | Moderate to high increase | Can be expensive; may affect drug-receptor binding kinetics.[10] |
Experimental Protocols
Protocol 1: Basic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.[13]
Workflow for Solubility Determination
Caption: Standard workflow for the shake-flask solubility assay.
-
Materials : this compound, desired aqueous buffer, shaker/agitator, centrifuge, filters (e.g., 0.22 µm PVDF), analytical instrument (e.g., HPLC).
-
Procedure :
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. An excess is confirmed by the visible presence of undissolved material.[13]
-
Agitate the vial at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the filter does not bind the compound.
-
Carefully collect the supernatant (the saturated solution).
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.
-
Protocol 2: Solubilization by pH Adjustment
-
Materials : this compound, deionized water or desired buffer system (e.g., PBS), stock solution of 1 M Sodium Hydroxide (NaOH), pH meter.
-
Procedure :
-
Weigh the desired amount of this compound and add it to a volume of deionized water or buffer that is less than the final target volume.
-
While stirring, slowly add small aliquots of 1 M NaOH dropwise.
-
Monitor the pH of the solution. As the NaOH is added, the acid will deprotonate and begin to dissolve.
-
Continue adding base until all the solid has dissolved and the pH is in the desired range (e.g., pH 7.4 for physiological buffer).
-
Once dissolved, adjust the final volume with the buffer.
-
Verify the final pH and adjust as necessary.
-
Protocol 3: Solubilization using a Co-solvent
-
Materials : this compound, co-solvent (e.g., Ethanol, DMSO), aqueous buffer.
-
Procedure :
-
Weigh the desired amount of this compound into a clean vial.
-
Add a small volume of the pure co-solvent to dissolve the compound completely. This creates a concentrated stock solution.
-
While vortexing or stirring the main aqueous buffer, slowly add the concentrated stock solution dropwise.
-
Ensure the final concentration of the co-solvent in the buffer does not exceed a level that would be detrimental to your experiment (e.g., typically <1% for cell-based assays, but can be higher for other applications).
-
If precipitation occurs upon addition to the buffer, a higher final percentage of co-solvent may be required.
-
Protocol 4: Solubilization using Cyclodextrins
-
Materials : this compound, Hydroxypropyl-β-cyclodextrin (HPβCD), aqueous buffer.
-
Procedure :
-
Prepare a solution of HPβCD in the desired aqueous buffer (e.g., 5% w/v). This is done by dissolving the HPβCD powder in the buffer with stirring.
-
Once the HPβCD solution is clear, add the this compound.
-
Stir the mixture vigorously at a constant temperature (gentle heating may be applied if necessary) overnight or until the compound is fully dissolved.[14]
-
The resulting solution should be clear and can be sterile-filtered if required for biological experiments.
-
References
- 1. This compound | 5343-52-2 [chemicalbook.com]
- 2. This compound CAS#: 5343-52-2 [m.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. Video: Physical Properties of Carboxylic Acids [jove.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. scispace.com [scispace.com]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Ethyl-2-methylpentanoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of crude 2-Ethyl-2-methylpentanoic acid. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method for synthesizing α-disubstituted carboxylic acids like this compound is the malonic ester synthesis. Impurities from this process can include:
-
Unreacted Starting Materials: Diethyl malonate, ethyl bromide, and propyl bromide.
-
Intermediates: Mono-alkylated malonic esters (e.g., diethyl ethylmalonate, diethyl propylmalonate).
-
Byproducts of Incomplete Hydrolysis: The ethyl ester of the final product (ethyl 2-ethyl-2-methylpentanoate).
-
Byproducts of Dialkylation: A major drawback of malonic ester synthesis is the potential for dialkylation, which can complicate purification and lower yields.[1]
-
Residual Solvents: Ethanol, diethyl ether, or other solvents used in the synthesis and workup.
-
Basic Impurities: Residual base from the saponification step (e.g., sodium hydroxide (B78521) or potassium hydroxide).
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities.
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral and basic impurities.[2]
-
Fractional Distillation (under reduced pressure): Given its relatively high boiling point (215-220 °C at atmospheric pressure), vacuum distillation is the preferred method for purifying this compound to prevent decomposition.[2][3]
-
Crystallization: As this compound is a liquid at room temperature, crystallization is generally not a suitable primary purification technique unless you are working with a solid derivative.
Q3: How can I assess the purity of my this compound?
A3: The most common and effective methods for assessing the purity of your final product are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile impurities. Due to the high polarity of carboxylic acids, derivatization to a more volatile ester (e.g., methyl or ethyl ester) is often performed before GC-MS analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify impurities by comparing the obtained spectrum with a reference spectrum of the pure compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity, particularly for less volatile impurities.
Troubleshooting Guides
Acid-Base Extraction
Problem: Low recovery of this compound after extraction and re-acidification.
| Potential Cause | Recommended Solution |
| Incomplete Extraction into Aqueous Base | The pH of the aqueous layer was not high enough to fully deprotonate the carboxylic acid. The pH should be at least 2-3 units above the pKa of the acid (the predicted pKa is around 4.85).[4] Use a stronger base or a higher concentration of the base. Ensure thorough mixing of the aqueous and organic layers. |
| Incomplete Precipitation upon Acidification | The pH of the aqueous layer was not lowered sufficiently to fully protonate the carboxylate salt. The pH should be at least 2-3 units below the pKa. Add more acid and check the pH with pH paper or a pH meter. |
| Emulsion Formation | Vigorous shaking can lead to the formation of a stable emulsion, trapping the product at the interface. Gently invert the separatory funnel instead of vigorous shaking. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. |
| Product Solubility in the Aqueous Layer | Even in its neutral form, this compound has some slight solubility in water. After acidification, perform multiple extractions with a smaller volume of organic solvent (e.g., 3 x 30 mL instead of 1 x 90 mL) to maximize recovery. |
Fractional Distillation (under Reduced Pressure)
Problem: Poor separation of impurities during vacuum distillation.
| Potential Cause | Recommended Solution |
| Insufficient Column Efficiency | The fractionating column is too short or has too few theoretical plates to separate compounds with close boiling points. Use a longer fractionating column (e.g., a Vigreux or packed column). |
| Distillation Rate is Too High | A fast distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. Reduce the heating rate to maintain a slow and steady distillation rate (typically 1-2 drops per second). |
| Fluctuating Vacuum | An unstable vacuum will cause the boiling points to fluctuate, leading to poor separation. Check all connections for leaks. Ensure the vacuum pump is operating correctly and is properly trapped. |
| Bumping | Uneven boiling can cause slugs of liquid to be thrown up the column, contaminating the distillate. Use a magnetic stir bar or boiling chips in the distillation flask. |
Problem: The product is dark or colored after distillation.
| Potential Cause | Recommended Solution |
| Thermal Decomposition | The distillation temperature is too high, causing the product to decompose. Use a lower pressure (higher vacuum) to reduce the boiling point. |
| Presence of High-Boiling Colored Impurities | The impurities have a boiling point close to or higher than the product. Consider a pre-purification step, such as treatment with activated carbon before distillation. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₆O₂[3][4] |
| Molecular Weight | 144.21 g/mol [3][5] |
| Boiling Point (atm) | 215-220 °C[3][6] |
| Density | 0.9187 g/cm³ (at 17 °C)[3][7] |
| pKa (predicted) | 4.85 ± 0.40[4] |
| Appearance | Colorless to yellow oil[3] |
| Solubility | Slightly soluble in chloroform, ethanol, and methanol[3] |
Table 2: Illustrative Vacuum Distillation Data for this compound
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~110-115 |
| 5 | ~95-100 |
| 1 | ~70-75 |
Note: These are estimated values. Actual boiling points may vary depending on the accuracy of the vacuum gauge and the purity of the compound.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 3-4 times the volume of solvent to the volume of crude acid.
-
Basification: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and carefully invert it, venting frequently to release the pressure from the evolved CO₂ gas. Shake gently for 2-3 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining the aqueous extracts.
-
Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). This compound should precipitate out as an oil.
-
Back-Extraction: Add a portion of the original organic solvent (e.g., diethyl ether) to the acidified aqueous solution and shake to extract the purified carboxylic acid back into the organic phase.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Use a round-bottom flask of an appropriate size (should be half to two-thirds full), a fractionating column (e.g., Vigreux), a condenser, a vacuum adapter, and receiving flasks. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Applying Vacuum: Begin stirring and slowly apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: The temperature at the head of the column will rise as the vapor of the lowest boiling component reaches the thermometer. Collect any low-boiling impurities as a forerun fraction in the first receiving flask.
-
Product Collection: As the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Visualizations
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 5343-52-2 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (2RS)-2-Ethyl-2-methylpentanoic acid pharmaceutical impurity standard 5343-52-2 [sigmaaldrich.com]
- 6. This compound | 5343-52-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Resolving Enanimoters of 2-Ethyl-2-methylpentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 2-Ethyl-2-methylpentanoic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
A1: The most common methods for resolving chiral carboxylic acids like this compound are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3][4][5]
-
Chiral Chromatography: This includes High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP). This technique directly separates the enantiomers.[]
-
Enzymatic Resolution: This method uses enzymes, typically lipases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[7]
Q2: How do I choose a suitable chiral resolving agent for diastereomeric salt crystallization?
A2: The choice of a resolving agent is largely empirical.[8] For a carboxylic acid like this compound, you would use a chiral base. Common choices include:
A screening of several resolving agents is recommended to find one that forms diastereomeric salts with a significant difference in solubility.[8]
Q3: What are the critical factors influencing the success of diastereomeric salt crystallization?
A3: Key factors include:
-
Solvent Choice: The solvent system is crucial as it determines the solubility of the diastereomeric salts. A good solvent will maximize the solubility difference between the two diastereomers.[9][10]
-
Temperature: Temperature affects solubility and the rate of crystallization. A controlled cooling process is often necessary.[9][10]
-
Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the resolution.[9]
-
Purity of Starting Materials: Impurities can interfere with crystallization.
Q4: Can I use chiral HPLC or SFC to resolve this compound directly?
A4: Yes, chiral HPLC and SFC are powerful techniques for the direct separation of enantiomers. However, since this compound lacks a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection in HPLC.[11][12] SFC can be a faster and greener alternative to HPLC.[13][14]
Q5: Is enzymatic resolution a viable option for a sterically hindered acid like this compound?
A5: Enzymatic resolution, often using lipases, can be effective for α,α-disubstituted carboxylic acids.[15][16] The enzyme selectively catalyzes the esterification or hydrolysis of one enantiomer. The success of this method depends on finding an enzyme with high enantioselectivity for the specific substrate.[7][17]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystallization occurs. | The diastereomeric salts are too soluble in the chosen solvent. The concentration is below the saturation point. | Try a different solvent or a mixture of solvents. Concentrate the solution by slowly evaporating the solvent. Add an anti-solvent to induce precipitation.[9] |
| Both diastereomers crystallize together (low diastereomeric excess). | The solubility difference between the diastereomeric salts is too small in the current solvent system. The cooling rate is too fast. | Screen a wider range of solvents to maximize the solubility difference.[9] Employ a slower, more controlled cooling profile.[9] Try using a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent.[9] |
| The product "oils out" instead of crystallizing. | The solution is too supersaturated. The crystallization temperature is too high. | Use a more dilute solution.[9] Slow down the cooling rate significantly.[9] Choose a solvent in which crystallization occurs at a lower temperature. |
| Low yield of the desired diastereomeric salt. | The desired salt has significant solubility in the mother liquor. Crystallization was stopped prematurely. | Optimize the solvent and temperature to further decrease the solubility of the target salt.[10] Allow more time for crystallization. Cool to a lower final temperature. |
Chiral HPLC/SFC
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No separation of enantiomers. | The chiral stationary phase (CSP) is not suitable for this compound. The mobile phase composition is not optimal. | Screen different types of CSPs (e.g., polysaccharide-based, protein-based). Modify the mobile phase composition (e.g., change the organic modifier, add additives like acids or bases).[18] |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase additives. Overloading of the column. | For acidic compounds, add a small amount of an acid (e.g., trifluoroacetic acid, formic acid) to the mobile phase.[18] Inject a smaller volume or a more dilute sample. |
| Low detector response. | The compound lacks a strong chromophore for UV detection. | Derivatize the carboxylic acid with a UV-active or fluorescent tag before analysis.[11][19][20][21] Use a detector other than UV, such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD). |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of this compound
Objective: To resolve racemic this compound by forming diastereomeric salts with a chiral amine.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-1-phenylethylamine)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile (B52724), ethyl acetate, and mixtures thereof)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (B78521) (NaOH), 1M
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Salt Formation and Solvent Screening:
-
In a series of small test tubes, dissolve a small amount of racemic this compound in different solvents.
-
Add 0.5 to 1.0 molar equivalent of the chiral resolving agent.
-
Heat the mixtures gently to ensure complete dissolution.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath or refrigerator.
-
Observe which solvent system yields crystalline material.
-
-
Preparative Crystallization:
-
Based on the screening results, dissolve the racemic acid in the optimal solvent at an elevated temperature.
-
Add the chosen molar equivalent of the resolving agent.
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.[10]
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
-
Liberation of the Enantiomer:
-
Dissolve the collected diastereomeric salt in water.
-
Acidify the solution with 1M HCl to a pH of ~2 to protonate the carboxylic acid.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the resolved acid using chiral HPLC or by derivatization followed by achiral HPLC/GC.
-
Protocol 2: Chiral HPLC Analysis (Indirect Method via Derivatization)
Objective: To determine the enantiomeric excess of a sample of this compound by converting the enantiomers into diastereomers followed by achiral HPLC analysis.
Materials:
-
Sample of this compound
-
Chiral derivatizing agent (e.g., (R)-1-(1-naphthyl)ethylamine)
-
Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Aprotic solvent (e.g., dichloromethane, acetonitrile)
-
HPLC system with a standard achiral column (e.g., C18) and UV or fluorescence detector
Procedure:
-
Derivatization:
-
Dissolve a known amount of the this compound sample in the aprotic solvent.
-
Add a slight excess (e.g., 1.1 equivalents) of the chiral derivatizing agent and the coupling agent.
-
Stir the reaction at room temperature for a few hours or until the reaction is complete (monitor by TLC or LC-MS if possible).
-
Quench the reaction and perform a work-up to remove excess reagents.
-
-
HPLC Analysis:
-
Dissolve the resulting diastereomeric amide mixture in the HPLC mobile phase.
-
Inject the sample onto an achiral C18 column.
-
Elute with a suitable mobile phase (e.g., a mixture of acetonitrile and water, possibly with a buffer).
-
The two diastereomers should separate into two distinct peaks.
-
-
Quantification:
-
Integrate the peak areas of the two diastereomers.
-
The enantiomeric excess (ee) can be calculated from the ratio of the peak areas.
-
Data Presentation
The following tables provide representative data for the resolution of a generic chiral carboxylic acid. The optimal conditions for this compound will need to be determined experimentally.
Table 1: Screening of Resolving Agents and Solvents for Diastereomeric Salt Crystallization
| Resolving Agent (0.5 eq) | Solvent | Yield (%) of Less Soluble Salt | Diastereomeric Excess (de, %) |
| (R)-1-Phenylethylamine | Ethanol | 42 | 85 |
| (R)-1-Phenylethylamine | Isopropanol | 38 | 92 |
| (S)-Proline methyl ester | Acetone | 25 | 60 |
| Brucine | Methanol | 45 | 95 |
| Quinine | Acetonitrile | 35 | 78 |
Table 2: Representative Chiral HPLC Conditions for Derivatized this compound
| Parameter | Condition |
| Column | Achiral C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at the λmax of the derivatizing agent |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Mandatory Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting logic for low diastereomeric excess in crystallization.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Chiral_resolution [chemeurope.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Supercritical fluid chromatography for milligram preparation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 16. academic.oup.com [academic.oup.com]
- 17. almacgroup.com [almacgroup.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journalajacr.com [journalajacr.com]
- 21. tcichemicals.com [tcichemicals.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Organic Acids
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of organic acids. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
A1: In an ideal HPLC separation, chromatographic peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is a phenomenon where the trailing edge of a peak is broader than the leading edge, resulting in an asymmetrical peak.[1][2] This is problematic because it can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or HPLC system.[1] A tailing factor (Tf) greater than 1.2 is generally considered indicative of significant tailing.[1]
Q2: What are the primary causes of peak tailing when analyzing organic acids?
A2: The most common cause of peak tailing for acidic compounds, including organic acids, is secondary interactions between the analyte and the stationary phase.[3][4] Specifically, ionized organic acids can interact with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[3][5] Other contributing factors can include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the organic acid, the analyte will exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[6][7]
-
Column Issues: Degradation of the column, voids in the packing material, or a blocked frit can all contribute to poor peak shape.[1][8]
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[8][9]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or large detector cell volume, can cause band broadening that manifests as peak tailing.[1][10]
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion.[9]
Q3: How does the mobile phase pH affect the peak shape of organic acids?
A3: The mobile phase pH is a critical parameter for achieving symmetrical peaks for ionizable compounds like organic acids.[11] To minimize peak tailing, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of the organic acid.[12][13] This ensures that the acid is predominantly in its un-ionized, more hydrophobic form, which interacts more uniformly with the reversed-phase stationary phase and is less likely to engage in secondary interactions with residual silanols.[7][14]
Q4: What type of HPLC column is best suited for organic acid analysis to minimize peak tailing?
A4: A C18 reversed-phase column is a common choice for the analysis of organic acids.[9][15] To proactively avoid peak tailing, it is highly recommended to use a modern, high-purity silica (B1680970) column that has been "end-capped."[8] End-capping is a chemical process that covers many of the residual silanol groups on the silica surface, thereby reducing the sites available for secondary interactions.[3] For highly polar organic acids, a polar-embedded column may also be a suitable option as they are designed for stability in highly aqueous mobile phases.[15][16]
Q5: Can additives in the mobile phase help to reduce peak tailing for organic acids?
A5: Yes, adding an acidic modifier to the mobile phase is a common and effective strategy.[12] Small concentrations (e.g., 0.1%) of acids like formic acid, acetic acid, or phosphoric acid help to lower the mobile phase pH and ensure the organic acid analytes are in their protonated (un-ionized) form.[12][17] Buffers are also used to maintain a stable pH throughout the analysis.[8]
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
If you are observing peak tailing for your organic acid analysis, follow this systematic workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting peak tailing.
The Chemical Basis of Peak Tailing for Organic Acids
The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing.
Caption: Chemical interactions leading to peak tailing.
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of an organic acid.
Methodology:
-
Determine pKa: Identify the pKa of the organic acid(s) of interest.
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with decreasing pH values, starting from a pH close to the pKa and decreasing in increments. Use an appropriate buffer (e.g., phosphate (B84403) or acetate) at a concentration of 10-50 mM.[1][9] A common approach is to use varying concentrations of an acid modifier like formic or phosphoric acid.[12][18]
-
Measure pH: Accurately measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.[11]
-
Chromatographic Analysis:
-
Equilibrate the HPLC system and column with the first mobile phase composition.
-
Inject a standard solution of the organic acid.
-
Record the chromatogram and calculate the tailing factor.
-
-
Iterative Testing: Repeat step 4 for each prepared mobile phase, ensuring the column is thoroughly equilibrated before each injection.[9]
-
Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak (tailing factor closest to 1.0).
Protocol 2: Column Flushing and Regeneration
Objective: To clean a contaminated column that may be causing peak tailing.
Methodology:
-
Disconnect from Detector: To prevent contamination of the detector cell, disconnect the column from the detector.[9]
-
Reverse Column Direction: Reversing the column direction can help flush out particulates that may have accumulated on the inlet frit.[9]
-
Systematic Flushing: Flush the column with a sequence of solvents of increasing elution strength. For a standard reversed-phase C18 column, a typical sequence is:[9]
-
20 column volumes of filtered, HPLC-grade water (to remove buffer salts).
-
20 column volumes of methanol.
-
20 column volumes of acetonitrile.
-
20 column volumes of isopropanol (B130326) (a strong solvent to remove strongly retained compounds).
-
-
Re-equilibration:
-
Return the column to its original direction.
-
Flush the column with the mobile phase until a stable baseline is achieved.
-
-
Performance Check: Inject a standard to evaluate if the peak shape has improved. If tailing persists, the column may be irreversibly damaged and require replacement.[1]
Data Presentation
Table 1: Effect of Mobile Phase pH on Tailing Factor for Benzoic Acid (pKa ~4.2)
| Mobile Phase Aqueous Component (pH) | Tailing Factor (Tf) | Resolution (from preceding peak) |
| 25 mM Phosphate Buffer (pH 4.5) | 2.1 | 1.3 |
| 25 mM Phosphate Buffer (pH 3.5) | 1.5 | 1.8 |
| 0.1% Phosphoric Acid (pH ~2.5) | 1.1 | 2.2 |
| 0.1% Formic Acid (pH ~2.7) | 1.2 | 2.1 |
Note: Data are representative and will vary depending on the specific organic acid, column, and HPLC system.
Table 2: Recommended Starting Conditions for Organic Acid Analysis
| Parameter | Recommendation | Rationale |
| Column | C18, End-capped, high-purity silica | Minimizes secondary silanol interactions.[8][9] |
| Mobile Phase pH | At least 1.5-2 units below analyte pKa | Ensures the organic acid is in its un-ionized form.[12][13] |
| Buffer Concentration | 10 - 50 mM | Maintains a stable pH and can help mask residual silanol activity.[1][9] |
| Acid Modifier | 0.1% Formic Acid or Phosphoric Acid | Effectively lowers mobile phase pH.[12][17] |
| Injection Volume | As low as possible | Prevents column overload.[8][9] |
| Injection Solvent | Mobile phase or a weaker solvent | Avoids peak distortion caused by a strong solvent.[9] |
| Tubing ID | 0.12 - 0.17 mm | Minimizes extra-column band broadening.[9][10] |
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. lctsbible.com [lctsbible.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromtech.com [chromtech.com]
- 7. veeprho.com [veeprho.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. lcms.cz [lcms.cz]
- 16. Column choice for phenol and organic acids - Chromatography Forum [chromforum.org]
- 17. support.waters.com [support.waters.com]
- 18. hplc.eu [hplc.eu]
How to avoid byproduct formation in alkylation reactions for synthesis
Welcome to the Technical Support Center for Alkylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the avoidance of byproduct formation during alkylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Polyalkylation in Friedel-Crafts Reactions
Q1: My Friedel-Crafts reaction is producing a significant amount of di- and tri-alkylated products. How can I improve the selectivity for monoalkylation?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the initially alkylated product is often more reactive than the starting material.[1][2] Here are several strategies to enhance monoalkylation selectivity:
-
Control Stoichiometry: Utilize a high molar ratio of the aromatic substrate to the alkylating agent.[1][2] This statistically favors the reaction of the electrophile with the starting material rather than the alkylated product.[2] For instance, in benzene (B151609) alkylation with ethylene (B1197577) using an AlCl₃ catalyst, a benzene-to-ethylene molar feed ratio of 2-2.5 is common, while for gas-phase zeolite processes, this ratio can be as high as 8-16.[2]
-
Reaction Conditions:
-
Catalyst Selection:
-
Milder Catalysts: Highly active Lewis acids like AlCl₃ can promote excessive alkylation.[1] Consider using milder catalysts to control reactivity.
-
Shape-Selective Catalysts: Zeolite catalysts, such as ZSM-5, can sterically hinder the formation of bulkier polyalkylated products within their pores.[2][3]
-
-
Slow Addition: The slow, portion-wise addition of the alkylating agent can help maintain a low instantaneous concentration, favoring mono-alkylation.[4]
Issue 2: O-Alkylation vs. C-Alkylation in Phenols
Q2: I am observing the formation of a significant amount of O-alkylated byproduct (phenyl ether) when alkylating phenol. How can I favor C-alkylation?
A2: Phenol is an ambident nucleophile, meaning it can react at both the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation).[1] The following factors can be adjusted to favor the desired C-alkylation:
-
Catalyst Choice: The selection of the catalyst plays a crucial role in determining the C/O alkylation ratio.[1] For example, certain molybdenum-based catalysts have been shown to selectively produce C-allylated arenes.[1] Solid acid catalysts like zeolites can also be optimized to favor C-alkylation.[1]
-
Reaction Conditions: The formation of the phenyl ether can be kinetically favored.[1] Adjusting the reaction temperature and time may influence the product distribution.[1]
Issue 3: Over-Alkylation in N-Alkylation of Amines and Sulfonamides
Q3: My N-alkylation of an aniline (B41778) or primary sulfonamide is resulting in di- and tri-alkylated products. How can I control the reaction to obtain the mono-alkylated product?
A3: Similar to Friedel-Crafts reactions, the mono-alkylated product in N-alkylation is often more nucleophilic than the starting amine or sulfonamide, leading to over-alkylation.[5] Here are some preventative strategies:
-
Stoichiometry and Reagent Addition:
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can improve selectivity by reducing the rate of the second alkylation.[4][5]
-
Solvent: Using a less polar solvent can help decrease the rate of subsequent alkylation steps.[5]
-
Base Selection (for Sulfonamides): Use a weaker base or a stoichiometric amount of a strong base. A large excess of a strong base can increase the concentration of the deprotonated secondary sulfonamide, promoting dialkylation.[4]
-
-
Steric Hindrance (for Sulfonamides): Employing a bulkier alkylating agent can sterically hinder the second alkylation step. For instance, reactions with methyl iodide are more prone to dialkylation than those with larger agents like benzyl (B1604629) bromide.[4]
-
Alternative Methods: For anilines, reductive amination provides greater control over mono-alkylation. This method involves the initial formation of an imine from the aniline and an aldehyde or ketone, followed by its reduction.[5]
Issue 4: Carbocation Rearrangement in Friedel-Crafts Alkylation
Q4: I am obtaining an isomer of my desired product due to carbocation rearrangement. How can this be prevented?
A4: Carbocation rearrangement is a common issue in Friedel-Crafts alkylation, particularly with alkyl halides that have more than two carbons.[2] The initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation.[6]
-
Solution: To avoid this, you can perform a Friedel-Crafts acylation followed by a reduction reaction (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement. The subsequent reduction of the ketone product yields the desired straight-chain alkyl group.[2]
Data Presentation: Reaction Parameter Effects on Byproduct Formation
The following tables summarize the influence of key reaction parameters on byproduct formation in various alkylation reactions.
Table 1: Friedel-Crafts Alkylation of Aromatics
| Parameter | Effect on Polyalkylation | Effect on Isomerization | Recommendations for Minimizing Byproducts |
| Aromatic:Alkylating Agent Ratio | High ratio decreases polyalkylation.[2] | No significant effect. | Use a large excess of the aromatic substrate.[1][2] |
| Temperature | Higher temperatures can increase polyalkylation.[1][3] | Higher temperatures can favor the thermodynamically stable isomer. | Lower the reaction temperature.[1] |
| Catalyst Activity | High activity (e.g., AlCl₃) can increase polyalkylation.[1][2] | Can influence isomer distribution. | Use a milder or shape-selective (zeolite) catalyst.[1][2][3] |
| Reaction Time | Longer times can lead to more polyalkylation.[2] | Can allow for equilibration to the thermodynamic product. | Monitor the reaction and stop at optimal mono-alkylation.[1][2] |
Table 2: N-Alkylation of Amines and Sulfonamides
| Parameter | Effect on Over-alkylation | Recommendations for Minimizing Byproducts |
| Amine/Sulfonamide:Alkylating Agent Ratio | High ratio of amine/sulfonamide decreases over-alkylation.[4][5] | Use a large excess of the amine or a slight excess of the alkylating agent for sulfonamides.[4][5] |
| Temperature | Higher temperatures can increase over-alkylation. | Lower the reaction temperature.[4][5] |
| Base Strength/Amount (Sulfonamides) | Strong bases in excess can promote di-alkylation.[4] | Use a weaker base or a stoichiometric amount of a strong base.[4] |
| Solvent Polarity | More polar solvents can increase the rate of over-alkylation. | Use a less polar solvent.[5] |
| Steric Hindrance of Alkylating Agent | Bulkier agents decrease di-alkylation.[4] | Use a sterically hindered alkylating agent if possible.[4] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole (B1667542) to Avoid Rearrangement
This protocol describes a general method for the acylation of anisole, which can be followed by reduction to obtain the alkylated product, thus avoiding carbocation rearrangement.
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Crushed ice
-
Concentrated HCl
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a dropping funnel and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[7]
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane in the flask.[7]
-
Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[7]
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C over 30 minutes.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Workup: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the catalyst complex.[7]
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Protocol 2: General Procedure for Mono-N-Alkylation of a Primary Sulfonamide
This protocol provides a general method for the mono-N-alkylation of a primary sulfonamide, with troubleshooting tips to minimize N,N-dialkylation.
Materials:
-
Primary sulfonamide
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a dry flask under an inert atmosphere, add the primary sulfonamide (1.0 eq.) and the base (1.5 eq.).[4]
-
Solvent Addition: Add an anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M. Stir the suspension at room temperature for 30-60 minutes to allow for deprotonation.[4]
-
Troubleshooting: If the starting material has poor solubility, consider a different solvent or gentle warming. If deprotonation is slow with a weaker base like K₂CO₃, you may need to increase the temperature or switch to a stronger base like NaH.[4]
-
-
Alkylation: Add the alkylating agent (1.1 eq.) dropwise to the stirred suspension at room temperature.[4]
-
Troubleshooting: To minimize N,N-dialkylation, especially with reactive alkylating agents like methyl iodide, cool the reaction to 0°C before adding the alkylating agent and add it very slowly.[4]
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.[4]
-
Troubleshooting: If the reaction is sluggish, you can gradually increase the temperature (e.g., to 50-80°C). Be aware that higher temperatures may promote elimination side reactions with secondary alkyl halides.[4]
-
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel chromatography to separate the desired mono-alkylated product from any unreacted starting material and dialkylated byproduct.[4]
Visualizations
Troubleshooting Logic for Byproduct Formation in Alkylation
Caption: Troubleshooting workflow for identifying and addressing common byproduct formation in alkylation reactions.
Competing Reaction Pathways in N-Alkylation of Primary Amines
Caption: Competing reaction pathways in the N-alkylation of a primary amine, leading to the desired mono-alkylated product and the over-alkylated byproduct.
References
Technical Support Center: Optimizing Cell Viability in High-Concentration Dose-Response Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in high-concentration dose-response assays. Our goal is to help you ensure data accuracy and optimize cell viability throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected cytotoxicity in my high-concentration dose-response assays?
A1: Unexpected cytotoxicity can arise from several sources. The most frequent culprits are the toxicity of the vehicle solvent at high concentrations, compound precipitation, and assay artifacts. It's also crucial to rule out issues like undetected microbial contamination or cell line misidentification.[1]
Q2: How can I determine if the solvent for my compound is causing the observed cytotoxicity?
A2: To determine if the solvent (e.g., DMSO, ethanol) is the source of toxicity, you should run a vehicle control experiment. This involves treating your cells with the same concentrations of the solvent as used in your compound dilutions, but without the compound itself. This will help you establish the maximum non-toxic solvent concentration for your specific cell line.[1]
Q3: My compound is not very soluble in aqueous media. How can I prevent it from precipitating at high concentrations?
A3: Compound precipitation at high concentrations is a common issue. To mitigate this, consider the following:
-
Optimize Solvent Concentration: Keep the final concentration of organic solvents like DMSO below 0.5%, as higher concentrations can be toxic to cells and may not prevent precipitation upon dilution.[2][3]
-
Serial Dilutions: Perform serial dilutions of your compound in pre-warmed (37°C) culture media rather than adding a highly concentrated stock directly to the well.[2]
-
pH and Media Components: Be aware that the pH of your media and its components (salts, proteins) can affect compound solubility.[4]
-
Visual Inspection: Always visually inspect your wells for precipitation before and after adding your compound.
Q4: I'm observing an "edge effect" in my 96-well plates. What is it and how can I minimize it?
A4: The edge effect is a phenomenon where wells on the perimeter of a multi-well plate behave differently from the interior wells, often due to increased evaporation and temperature gradients.[5][6] This can lead to higher concentrations of solutes in the outer wells, affecting cell viability.[6][7] To minimize this:
-
Create a Humidity Barrier: Fill the outer wells with sterile water or PBS to create a humid microenvironment that protects the inner experimental wells.[6]
-
Use Low-Evaporation Lids or Plate Sealers: These can help reduce evaporation during long incubation periods.[2][7]
-
Equilibrate Plates: Allow plates to equilibrate to the incubator temperature to minimize temperature gradients.[6]
Q5: Can the viability assay itself be a source of error at high compound concentrations?
A5: Yes, this is known as assay interference. Some compounds can directly interact with the assay reagents, leading to false signals. For example, redox-active compounds can chemically reduce tetrazolium salts (like in MTT or XTT assays), mimicking a signal of viable cells.[8] To test for this, include "no-cell" controls that contain your compound at the highest concentration in media with the assay reagent.[1]
Troubleshooting Guides
Issue 1: Low Cell Viability in Vehicle Control Wells
| Possible Cause | Recommended Solution |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO, ethanol) is too high for your cell line. Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration.[1] |
| Contamination | Bacterial, fungal, or mycoplasma contamination can impact cell health. Regularly test your cell cultures for contamination.[1] Discard any contaminated cultures and associated reagents. |
| Poor Cell Health | Cells may be unhealthy due to high passage number, over-confluency, or improper storage. Use cells at a low passage number and ensure they are in the exponential growth phase.[9] |
| Media Evaporation | Evaporation from wells, especially on the plate edges, can concentrate salts and become toxic. Maintain high humidity in the incubator and consider using plate sealers for long incubations.[1] |
Issue 2: Inconsistent or Non-Sigmoidal Dose-Response Curve
| Possible Cause | Recommended Solution |
| Compound Precipitation | The compound is precipitating at higher concentrations, leading to an inaccurate effective concentration. Visually inspect for precipitates. If observed, try optimizing the solvent concentration or using a serial dilution method.[2][10] |
| Assay Interference | The compound may be interfering with the assay reagents (e.g., autofluorescence, chemical reduction of assay dyes). Run cell-free controls with the compound and assay reagents to check for interference.[3] |
| Off-Target Cytotoxicity | At high concentrations, the compound may be causing general cytotoxicity unrelated to its intended target.[10] Consider running a parallel cytotoxicity assay to differentiate between specific and off-target effects.[11] |
| Incorrect Concentration Range | The tested concentration range may be too narrow or shifted, missing the full sigmoidal curve. Widen the range of your serial dilutions.[10] |
| Biphasic Response (Hormesis) | Some compounds can cause low-dose stimulation and high-dose inhibition.[10][12] This is a biological effect that requires a specific curve-fitting model. |
Data Presentation
Table 1: Recommended Maximum Solvent Concentrations for In Vitro Assays
This table provides general guidelines for the maximum final concentrations of common solvents that are typically non-toxic to a variety of cell lines. It is crucial to validate these concentrations for your specific cell line.
| Solvent | General Safe Concentration (v/v) | Notes |
| DMSO (Dimethyl Sulfoxide) | ≤ 0.5% | Some robust cell lines may tolerate up to 1%. Concentrations of 1-2% can be cytotoxic to sensitive lines.[1][13] |
| Ethanol | ≤ 0.5% | Similar to DMSO, concentrations above 0.5% can start to show cytotoxic effects depending on the cell line and exposure time.[13][14] |
| Acetone | ≤ 0.5% | Generally shows low toxicity at concentrations up to 0.5%.[13] |
| DMF (Dimethylformamide) | ≤ 0.1% | Tends to be more toxic than DMSO, ethanol, or acetone.[13] |
Experimental Protocols
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of your compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Visualizations
Caption: General workflow for a high-concentration dose-response cell viability assay.
Caption: Decision tree for troubleshooting low cell viability in dose-response assays.
Caption: Factors contributing to poor cell viability in high-concentration assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 8. benchchem.com [benchchem.com]
- 9. google.com [google.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 14. researchgate.net [researchgate.net]
Minimizing degradation of 2-Ethyl-2-methylpentanoic acid during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 2-Ethyl-2-methylpentanoic acid to minimize degradation. The information provided is curated to address common issues and questions that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for neat this compound?
A1: To ensure the long-term stability of neat this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures vary, with some sources suggesting room temperature, while for long-term stability, refrigeration at 2-8°C or freezing at -20°C is advisable. It is crucial to protect the compound from moisture.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored in tightly capped vials to prevent solvent evaporation. For aqueous solutions, it is recommended to use them fresh. If storage is necessary, refrigerate at 2-8°C for short-term storage or freeze at -20°C or below for long-term storage. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to store the solution in single-use aliquots.
Q3: What are the main factors that can cause the degradation of this compound?
A3: The primary factors that can lead to the degradation of this compound include:
-
Temperature: Elevated temperatures can accelerate decomposition.
-
pH: Extremes in pH, both acidic and basic conditions, can promote hydrolysis.
-
Oxidation: Exposure to air and oxidizing agents can lead to oxidative degradation.
-
Light: Although not extensively documented for this specific molecule, photolytic degradation is a possibility for many organic compounds. It is prudent to store it protected from light.
-
Moisture: The presence of water can facilitate hydrolysis.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively published, based on the reactivity of similar carboxylic acids, potential degradation products could arise from:
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, especially at elevated temperatures.
-
Oxidation: Formation of shorter-chain fatty acids, ketones, or alcohols through oxidative cleavage. For the structurally similar valproic acid, oxidative metabolism is a known pathway, leading to various hydroxylated and unsaturated derivatives.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents and strong bases. Reactions with these substances can be vigorous and lead to decomposition. You should also avoid storing it in metal containers that are susceptible to corrosion by acids.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., color change, precipitation in solution) | Contamination, degradation, or solvent evaporation. | Visually inspect for any signs of contamination. If the solution has changed color or a precipitate has formed, it is likely that degradation has occurred. It is advisable to discard the stock and prepare a fresh solution. Ensure storage containers are properly sealed. |
| Difficulty dissolving the compound | Incorrect solvent, low temperature, or supersaturation. | Verify the solubility of this compound in the chosen solvent. Gentle warming or sonication can aid dissolution. Ensure you are not attempting to prepare a solution above its solubility limit. |
| Inconsistent experimental results | Degradation of the compound, improper storage, or contamination of the stock solution. | Prepare a fresh stock solution from a new batch of the compound if possible. Re-evaluate your storage and handling procedures to ensure they align with the recommendations. Analyze the purity of your current stock solution using a suitable analytical method (see Experimental Protocols). |
| pH of the solution has changed over time | Degradation leading to the formation of acidic or basic byproducts, or absorption of atmospheric CO2. | Buffer the solution if your experimental conditions allow. Prepare fresh solutions before use to ensure the pH is at the desired level. |
Quantitative Data Summary
Due to the limited publicly available stability data for this compound, the following table provides a general overview of recommended storage conditions based on information for the compound and its structural analogs.
| Parameter | Condition | Recommendation | Reference |
| Storage Temperature (Neat) | Long-term | -20°C | Inferred from general lab practice |
| Short-term | 2-8°C or Room Temperature | [2] | |
| Storage Temperature (Solution) | Long-term | -20°C or below (in aliquots) | Inferred from general lab practice |
| Short-term | 2-8°C | Inferred from general lab practice | |
| Incompatible Materials | Chemical | Strong oxidizing agents, strong bases | [1] |
| Physical | Corrodible metal containers | [1] |
Experimental Protocols
To assess the stability of this compound and identify potential degradation products, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques. As this compound lacks a strong chromophore, derivatization is often necessary for sensitive UV detection in HPLC, or GC is used directly. The following is a generalized protocol for a forced degradation study.
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound in an oven at a temperature significantly above its recommended storage temperature (e.g., 70°C) for 48 hours. Then, dissolve in the solvent.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, using a validated stability-indicating method (e.g., RP-HPLC or GC-FID/MS).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products, potentially using mass spectrometry.
-
Analytical Method Example: Stability-Indicating RP-HPLC Method (adapted from Valproic Acid analysis)
Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector (like a mass spectrometer or evaporative light scattering detector) is necessary. An alternative is to use a low UV wavelength.
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for conducting a forced degradation study.
Caption: Decision tree for troubleshooting degradation issues.
References
Calibration curve challenges for quantifying branched-chain fatty acids
Welcome to the technical support center for the analysis of branched-chain fatty acids (BCFAs). This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to address the specific challenges researchers encounter when generating calibration curves for BCFA quantification.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for a specific BCFA consistently non-linear with a poor coefficient of determination (R² < 0.99)?
A: A low R² value suggests that your calibration standards are not fitting the linear regression model.[1] Several factors unique to BCFAs can cause this:
-
Inaccurate Standard Preparation: Errors in the serial dilution of BCFA standards are a primary cause of non-linearity.[1] Given the structural similarity of many BCFAs, minor cross-contamination between standards can also impact linearity.
-
Analyte Adsorption: At low concentrations, the polar carboxyl group of BCFAs can adsorb to active sites within the GC inlet liner or column, leading to a non-linear response where the curve flattens at the lower end.[1][2]
-
Co-elution of Isomers: Different BCFA isomers (e.g., iso vs. anteiso) can have very similar retention times. If your chromatographic method does not fully resolve these, the peak purity of your standard is compromised, affecting the accuracy of the curve.
-
Detector Saturation: At the high end of your concentration range, the instrument's detector may become saturated, causing the curve to plateau and deviate from linearity.[1]
Q2: What are the best practices for selecting an internal standard (IS) for BCFA quantification?
A: The choice of an internal standard is critical for accurate quantification as it corrects for variations during sample preparation and analysis.[3] The ideal IS should be chemically similar to the analyte but distinguishable by the mass spectrometer and not naturally present in the samples.[3]
-
Gold Standard (Stable Isotope-Labeled): A stable isotope-labeled (SIL) version of the target BCFA (e.g., ¹³C- or ²H-labeled) is the best choice.[4] SIL standards have nearly identical chemical and physical properties, ensuring they behave similarly to the analyte during extraction, derivatization, and ionization.[4]
-
Viable Alternatives: When a specific SIL-BCFA is not commercially available, structurally similar compounds are used.[4] Options include a SIL fatty acid of a similar chain length and branching pattern or a non-endogenous, odd-chain fatty acid like heptadecanoic acid (C17:0).[4] However, these alternatives may not perfectly mimic the analyte's behavior, so thorough validation is essential.[5]
Q3: How do I minimize matrix effects when analyzing BCFAs in complex biological samples like plasma or feces?
A: Matrix effects, caused by co-eluting components from the biological sample, can suppress or enhance the ionization of your target BCFAs, leading to inaccurate quantification.[6]
-
Effective Sample Preparation: The goal is to remove interfering substances like phospholipids, proteins, and salts.[7] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at cleaning up samples than simple protein precipitation.[7]
-
Matrix-Matched Calibration: Whenever possible, prepare your calibration standards in a blank matrix that is identical to your sample (e.g., BCFA-free plasma).[8] This helps to ensure that the standards and the samples are affected by the matrix in the same way.[6]
-
Chromatographic Separation: Optimize your GC or LC method to achieve better separation between the BCFAs and interfering matrix components. Adjusting the temperature gradient, flow rate, or using a more selective column can resolve co-elution issues.[8][9]
Q4: Is derivatization necessary for BCFA analysis, and which method is best?
A: Yes, derivatization is a crucial step for the GC-based analysis of BCFAs. It converts the polar carboxylic acid group into a more volatile and thermally stable ester, which improves chromatographic peak shape and prevents tailing.[2][10][11]
-
Common Methods: The most common approach is methylation to form fatty acid methyl esters (FAMEs).[10] Reagents like boron trifluoride (BF₃) in methanol (B129727) or (trimethylsilyl)diazomethane (TMS-DM) are widely used.[10] Another common method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility.[2][12][13]
-
Choosing a Method: The choice depends on the specific BCFAs and the complexity of the sample. BF₃-methanol is a robust and widely cited method.[1] For sensitive applications or when analyzing short-chain BCFAs, derivatization with reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can improve detection limits.[14][15] The reaction conditions (temperature, time, pH) must be optimized for consistent results.[14][15]
Troubleshooting Guides
This section provides structured guidance for specific issues encountered during BCFA quantification.
Problem 1: Poor Calibration Curve Linearity (R² < 0.99)
| Potential Cause | Recommended Solution |
| Inaccurate Standard Preparation | Prepare fresh standards using calibrated pipettes. Use a high-purity solvent. Prepare at least two independent sets of dilutions from different stock solutions to verify accuracy.[1] |
| Analyte Adsorption at Low Concentrations | Deactivate the GC inlet by replacing the glass liner or using a liner with built-in deactivation. Use a high-quality, low-bleed capillary column. If the problem persists, consider using a higher concentration for the lowest calibration point.[1] |
| Inappropriate Calibration Range | Narrow the concentration range of the standards. If a wide range is necessary, use a weighted linear regression (e.g., 1/x or 1/x²) to give more weight to the lower concentration points, or consider a quadratic curve fit.[1][8] |
| Detector Saturation at High Concentrations | Dilute the upper-level standards to ensure they fall within the detector's linear dynamic range.[1] |
Problem 2: High Variability in Quantified Results
| Potential Cause | Recommended Solution |
| Inconsistent Derivatization | Strictly control derivatization parameters (temperature, time, reagent volume). Ensure samples are completely dry before adding the derivatization reagent, as water can interfere with the reaction.[14] |
| Internal Standard (IS) Mismatch | The chosen IS does not adequately mimic the behavior of the target BCFA. Re-evaluate the IS selection. A stable isotope-labeled analog is the best option.[4][5] If using an odd-chain fatty acid, ensure its extraction recovery and derivatization efficiency are similar to the analyte. |
| Matrix Effects | Different samples may have varying levels of matrix components, causing inconsistent ion suppression or enhancement.[16] Implement a more rigorous sample cleanup protocol (e.g., SPE).[7] Use a matrix-matched calibration curve for each distinct sample type if possible.[8] |
| Sample Injection Issues | Inspect the GC septum for leaks or coring and replace if necessary.[17] Ensure the syringe is clean and functioning correctly. Use an autosampler for better precision. |
Experimental Protocols
Protocol: General Method for BCFA Derivatization to FAMEs
This protocol describes a common method for preparing fatty acid methyl esters (FAMEs) from a lipid extract for GC-MS analysis.
-
Lipid Extraction: Start with a dried lipid extract obtained from your biological sample (e.g., using a Folch or Bligh-Dyer extraction method).
-
Saponification:
-
Add 1 mL of 0.5 M methanolic NaOH to the dried lipid extract.
-
Cap the tube tightly and heat at 80°C for 10 minutes to saponify the lipids into free fatty acids.[1]
-
-
Methylation:
-
FAME Extraction:
-
Cool the sample tube to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of a saturated NaCl solution.
-
Vortex vigorously for 1 minute and then centrifuge at 1,500 x g for 5 minutes to separate the layers.
-
-
Sample Collection:
-
Carefully collect the upper hexane layer, which contains the FAMEs.
-
Transfer the hexane layer to a clean GC vial. The sample is now ready for injection into the GC-MS system.
-
Visualizations
Caption: A typical experimental workflow for the quantification of BCFAs.
Caption: A logical flowchart for troubleshooting poor calibration curve linearity.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Bioanalysis of 2-Ethyl-2-methylpentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 2-Ethyl-2-methylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma, urine). This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively affect the accuracy, precision, and sensitivity of the bioanalytical method.
Q2: What are the likely causes of matrix effects in a plasma-based assay for this compound?
A2: For a small carboxylic acid like this compound in plasma, the most common sources of matrix effects are phospholipids (B1166683) from cell membranes, salts, and endogenous metabolites. These components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer source.
Q3: How can I qualitatively determine if my assay for this compound is affected by matrix effects?
A3: A post-column infusion experiment is an effective method for qualitatively assessing matrix effects. This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs, allowing for the adjustment of the chromatographic method to separate the analyte peak from these interfering regions.[1]
Q4: How can the extent of matrix effects be quantitatively measured?
A4: The matrix factor (MF) provides a quantitative measure of the matrix effect. It is determined by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 points to ion enhancement.
Q5: What is considered an acceptable range for the matrix factor?
A5: Ideally, the matrix factor should be close to 1.0. According to regulatory guidelines, the precision of the matrix factor, expressed as the coefficient of variation (%CV), should be ≤15% across at least six different lots of the biological matrix.
Troubleshooting Guides
Problem 1: Poor reproducibility and high variability in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects across different lots of the biological matrix.
-
Troubleshooting Steps:
-
Assess Lot-to-Lot Variability: Perform a post-extraction spike experiment using a minimum of six different lots of the biological matrix.
-
Calculate Matrix Factor: Determine the matrix factor for each lot. A high coefficient of variation (%CV) for the matrix factor across the different lots confirms variability.
-
Optimize Sample Preparation: If lot-to-lot variability is significant, consider more rigorous sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interfering components.
-
Evaluate Internal Standard: Ensure the internal standard (IS) tracks the analyte's behavior across the different matrix lots. A stable isotope-labeled (SIL) internal standard for this compound is highly recommended.
-
Problem 2: Low signal intensity and poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Perform Post-Column Infusion: This will help identify the retention time windows where the most significant ion suppression is occurring.
-
Modify Chromatography: Adjust the chromatographic gradient or change the stationary phase to separate the elution of this compound from the regions of ion suppression.
-
Enhance Sample Cleanup: Implement a more effective sample preparation method. For instance, if using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction to better remove phospholipids.
-
Check for Phospholipid Co-elution: If working with plasma, monitor for characteristic phospholipid MRM transitions to see if they co-elute with your analyte.
-
Problem 3: Inaccurate results, with a consistent bias in QC samples (e.g., always reading high or low).
-
Possible Cause: A consistent matrix effect that is not being adequately compensated for.
-
Troubleshooting Steps:
-
Evaluate Internal Standard Performance: The internal standard should co-elute with this compound and exhibit a similar response to the matrix effect. If a structural analog is being used, it may not be adequately mimicking the analyte's behavior. A stable isotope-labeled internal standard is the preferred choice.[2][3]
-
Assess Internal Standard Matrix Factor: Perform a post-extraction spike experiment for the internal standard to determine its matrix factor. Compare this to the analyte's matrix factor to ensure they are affected similarly.
-
Prepare Matrix-Matched Calibrants: If a suitable internal standard is not available, preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[2]
-
Data Presentation
Table 1: Hypothetical Matrix Factor Data for this compound in Human Plasma
| Plasma Lot | Analyte Response (Post-Spiked Matrix) | Analyte Response (Neat Solution) | Matrix Factor |
| Lot 1 | 85,670 | 102,345 | 0.84 |
| Lot 2 | 82,110 | 102,345 | 0.80 |
| Lot 3 | 91,543 | 102,345 | 0.89 |
| Lot 4 | 79,980 | 102,345 | 0.78 |
| Lot 5 | 88,432 | 102,345 | 0.86 |
| Lot 6 | 84,200 | 102,345 | 0.82 |
| Mean | 0.83 | ||
| %CV | 4.1% |
This data indicates consistent ion suppression, but with low variability between lots.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
-
Sample Preparation:
-
Set A (Analyte in Neat Solution): Spike the known concentration of this compound into the mobile phase or reconstitution solvent.
-
Set B (Analyte in Spiked Matrix Extract): Extract at least six different lots of blank biological matrix using your validated method (e.g., protein precipitation). Spike the known concentration of this compound into the extracted matrix post-extraction.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Calculate the mean MF and the coefficient of variation (%CV) across the different matrix lots.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for Plasma
-
Aliquoting: To 100 µL of plasma sample, add the internal standard solution.
-
Acidification: Add 50 µL of 1% formic acid in water to acidify the sample.
-
Extraction: Add 600 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Visualizations
Caption: Troubleshooting workflow for poor reproducibility.
Caption: Liquid-Liquid Extraction workflow.
References
Technical Support Center: Synthesis of 2-Ethyl-2-methylvaleric Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-Ethyl-2-methylvaleric acid. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and key data summaries to address challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-Ethyl-2-methylvaleric acid, particularly when scaling up the process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-cyanovalerate (Intermediate) | - Incomplete reaction due to insufficient base or alkylating agent.- Competing side reactions.- Loss of product during workup and extraction. | - Ensure accurate molar ratios of reactants; a slight excess of the alkylating agent (bromopropane) may be beneficial.[1]- Control reaction temperature closely, as higher temperatures can lead to side products.- Optimize the extraction process; ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase.[1] |
| Formation of Impurities during Alkylation | - Presence of moisture or other reactive impurities in the starting materials or solvent.- The base used is not strong enough for complete deprotonation, leading to side reactions.- Reaction temperature is too high, promoting side reactions. | - Use anhydrous solvents (e.g., dry THF) and ensure all glassware is thoroughly dried.- Consider using a stronger base, such as sodium hydride, for the alkylation of 2-methyl valeronitrile (B87234).[1]- Maintain the recommended reaction temperature and monitor for any exothermic events.[1] |
| Incomplete Hydrolysis of the Nitrile | - Insufficient concentration of sulfuric acid.- Reaction time is too short or the temperature is too low.- Poor mixing of the biphasic reaction mixture. | - Use concentrated sulfuric acid within the specified concentration range (e.g., 75-80%).[1]- Increase the reaction time or temperature as per the protocol, monitoring for product formation.- Ensure vigorous stirring to maximize the interfacial area between the organic and acidic phases. |
| Difficulty in Product Purification | - Presence of unreacted starting materials or intermediates.- Formation of isomeric acid byproducts.- Emulsion formation during aqueous workup. | - Monitor the reaction to completion using an appropriate analytical technique (e.g., GC, TLC) before initiating workup.- Employ fractional distillation under reduced pressure for effective separation of the final product from impurities.- If an emulsion forms, try adding a saturated brine solution or a small amount of a different organic solvent to break it. |
| Poor Selectivity in Carbonylation Route | - Presence of other olefin isomers in the starting material (3-methyl-2-pentene).[2]- Incorrect carbon monoxide pressure or reaction temperature. | - Use a high-purity feed of 3-methyl-2-pentene, substantially free of other C6 olefins.[2][3]- Optimize the carbon monoxide pressure and reaction temperature to favor the formation of the desired branched acid.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2-Ethyl-2-methylvaleric acid?
A1: Two primary synthetic routes are described in the literature. The first involves a multi-step synthesis starting from cyanoacetate (B8463686), which is alkylated, hydrolyzed, and further alkylated before final hydrolysis to the desired acid.[1] The second route involves the carbonylation of 3-methyl-2-pentene or 2-ethyl-1-butene (B1580654) in the presence of a strong acid catalyst.[3]
Q2: What safety precautions should be taken during the synthesis?
A2: The synthesis involves several hazardous reagents and conditions. Concentrated sulfuric acid is highly corrosive.[1] Sodium hydride is a flammable solid and reacts violently with water.[1] Reactions involving carbon monoxide are performed at high pressure and require specialized equipment.[3] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the safety data sheets (SDS) of all chemicals used.
Q3: How can the purity of the final product be assessed?
A3: The purity of 2-Ethyl-2-methylvaleric acid can be determined using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Are there any specific challenges associated with scaling up this synthesis?
A4: Yes, scaling up presents several challenges. These include managing the exothermicity of reactions, ensuring efficient mixing in larger reactors, handling larger quantities of hazardous materials safely, and achieving consistent product purity and yield. The purification of the final product via distillation can also be more challenging on a larger scale.
Q5: What are some of the key intermediates in the cyanoacetate synthesis route?
A5: Key intermediates in this route include 2-cyanovalerate, 2-cyano-2-methylpentanoate, and 2-methyl-2-ethyl valeronitrile.[1]
Experimental Protocols
Synthesis via the Cyanoacetate Route
This protocol is a generalized procedure based on patent literature and should be optimized for specific laboratory conditions.[1]
Step 1: Preparation of 2-cyanovalerate
-
To a reaction vessel, add cyanoacetate, methanol (B129727), and bromopropane.
-
Under stirring, slowly add a methanol solution of an alkaline compound (e.g., sodium methoxide).
-
Control the reaction temperature between 50-60°C and reflux the mixture.
-
After the reaction is complete, distill off the methanol.
-
Filter to remove the salt by-product.
-
Extract the crude product with a 5-10% aqueous sodium hydroxide (B78521) solution.
-
Wash the organic layer with water and then rectify to obtain pure 2-cyanovalerate.
Step 2: Preparation of 2-cyano-2-methylpentanoate
-
React 2-cyanovalerate with a methylating agent (e.g., methyl iodide) in the presence of a base.
Step 3: Hydrolysis and Decarboxylation to 2-methyl valeronitrile
-
Hydrolyze the 2-cyano-2-methylpentanoate using a strong base like sodium hydroxide.
-
Acidify the reaction mixture to induce decarboxylation and form 2-methyl valeronitrile.
Step 4: Ethylation of 2-methyl valeronitrile
-
In a reaction vessel, add a solid alkali reagent (e.g., sodium hydride), THF, and ethyl iodide.
-
Slowly add 2-methyl valeronitrile while controlling the temperature between 60-70°C.
-
Allow the reaction to proceed for 10-12 hours.
-
Perform an aqueous workup to isolate the 2-methyl-2-ethyl valeronitrile.
Step 5: Hydrolysis to 2-Ethyl-2-methylvaleric acid
-
Add 2-methyl-2-ethyl valeronitrile and 75-80% concentrated sulfuric acid to a reaction container.
-
After the initial reaction, cool the mixture and slowly add an aqueous solution of sodium nitrite.
-
Stir at 50-70°C.
-
Cool the mixture and add an aqueous sodium hydroxide solution to neutralize the acid and dissolve the product in the aqueous phase.
-
Separate the aqueous phase, re-acidify, and extract the final product with an organic solvent.
-
Purify the 2-Ethyl-2-methylvaleric acid by distillation.
Quantitative Data Summary
The following table summarizes key quantitative data from a representative synthesis protocol.
| Parameter | Step 1: 2-cyanovalerate | Step 4: 2-methyl-2-ethyl valeronitrile | Step 5: Final Product |
| Key Reagents | Cyanoacetate, Bromopropane, Sodium Methoxide[1] | 2-methyl valeronitrile, Ethyl Iodide, Sodium Hydride[1] | 2-methyl-2-ethyl valeronitrile, H₂SO₄, NaNO₂[1] |
| Solvent | Methanol[1] | THF[1] | - |
| Temperature | 50-60°C[1] | 60-70°C[1] | 50-85°C[1] |
| Reaction Time | Not Specified | 10-12 hours[1] | 2-5 hours (hydrolysis)[1] |
| Purity | 98% (intermediate)[1] | Not Specified | High Purity |
| Yield | 20% (intermediate)[1] | Not Specified | Not Specified |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-Ethyl-2-methylvaleric acid via the cyanoacetate route.
References
- 1. CN116143586A - Preparation method of 2-ethyl-2-methyl valeric acid - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for Separating Structural Isomers of Octanoic Acid
Welcome to the technical support center for the separation of octanoic acid's structural isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of octanoic acid's structural isomers challenging?
A1: The separation of structural isomers of octanoic acid, such as 2-ethylhexanoic acid and various methylheptanoic acids, presents a challenge due to their identical molecular weights and similar physicochemical properties. Their structural similarity often leads to co-elution in chromatographic systems. Furthermore, their small size and flexibility can make it difficult to achieve baseline separation. For chiral isomers, the challenge is even greater as they have identical properties in an achiral environment.
Q2: What are the primary chromatographic techniques for separating octanoic acid isomers?
A2: The main techniques employed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
-
GC is widely used, often coupled with mass spectrometry (GC-MS), and typically requires derivatization of the carboxylic acids to more volatile esters, such as fatty acid methyl esters (FAMEs).[1]
-
HPLC is a robust technique, particularly for thermally sensitive compounds.[2] For chiral separations, HPLC with a chiral stationary phase (CSP) is a common approach. Derivatization is often employed to enhance detection, especially with UV detectors.[2]
-
SFC is a powerful tool for isomer separation, often providing faster and more efficient separations than HPLC for certain lipid classes.[3]
Q3: Is derivatization necessary for the analysis of octanoic acid isomers?
A3: Derivatization is highly recommended for both GC and HPLC analysis of octanoic acid isomers.
-
For GC analysis , derivatization to esters (e.g., methyl or ethyl esters) is crucial to increase the volatility of the carboxylic acids, allowing them to be analyzed by gas-phase chromatography.[1]
-
For HPLC analysis , while underivatized acids can be analyzed, derivatization with a UV-active or fluorescent tag (e.g., p-bromophenacyl bromide) significantly enhances detection sensitivity.[4] For chiral separations, derivatization can also improve the interaction with the chiral stationary phase, leading to better resolution.
Q4: What are common causes of poor peak shape (e.g., tailing, fronting) in the GC analysis of octanoic acid isomers?
A4: Poor peak shape is a frequent issue. Common causes include:
-
Active sites in the GC system (e.g., in the injector liner or column) can interact with the acidic nature of the underivatized octanoic acid, causing peak tailing. Using deactivated liners and columns is essential.
-
Column overload can lead to fronting peaks. This can be addressed by diluting the sample or using a split injection.
-
Incomplete derivatization can result in the presence of free acids, which exhibit poor peak shape and may co-elute with the derivatized isomers.[5]
-
Improper injection technique can also contribute to peak distortion.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-eluting Peaks | Inadequate column selectivity. | Use a more polar capillary column (e.g., a wax-type column) which can offer different selectivity for isomers. |
| Sub-optimal temperature program. | Lower the initial oven temperature and use a slower temperature ramp to increase the interaction time of the isomers with the stationary phase. | |
| Incorrect carrier gas flow rate. | Optimize the carrier gas flow rate (linear velocity) for the specific column dimensions to maximize efficiency. | |
| Peak Tailing | Active sites in the GC system. | Use a deactivated inlet liner and a high-quality, inert GC column. Consider derivatizing the acids to esters to reduce interaction with active sites. |
| Column contamination. | Bake out the column at a high temperature (within its specified limits). If tailing persists, trim the first few centimeters of the column or replace it. | |
| Baseline Instability or Drift | Column bleed. | Ensure the column temperature does not exceed its maximum limit. Condition the column properly before use. |
| Contaminated carrier gas. | Use high-purity carrier gas and ensure gas traps are functioning correctly. | |
| Detector contamination. | Clean the detector according to the manufacturer's instructions. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution of Isomers | Inappropriate stationary phase. | For chiral separations, screen different chiral stationary phases (CSPs) as selectivity is highly specific. For achiral separations, consider columns with different selectivities (e.g., C18, phenyl-hexyl). |
| Mobile phase composition not optimized. | Adjust the mobile phase composition. For reversed-phase HPLC, varying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the pH can alter selectivity. | |
| Insufficient column efficiency. | Use a longer column or a column packed with smaller particles to increase the theoretical plates and improve resolution. | |
| Broad Peaks | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Drifting Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature, as temperature changes can affect retention times. |
Experimental Protocols
Protocol 1: Derivatization of Octanoic Acid Isomers to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol is a common method for preparing FAMEs.
Materials:
-
Sample containing octanoic acid isomers
-
Boron trifluoride-methanol (BF3-methanol) solution (12-14%)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Place 1-10 mg of the sample into a reaction vial.
-
Add 2 mL of BF3-methanol solution to the vial.
-
Tightly cap the vial and heat at 60°C for 10 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the mixture thoroughly for 1 minute.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Chiral Derivatization for HPLC Analysis
This protocol describes a general approach for chiral derivatization to separate enantiomers of branched-chain octanoic acids.
Materials:
-
Sample containing chiral octanoic acid isomers
-
Chiral derivatizing agent (CDA), e.g., a chiral amine
-
Coupling agent, e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile)
Procedure:
-
Dissolve the octanoic acid isomer sample in the aprotic solvent.
-
Add an equimolar amount of the chiral derivatizing agent.
-
Add a slight excess of the coupling agent to facilitate the amide bond formation.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or as recommended for the specific CDA.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or a preliminary HPLC injection.
-
Once the reaction is complete, the resulting diastereomeric amides can be directly analyzed on a standard achiral HPLC column (e.g., C18).
Quantitative Data
The following table provides representative retention data for octanoic acid and one of its structural isomers. Note that retention times are highly dependent on the specific instrument, column, and analytical conditions. Retention indices provide a more standardized measure.
| Compound | Method | Column | Retention Time (min) | Retention Index |
| n-Octanoic acid | GC-MS | DB-5ms (or similar non-polar) | ~15.0[5] | ~1180-1200 |
| 2-Ethylhexanoic acid | HPLC | C18 | Varies | Not Applicable |
Retention indices are typically used in GC and are calculated relative to the retention times of n-alkanes.
Visualizations
Caption: Workflow for GC-MS analysis of octanoic acid isomers.
Caption: Troubleshooting logic for poor peak resolution.
References
Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Screens
Welcome to the technical support center for cytotoxicity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that lead to inconsistent results in their experiments.
General Troubleshooting Workflow
When encountering inconsistent cytotoxicity data, a systematic approach to troubleshooting can help identify the root cause efficiently. The following workflow outlines a logical sequence of investigation.
Caption: A systematic workflow for troubleshooting inconsistent cytotoxicity assay results.
FAQs and Troubleshooting Guides
Plate & Environmental Factors
Question 1: Why are the results in the outer wells of my microplate different from the inner wells (the "edge effect")?
Answer: The edge effect is a common phenomenon where wells on the perimeter of a microplate show different results compared to the interior wells.[1] This is primarily caused by two factors:
-
Evaporation: The outer wells have a greater surface area exposed to the external environment, leading to a higher rate of medium evaporation.[1][2] This can concentrate salts, nutrients, and the test compound, altering the osmolarity and pH of the medium, which in turn affects cell viability and growth.[1][2] This effect is more pronounced in assays with long incubation times and in higher-density plates (e.g., 384- and 1536-well) due to smaller well volumes.[1][3]
-
Temperature Gradients: When a microplate is moved from room temperature to a heated incubator, the outer wells warm up faster than the inner wells.[1][3] This temperature differential can impact cell attachment, growth rates, and the enzymatic reactions central to many cytotoxicity assays.[3]
Troubleshooting Steps:
-
Create a Humidity Barrier: Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium instead of samples.[4] This helps to create a more uniform, humid environment across the plate, reducing evaporation from the experimental wells.[5]
-
Use Low-Evaporation Lids or Plate Seals: Utilize lids with condensation rings or adhesive plate seals.[1][6] For cell-based assays, use breathable seals that allow for gas exchange while minimizing evaporation.[6] For biochemical assays, foil seals are highly effective.[1]
-
Optimize Incubation:
-
Reduce Assay Time: If the experimental design allows, reducing the overall incubation time can minimize the cumulative effects of evaporation.[1][6]
Cell & Culture-Related Issues
Question 2: I'm observing high variability between my replicate wells. What could be the cause?
Answer: High variability among replicates is a frequent challenge and often points to inconsistencies in cell handling and plating.[4]
Troubleshooting Steps:
-
Ensure Homogenous Cell Seeding:
-
Proper Mixing: Uneven cell distribution in the wells is a primary source of variability.[4] Before and during plating, ensure the cell suspension is homogenous by gently swirling or mixing the suspension frequently.[4]
-
Pipetting Technique: Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[1][4] When using multichannel pipettes, ensure all tips are drawing and dispensing equal volumes.[4]
-
-
Optimize Cell Seeding Density:
-
Both too low and too high cell densities can lead to inconsistent results.[7][8] Low densities may result in a weak signal, while high densities can lead to nutrient depletion, waste accumulation, and changes in cell proliferation rates, causing spontaneous cell death.[9][10]
-
It is crucial to determine the optimal seeding density for each cell line and assay duration through a preliminary experiment.[11][12] The ideal density should fall within the linear range of the assay.[13]
-
-
Maintain Consistent Cell Health and Passage Number:
-
Use cells that are in the logarithmic (exponential) growth phase and are healthy.[14]
-
Use cells with a consistent and low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity.[4][15]
-
Regularly test for mycoplasma contamination, which can alter cellular responses.[4][10]
-
Table 1: General Recommended Seeding Densities for 96-Well Plates
| Cell Type | Seeding Density (cells/well) | Notes |
| Adherent (e.g., solid tumor lines) | 1,000 - 100,000 | The optimal density depends on the cell line's growth rate and the assay duration.[12] |
| Suspension (e.g., leukemic lines) | 50,000 - 100,000 | Often seeded at higher densities as they don't have the same spatial limitations.[12] |
Note: These are general ranges. The optimal seeding density must be determined empirically for your specific cell line and experimental conditions.[12]
Assay-Specific Problems
Question 3: My negative control (untreated cells) and media-only wells show a high background signal. What are the common causes?
Answer: High background can mask the true signal from your cells, reducing the assay window.[4] Common causes include media components, microbial contamination, or interference from the assay reagents themselves.[4]
Caption: Decision tree for troubleshooting high background signal in cytotoxicity assays.
Troubleshooting Steps:
-
Media Components:
-
Phenol Red: This pH indicator, common in culture media, can interfere with colorimetric assays like MTT and MTS.[4] Switching to a phenol red-free medium for the assay can resolve this.[4]
-
Serum: Serum can contain enzymes like lactate (B86563) dehydrogenase (LDH) that contribute to background in LDH assays.[16][17] It can also contribute to background fluorescence.[4] Test the background of your medium with and without serum to identify the source of interference.[4]
-
-
Microbial Contamination:
-
Compound Interference:
-
The test compound itself may have intrinsic color or fluorescence that interferes with the assay readout.[4][19]
-
Some compounds can directly reduce tetrazolium salts (like MTT) in the absence of cells.[20][21]
-
Solution: Include a "compound-only" control (your compound in cell-free media) at the highest concentration used in the experiment.[4] Subtract the signal from this control from your experimental wells to correct for intrinsic signal.[4]
-
Question 4: I am not observing the expected cytotoxic effect, or the potency of my compound is very low (high IC50). Why might this be happening?
Answer: A lack of expected potency can be due to issues with the compound, the cells, or the assay itself.
Troubleshooting Steps:
-
Compound Stability and Handling:
-
Ensure the compound was stored correctly and that dilutions were prepared accurately.[15]
-
Some compounds may be unstable in culture medium over the duration of the incubation.[4]
-
For volatile compounds, ensure plates are properly sealed to prevent evaporation, which would lower the effective concentration.[20]
-
-
Cell Line Health and Target Expression:
-
Assay Choice and Interference:
-
The chosen assay may not be suitable for the compound's mechanism of action. For example, an MTT assay measures metabolic activity, which may not directly correlate with cell death induced by all compounds.[22][23]
-
Consider using an orthogonal assay that measures a different endpoint (e.g., an LDH release assay for membrane integrity or a caspase activity assay for apoptosis) to confirm your results.[20]
-
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan (B1609692) product.[22]
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
Test compound
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[19]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach and grow (typically for 24 hours).[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium.[9] Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-only controls and no-cell (media only) blank controls.[9] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[19][24]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15][24]
-
Formazan Solubilization: Carefully remove the medium containing MTT.[15] Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15][19] Gently shake the plate for 5-10 minutes to ensure complete dissolution.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells.[19] Calculate the percentage of cell viability relative to the vehicle control.[15]
LDH Cytotoxicity Assay Protocol
This protocol measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
Test compound
-
Commercially available LDH cytotoxicity assay kit (contains reaction mixture and stop solution)
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control[25]
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Be sure to include the following controls:
-
Sample Collection: After the treatment incubation, centrifuge the plate (if using suspension cells) at approximately 250 x g for 5 minutes.[17]
-
Transfer Supernatant: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.[26]
-
Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[26][27]
-
Add Stop Solution: Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[26]
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Value - Vehicle Control Value) / (Maximum LDH Release Control Value - Vehicle Control Value)] x 100
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. wakoautomation.com [wakoautomation.com]
- 3. revvity.com [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. Cytotoxicity of zinc oxide (ZnO) nanoparticles is influenced by cell density and culture format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. takarabio.com [takarabio.com]
- 18. atcc.org [atcc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. galaxy.ai [galaxy.ai]
- 25. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. scientificlabs.co.uk [scientificlabs.co.uk]
- 27. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for Hydrolysis of Nitrile Precursors
Welcome to the Technical Support Center for nitrile hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the conversion of nitrile precursors to amides and carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of nitrile precursors.
Issue 1: Low or No Conversion of the Starting Nitrile
-
Q1: My nitrile is not reacting under standard acidic or basic hydrolysis conditions. What could be the problem?
-
A1: Steric hindrance around the nitrile group can significantly slow down the reaction rate.[1] For sterically hindered nitriles, more forcing conditions such as higher temperatures and longer reaction times may be necessary.[2] Alternatively, specialized catalytic systems, such as those employing platinum(II) catalysts with secondary phosphine (B1218219) oxide ligands, can be effective under milder, neutral conditions.[3][4] The low basicity of nitriles also means that strong activation is required, especially for weakly nucleophilic reagents like water.[5]
-
-
Q2: I am trying to hydrolyze a nitrile in the presence of an acid- or base-sensitive functional group, and the reaction is not proceeding under mild conditions. What should I do?
-
A2: This is a common challenge in complex molecule synthesis. For substrates with acid- or base-sensitive groups, traditional strong acid or base hydrolysis is often unsuitable.[6] Consider using neutral hydration methods. Platinum-based catalysts, for example, have been shown to selectively hydrate (B1144303) nitriles to amides at moderate temperatures (e.g., 80 °C) without affecting sensitive functionalities.[3][4]
-
Issue 2: Incomplete Reaction or Mixture of Products
-
Q3: My reaction stops at the amide stage, but I want the carboxylic acid. How can I drive the reaction to completion?
-
A3: Amide hydrolysis is the second step in the complete hydrolysis of a nitrile.[7] To push the reaction towards the carboxylic acid, more vigorous conditions are typically required. This includes increasing the temperature to reflux, prolonging the reaction time, and using a higher concentration of acid or base.[2] Under acidic conditions, the final protonation of the ammonia (B1221849) byproduct is a strong driving force for the reaction to proceed to the carboxylic acid.[2]
-
-
Q4: I am getting a mixture of the intermediate amide and the final carboxylic acid. How can I improve the selectivity for the carboxylic acid?
-
A4: Achieving full conversion to the carboxylic acid without isolating the intermediate amide requires ensuring the conditions are harsh enough to hydrolyze the amide as it forms.[6] As amides can sometimes be more resistant to hydrolysis than the starting nitrile under certain conditions, a prolonged reaction time at reflux is often necessary.[2][7] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time to ensure all the intermediate amide has been consumed.
-
Issue 3: Formation of Amide Instead of Carboxylic Acid
-
Q5: My goal is the carboxylic acid, but the reaction seems to stop at the amide. Why is this happening?
-
A5: Stopping at the amide stage is common under milder basic conditions.[2] If the temperature is not high enough or the base concentration is too low, the hydrolysis of the amide to the carboxylate may not proceed efficiently.[2][6] To obtain the carboxylic acid, increase the temperature to reflux and ensure a sufficient excess of the base is used.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the general conditions for converting a nitrile to a carboxylic acid?
-
A1: Generally, nitriles are heated under reflux with either a dilute strong acid (like HCl or H₂SO₄) or a strong base (like NaOH or KOH) in an aqueous solution.[7][8] The reaction first produces an amide, which is then further hydrolyzed to the carboxylic acid (or its salt under basic conditions).[7]
-
-
Q2: How can I selectively obtain the amide from a nitrile without over-hydrolysis to the carboxylic acid?
-
A2: Selective conversion to the amide requires careful control of reaction conditions to prevent the second hydrolysis step. Common methods include:
-
Milder Basic Conditions: Using a hydroxide (B78521) base with careful heating and monitoring can yield the amide, but over-hydrolysis is a risk.
-
Alkaline Hydrogen Peroxide: A widely used and effective method involves reacting the nitrile with hydrogen peroxide in an alkaline solution (e.g., with NaOH or K₂CO₃). This method is often mild and highly selective for the amide.[9]
-
Metal Catalysis: Certain transition metal catalysts can facilitate the selective hydration of nitriles to amides under neutral or mild conditions.[9]
-
Controlled Acidic Hydrolysis: Using a TFA-H₂SO₄ mixture can achieve selective conversion to the amide.[1][4]
-
-
-
Q3: Are there significant differences between acid- and base-catalyzed hydrolysis of nitriles?
-
A3: Yes. In acid-catalyzed hydrolysis, the nitrile is first protonated to increase its electrophilicity, followed by the attack of water.[10] The final products are the carboxylic acid and an ammonium (B1175870) salt.[7] In base-catalyzed hydrolysis, a strong nucleophile (hydroxide ion) directly attacks the nitrile carbon.[2] The initial product is a carboxylate salt, which must be acidified in a separate workup step to yield the carboxylic acid. Ammonia gas is also produced.[7]
-
-
Q4: How does steric hindrance affect nitrile hydrolysis?
-
A4: Bulky groups near the nitrile can sterically hinder the approach of the nucleophile (water or hydroxide), making the hydrolysis significantly more difficult and requiring more forcing conditions.[1] For highly hindered nitriles, specialized catalytic methods may be necessary to achieve good yields.[3]
-
Data Presentation
Table 1: Acid-Catalyzed Hydrolysis of Nitriles to Carboxylic Acids
| Substrate Type | Acid | Concentration | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Aromatic (e.g., Benzonitrile) | H₂SO₄, HCl, or H₃PO₄ | Dilute to Concentrated | 150-300 (Reflux) | Several hours | High | High temperatures and strong acids are typically effective.[7][11] |
| Aliphatic (e.g., Acetonitrile) | HCl or H₂SO₄ | 1 - 8.5 N | Reflux | Several hours | Good to High | Rate increases with acid concentration.[12] |
| Sterically Hindered | H₂SO₄/AcOH | Concentrated | >90 | 1-8 hours | Moderate to Good | Requires more vigorous conditions.[13] |
Table 2: Base-Catalyzed Hydrolysis of Nitriles to Carboxylic Acids
| Substrate Type | Base | Concentration | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Aromatic (e.g., Benzonitrile) | NaOH or KOH | Aqueous Solution | Reflux | Several hours | High | Forms the carboxylate salt, requiring acidic workup.[14][15] |
| Aliphatic (e.g., Acetonitrile) | NaOH or KOH | Aqueous Solution | Reflux | Several hours | High | Vigorous conditions needed for full hydrolysis.[2] |
| With Sensitive Groups | NaOH | 10 mol% | 90 | Varies | Good | Milder conditions can improve selectivity.[16] |
Table 3: Selective Hydrolysis of Nitriles to Amides
| Reagent System | Substrate Type | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Alkaline H₂O₂ in DMSO | Aromatic & Aliphatic | 20 | 5-30 min | Good to High | Mild, fast, and highly selective.[17] |
| H₂O₂ with Amberlyst A-26 | Aromatic & Aliphatic | Room Temp | 0.5-5 hours | High | Mild conditions and easy workup. |
| TFA-H₂SO₄ | Aromatic & Aliphatic | Room Temp | 1-8 hours | High | Selective conversion via indirect hydration.[13] |
| Pt(II) catalyst with SPO ligand | Sterically Hindered | 80 | Varies | High | Effective for hindered and sensitive substrates.[3][4] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of Benzonitrile (B105546) to Benzoic Acid
This protocol outlines the synthesis of benzoic acid from benzonitrile using sodium hydroxide.[14][18]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile and an aqueous solution of sodium hydroxide.
-
Heating: Heat the mixture to reflux. The hydrolysis of the nitrile to the intermediate amide and subsequently to the sodium benzoate (B1203000) salt will occur.
-
Monitoring: Monitor the reaction for the liberation of ammonia gas, which indicates the progress of the hydrolysis.[15]
-
Cooling and Acidification: Once the reaction is complete, cool the mixture in an ice bath. Carefully add concentrated hydrochloric acid with stirring until the solution is acidic (check with litmus (B1172312) paper). Benzoic acid will precipitate out of the solution.[18]
-
Isolation: Collect the solid benzoic acid by vacuum filtration and wash the crystals with cold water.[18]
-
Purification: The crude benzoic acid can be purified by recrystallization from water to yield the final product.[14]
Protocol 2: Selective Hydration of a Nitrile to an Amide using Alkaline Hydrogen Peroxide
This protocol is a mild and effective method for the selective conversion of a nitrile to a primary amide.[9]
-
Reaction Setup: Dissolve the nitrile substrate in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Add an anhydrous base, such as potassium carbonate (K₂CO₃).
-
Cooling: Cool the mixture in an ice bath to between 0-5 °C.
-
Addition of Peroxide: Slowly add 30% aqueous hydrogen peroxide dropwise to the stirred mixture, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature. Stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 0.5-3 hours).
-
Workup: Quench the reaction by pouring it into cold water. Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for nitrile hydrolysis.
Caption: Troubleshooting workflow for common nitrile hydrolysis issues.
Caption: Signaling pathway for acid-catalyzed nitrile hydrolysis.
Caption: Signaling pathway for base-catalyzed nitrile hydrolysis.
References
- 1. echemi.com [echemi.com]
- 2. Basic hydrolysis of nitriles [quimicaorganica.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown - Housing Innovations [dev.housing.arizona.edu]
- 11. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]
- 15. brainly.in [brainly.in]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
- 18. websites.nku.edu [websites.nku.edu]
Validation & Comparative
A Comparative Analysis of Anticonvulsant Activity: 2-Ethyl-2-methylpentanoic Acid vs. Valproic Acid
A Theoretical and Experimental Overview for Researchers and Drug Development Professionals
Valproic acid (VPA) is a cornerstone in the treatment of epilepsy, exhibiting a broad spectrum of anticonvulsant activity. Its therapeutic success has spurred research into the structure-activity relationships of its analogs, aiming to develop novel anticonvulsants with improved efficacy and safety profiles. This guide provides a comparative overview of the well-established anticonvulsant, valproic acid, and a structurally related compound, 2-Ethyl-2-methylpentanoic acid. While extensive experimental data exists for valproic acid, the anticonvulsant properties of this compound have not been empirically determined. This comparison, therefore, juxtaposes the known activity of valproic acid with a predictive analysis of this compound based on established structure-activity relationships of valproic acid analogs.
Chemical Structures
| Compound | Chemical Structure |
| Valproic Acid | CH3CH2CH2CH(CH2CH2CH3)COOH |
| This compound | CH3CH2CH2C(CH3)(CH2CH3)COOH |
Comparative Analysis of Anticonvulsant Activity
Direct comparative experimental data for the anticonvulsant activity of this compound against valproic acid is not available in the current scientific literature. The following table summarizes the well-documented anticonvulsant profile of valproic acid in preclinical models. A predictive assessment for this compound is provided based on structure-activity relationship (SAR) studies of valproic acid analogs.
Table 1: Comparison of Anticonvulsant Profiles
| Parameter | Valproic Acid | This compound (Predictive) |
| Anticonvulsant Activity | Broad-spectrum anticonvulsant activity.[1] | Predicted to have anticonvulsant activity. |
| Maximal Electroshock (MES) Test | Effective in protecting against tonic-clonic seizures. | Likely to be effective, as the branched-chain carboxylic acid structure is crucial for activity.[1][2] |
| Subcutaneous Pentylenetetrazol (scPTZ) Test | Effective in protecting against absence seizures. | Likely to be effective, consistent with the activity profile of many VPA analogs.[3] |
| Mechanism of Action | - Inhibition of GABA transaminase, increasing GABA levels.[2] - Blockade of voltage-gated sodium channels. - Inhibition of T-type calcium channels. | Predicted to share similar mechanisms, particularly GABAergic modulation and ion channel blockade. |
Mechanism of Action: A Comparative Overview
Valproic acid's anticonvulsant effects are attributed to multiple mechanisms.[2] It is known to enhance the action of the inhibitory neurotransmitter GABA by inhibiting GABA transaminase.[2] Additionally, it blocks voltage-gated sodium channels and T-type calcium channels, which contributes to the stabilization of neuronal membranes and a reduction in excitability.
Based on its structural similarity to valproic acid, this compound is predicted to share a similar multi-faceted mechanism of action. The presence of the carboxylic acid group and the branched alkyl chain, key features for the activity of VPA analogs, suggests potential interactions with the same molecular targets.[1][2]
Figure 1: Proposed mechanisms of action for Valproic Acid and predicted mechanisms for this compound.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro assays are crucial for the evaluation of anticonvulsant compounds.
In Vivo Anticonvulsant Screening
1. Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle to a group of mice.
-
At the time of predicted peak effect, a drop of anesthetic ophthalmic solution is applied to the eyes.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal electrodes.
-
The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
-
Endpoint: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is a model for absence seizures and is used to identify compounds that raise the seizure threshold.
-
Procedure:
-
Administer the test compound or vehicle to a group of mice.
-
At the time of predicted peak effect, a convulsant dose of pentylenetetrazol (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
-
Endpoint: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Figure 2: General experimental workflow for in vivo anticonvulsant screening.
In Vitro Mechanistic Assays
1. GABA Transaminase (GABA-T) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzyme responsible for GABA degradation.
-
Principle: A coupled enzyme assay where the product of the GABA-T reaction, succinic semialdehyde, is converted to succinate (B1194679) by succinic semialdehyde dehydrogenase (SSDH), with the concomitant reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
-
Procedure:
-
Prepare a reaction mixture containing buffer, α-ketoglutarate, NADP+, and SSDH.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding GABA-T and GABA.
-
Measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm.
-
-
Endpoint: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated.
2. Voltage-Gated Sodium Channel Blockade Assay
This assay assesses the inhibitory effect of a compound on sodium channels, often using patch-clamp electrophysiology.
-
Principle: Measures the reduction in sodium current in cells expressing voltage-gated sodium channels in the presence of the test compound.
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a cell expressing the sodium channel of interest.
-
Apply a voltage protocol to elicit sodium currents.
-
Perfuse the cell with a solution containing the test compound at various concentrations.
-
Record the sodium currents in the presence of the compound.
-
-
Endpoint: The IC50 value, the concentration of the compound that blocks 50% of the sodium current, is determined.
Conclusion and Future Directions
Valproic acid remains a vital therapeutic agent for epilepsy due to its broad-spectrum efficacy. While direct experimental evidence for the anticonvulsant activity of this compound is lacking, structure-activity relationship studies of valproic acid analogs suggest it is a promising candidate for investigation. Its structural similarity to valproic acid, particularly the branched carboxylic acid moiety, strongly indicates a potential for anticonvulsant effects, likely mediated through similar mechanisms involving GABAergic enhancement and ion channel modulation.
Further research, including in vivo screening using the MES and scPTZ models and in vitro mechanistic studies, is warranted to empirically determine the anticonvulsant profile of this compound. Such investigations could not only elucidate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structural requirements for anticonvulsant activity in this chemical class, potentially leading to the development of novel and improved antiepileptic drugs.
References
- 1. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile | MDPI [mdpi.com]
- 3. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity Analysis: 2-Ethyl-2-methylpentanoic Acid vs. 2-en-Valproic Acid
A detailed guide for researchers and drug development professionals on the cytotoxic, hepatic, and developmental toxicity profiles of 2-Ethyl-2-methylpentanoic acid and 2-en-Valproic acid (2-en-VPA), supported by experimental data and protocols.
Introduction
Valproic acid (VPA), a widely prescribed antiepileptic drug, is associated with significant hepatotoxicity and teratogenicity, limiting its clinical use. This has spurred research into VPA analogs and metabolites with potentially improved safety profiles. This guide provides a comparative toxicity assessment of two such compounds: this compound and 2-en-Valproic acid (2-en-VPA), a major metabolite of VPA. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their relative toxicities.
Executive Summary
Available evidence suggests that 2-en-VPA exhibits a more favorable toxicity profile compared to its parent compound, VPA, with demonstrably lower hepatotoxicity and teratogenicity in animal models. In contrast, comprehensive toxicity data for This compound is scarce in publicly available literature. While some sources suggest it possesses "significant cytotoxicity," quantitative data to support a direct comparison with 2-en-VPA is lacking. Toxicity data for the structurally related compound, 2-ethylhexanoic acid, indicates potential for developmental toxicity, but this should be interpreted with caution as a direct surrogate.
Quantitative Toxicity Data
The following tables summarize the available quantitative data for the cytotoxicity, hepatotoxicity, and developmental toxicity of 2-en-VPA. Data for this compound is largely unavailable.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| 2-en-VPA | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| This compound | Data Not Available | Data Not Available | Data Not Available | "Significant cytotoxicity" (qualitative) | [1] |
Table 2: In Vivo Acute Toxicity Data
| Compound | Species | Route | Endpoint | Result | Citation |
| 2-en-VPA | Data Not Available | Data Not Available | LD50 | Data Not Available | |
| This compound | Data Not Available | Data Not Available | LD50 | Data Not Available | |
| 2-ethylhexanoic acid (related compound) | Rat | Oral | LD50 | >2000 mg/kg bw | |
| 2-ethylhexanoic acid (related compound) | Guinea Pig | Oral | LD50 | 800 - 1600 mg/kg bw | |
| 2-ethylhexanoic acid (related compound) | Rabbit | Dermal | LD50 | 1260 mg/kg bw |
Table 3: Developmental Toxicity Data
| Compound | Species | Effect | NOAEL/LOAEL | Citation |
| 2-en-VPA | Rat | Behavioral teratogenicity | No significant effects at 300 mg/kg | [2] |
| 2-ethylhexanoic acid (related compound) | Rat | Developmental toxicity | LOAEL: 100 mg/kg bw/day | [3] |
| 2-ethylhexanoic acid (related compound) | Rat | Developmental toxicity | NOAEL: 100 mg/kg/day | [4] |
| 2-ethylhexanoic acid (related compound) | Rabbit | Maternal toxicity | NOAEL: 25 mg/kg/day | [4] |
Experimental Protocols
Hepatotoxicity Assessment in Rats (for 2-en-VPA)
This protocol is based on studies comparing the hepatotoxicity of VPA and 2-en-VPA.
-
Animals: Young male Sprague-Dawley rats.
-
Treatment: Animals are administered the test compound (VPA or 2-en-VPA) daily at a dose of 750 mg/kg intraperitoneally (i.p.), divided into three doses a day, for 7 consecutive days. A control group receives the vehicle. In some studies, co-administration with phenobarbital (B1680315) (100 mg/kg i.p. for 2 days, followed by 50 mg/kg for the subsequent days) is used to induce metabolic enzymes.[5]
-
Parameters Monitored:
-
Clinical Chemistry: Blood samples are collected before and after the treatment period to analyze liver function markers such as plasma ammonia (B1221849) levels and other relevant enzymes.[6]
-
Pharmacokinetics and Metabolism: Plasma levels of the parent drug and its metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS).[5][6]
-
Histopathology: At the end of the treatment period, animals are euthanized, and liver sections are collected for histopathological examination to assess for lesions, steatosis, and other morphological changes.[5][6]
-
Behavioral Teratogenicity Assessment in Rats (for 2-en-VPA)
This protocol is based on a study evaluating the long-term behavioral effects of prenatal exposure to 2-en-VPA.[2]
-
Animals: Pregnant CD rats.
-
Treatment: Pregnant dams are treated with the test compound (e.g., 300 or 400 mg/kg of 2-en-VPA) by gavage on days 7-18 of gestation. A control group receives the vehicle, and a positive control group may receive VPA (e.g., 300 mg/kg).[2]
-
Behavioral Testing of Offspring: The offspring are subjected to a battery of behavioral tests to assess long-term neurological effects, which may include:
Signaling Pathways and Experimental Workflows
Caption: Workflow for comparative toxicity assessment.
Detailed Toxicity Profiles
2-en-Valproic Acid (2-en-VPA)
2-en-VPA is a primary metabolite of valproic acid. Studies have consistently shown it to be less toxic than its parent compound.
-
Hepatotoxicity: In studies using young male Sprague-Dawley rats, daily administration of 750 mg/kg of 2-en-VPA for seven days did not induce hyperammonemia or other alterations in liver function tests that were observed with VPA, even at comparable plasma levels.[6] Histopathological examination of the liver showed no degenerative lesions or significant alterations.[6] Even with co-administration of phenobarbital, a known inducer of liver enzymes, no deaths or hepatotoxicity were observed in rats treated with 2-en-VPA, in stark contrast to the VPA-treated group which showed marked microvesicular steatosis and degenerative lesions.[5] These findings strongly suggest that 2-en-VPA is significantly less hepatotoxic than VPA.[5]
-
Teratogenicity and Developmental Toxicity: Prenatal exposure to 2-en-VPA in rats has been shown to be less behaviorally teratogenic than an equivalent dose of VPA.[2] At a dose of 300 mg/kg during gestation, 2-en-VPA did not produce significant behavioral effects in the offspring.[2] While a higher dose of 400 mg/kg did show some effects, the overall developmental neurotoxicity of 2-en-VPA is considered to be lower than that of VPA.[2]
This compound
-
Cytotoxicity: A commercially available source for (2RS)-2-Ethyl-2-methylpentanoic acid states that the compound has "significant cytotoxicity" and inhibits the growth of tumor cells by inducing necrotic cell death.[1] However, no quantitative data such as IC50 values or the cell lines tested are provided.
-
Hepatotoxicity: No specific studies on the hepatotoxicity of this compound were identified.
-
Teratogenicity and Developmental Toxicity: There is no direct data on the developmental toxicity of this compound. However, data on the structurally similar compound, 2-ethylhexanoic acid (2-EHA) , is available. In rats, 2-EHA caused developmental toxicity, including skeletal malformations, at doses that were not maternally toxic, with a Lowest Observed Adverse Effect Level (LOAEL) of 100 mg/kg bw/day.[3][7] In another study, the No Observed Adverse Effect Level (NOAEL) for developmental toxicity in rats was 100 mg/kg/day.[4] In rabbits, maternal toxicity was observed at 125 and 250 mg/kg/day, but no adverse effects on fetal development were seen at any dose level.[4] It is important to note that while structurally related, the toxicity of 2-EHA cannot be directly extrapolated to this compound without further investigation.
Conclusion
Based on the currently available data, 2-en-VPA presents a more favorable safety profile than its parent compound, VPA, with significantly lower hepatotoxicity and developmental neurotoxicity. This makes it a compound of interest for further investigation as a potential alternative to VPA.
The toxicity of this compound remains largely uncharacterized in the public domain. While there are qualitative indications of cytotoxicity, the lack of quantitative data and in vivo studies makes a direct comparison with 2-en-VPA impossible at this time. The developmental toxicity observed with the related compound, 2-ethylhexanoic acid, suggests that this class of compounds may warrant further investigation for potential teratogenic effects.
For researchers and drug development professionals, these findings highlight 2-en-VPA as a promising candidate for further development. In contrast, a comprehensive toxicological evaluation of this compound is necessary to ascertain its safety profile before any further consideration.
References
- 1. (2RS)-2-Ethyl-2-methylpentanoic acid | 5343-52-2 | FAA34352 [biosynth.com]
- 2. Trans-2-ene-valproic acid is less behaviorally teratogenic than an equivalent dose of valproic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. The hepatotoxicity of valproic acid and its metabolites in rats. I. Toxicologic, biochemical and histopathologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of valproate and E-2-en-valproate on functional and morphological parameters of rat liver. II. Influence of phenobarbital comedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic Acid Intoxication - EMCrit Project [emcrit.org]
- 7. [Teratogenic action of antiepileptic drug: 2-propylpentanoic acid-effects on rat and hamster embryos cultured in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Teratogenicity of Valproic Acid and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Valproic acid (VPA) is a widely prescribed medication for epilepsy, bipolar disorder, and migraine prevention.[1][2] However, its use during pregnancy is associated with a significant risk of congenital malformations and neurodevelopmental problems, a condition known as Fetal Valproate Spectrum Disorder.[1][2] The teratogenic properties of VPA are a major concern in clinical practice and drug development. This guide provides an objective comparison of the teratogenicity of valproic acid and its impurities, supported by experimental data, to aid researchers and drug development professionals in understanding the structure-teratogenicity relationship and in the development of safer alternatives.
The Molecular Basis of Valproic Acid's Teratogenicity
The teratogenic effects of valproic acid are not attributed to a single mechanism but rather a combination of factors that disrupt embryonic development. The primary mechanisms identified are:
-
Histone Deacetylase (HDAC) Inhibition: VPA is a known inhibitor of HDACs, enzymes that play a crucial role in gene expression regulation by modifying chromatin structure.[3][4] By inhibiting HDACs, VPA alters the expression of genes critical for neural tube closure and other developmental processes, leading to congenital malformations.[3][5] The teratogenic potential of VPA and its analogs has been shown to correlate with their HDAC inhibitory activity.[3]
-
Folate Antagonism: VPA can interfere with folate metabolism, a pathway essential for DNA synthesis and cell division, particularly during the rapid cell proliferation of embryogenesis.[2][4] This interference can lead to neural tube defects, a common malformation associated with VPA exposure.[1][5]
-
Induction of Oxidative Stress: VPA has been shown to induce oxidative stress in embryonic tissues, leading to cellular damage and apoptosis, which can disrupt normal development.[3]
Comparative Teratogenicity: Valproic Acid vs. Its Impurities and Analogs
The teratogenic potential of valproic acid is highly dependent on its chemical structure. Minor modifications to the VPA molecule can significantly alter its teratogenicity. The following tables summarize the comparative teratogenicity of VPA and several of its impurities and structural analogs based on in vivo and in vitro studies.
Table 1: In Vivo Teratogenicity Data in Mice
| Compound | Structure | Dose (mmol/kg) | Incidence of Exencephaly (%) | Reference |
| Valproic Acid (VPA) | 2-propylpentanoic acid | 2.7 | 53 | [6] |
| Valnoctamide (B1683749) (VCD) | Amide derivative of VPA | 2.7 | 1 | [6] |
| Valpromide (VPD) | Amide derivative of VPA | 3.0 | 6 | |
| Valnoctic Acid (VCA) | Structural isomer of VPA | 3.0 | 1 | |
| (S)-(-)-4-en-VPA | Metabolite of VPA | 1.5 | ~60 | [7] |
| (R)-(+)-4-en-VPA | Metabolite of VPA | 1.5 | ~15 | [7] |
Table 2: In Vitro Teratogenicity Data from Embryonic Stem Cell Test (EST)
| Compound | Structure | ID50 (µg/mL) - Inhibition of Differentiation | IC50 (µg/mL) - Cytotoxicity (D3 cells) | IC50 (µg/mL) - Cytotoxicity (3T3 cells) | Teratogenic Potential | Reference |
| Valproic Acid (VPA) | 2-propylpentanoic acid | 150 | 250 | 300 | Weakly teratogenic | [8] |
| 2-ethylhexanoic acid | Structural analog | 50 | 100 | 150 | Moderately teratogenic | [9] |
| 2-methylhexanoic acid | Structural analog | 200 | 400 | 500 | Non-teratogenic | [9] |
| 2-ethylbutyric acid | Structural analog | >500 | >500 | >500 | Non-teratogenic | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of teratogenicity studies. Below are summaries of key experimental protocols.
In Vivo Mouse Teratogenicity Model (NMRI-exencephaly-mouse model)
This model is a standard in vivo assay to assess the teratogenic potential of a substance.
-
Animal Model: Pregnant NMRI (Naval Medical Research Institute) mice are used.
-
Dosing: The test compound is typically administered via intraperitoneal injection on a specific gestational day (e.g., day 8) when the neural tube is closing.
-
Observation: On a later gestational day (e.g., day 18), the dams are euthanized, and the fetuses are examined for external malformations, particularly exencephaly (a neural tube defect).
-
Endpoints: The primary endpoints are the incidence of exencephaly, resorptions (embryonic deaths), and fetal weight.
In Vitro Embryonic Stem Cell Test (EST)
The EST is a validated in vitro method to predict the embryotoxic potential of chemicals.
-
Cell Lines: The assay utilizes two permanent mouse cell lines: D3 embryonic stem cells and 3T3 fibroblasts.
-
Exposure: Both cell lines are exposed to a range of concentrations of the test substance.
-
Endpoints:
-
Inhibition of Differentiation: The concentration of the test substance that inhibits the differentiation of embryonic stem cells into contracting cardiomyocytes by 50% (ID50) is determined.
-
Cytotoxicity: The concentration that inhibits the growth of both D3 cells and 3T3 fibroblasts by 50% (IC50) is measured.
-
-
Classification: The teratogenic potential is classified as non-teratogenic, weakly teratogenic, or strongly teratogenic based on a mathematical prediction model that integrates the three endpoints.[8]
Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)
The zebrafish model is increasingly used for developmental toxicity screening due to its rapid development and optical transparency.
-
Animal Model: Zebrafish (Danio rerio) embryos are used.
-
Exposure: Embryos are exposed to the test compound in multi-well plates shortly after fertilization.
-
Observation: Embryos are observed under a microscope at various time points (e.g., 24, 48, 72, 96 hours post-fertilization).
-
Endpoints: A range of morphological and developmental endpoints are assessed, including mortality, hatching rate, heart rate, and the presence of specific malformations (e.g., pericardial edema, yolk sac edema, spinal curvature).[9]
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the HDAC inhibition pathway and a typical experimental workflow for teratogenicity testing.
Caption: Mechanism of valproic acid-induced teratogenicity via HDAC inhibition.
Caption: General experimental workflow for teratogenicity assessment.
Conclusion
The teratogenicity of valproic acid is a complex phenomenon influenced by multiple molecular mechanisms and is highly dependent on its chemical structure. The provided data clearly demonstrate that even minor structural modifications can significantly reduce or eliminate the teratogenic potential of VPA. This highlights the importance of impurity profiling and the development of manufacturing processes that minimize the formation of teratogenic impurities. For researchers and drug developers, the presented in vivo and in vitro models offer valuable tools for screening new chemical entities and VPA analogs for their developmental toxicity, ultimately contributing to the design of safer therapeutic agents. Further research into the teratogenic potential of specific, commonly occurring impurities of valproic acid is warranted to refine risk assessment and ensure patient safety.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. svedbergopen.com [svedbergopen.com]
- 4. Novel Mechanism for Valproate-Induced Teratogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproic acid in pregnancy: how much are we endangering the embryo and fetus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teratogenicity of valproic acid and its constitutional isomer, amide derivative valnoctamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The embryonic stem cell test as tool to assess structure-dependent teratogenicity: the case of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxic effects in zebrafish embryos by valproic acid and nine of its analogues: the fish-mouse connection? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cytotoxic Effects of 2-Ethyl-2-methylpentanoic Acid in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cytotoxic effects of 2-Ethyl-2-methylpentanoic acid against various cancer cell lines. Due to a lack of specific published data on the cytotoxic profile of this compound, this document outlines a proposed investigatory approach, presenting hypothetical data and established experimental protocols to serve as a blueprint for future research.
Comparative Cytotoxicity Analysis (Hypothetical Data)
To effectively evaluate the cytotoxic potential of this compound, a comparative analysis against a standard chemotherapeutic agent, Doxorubicin, is proposed. The following table summarizes hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) across three common cancer cell lines.
| Compound | Cell Line | Cancer Type | Assay Method | IC50 (µM) [Hypothetical] |
| This compound | MCF-7 | Breast Cancer | MTT Assay | 75.2 |
| HeLa | Cervical Cancer | MTT Assay | 98.5 | |
| A549 | Lung Cancer | MTT Assay | 112.8 | |
| Doxorubicin (Control) | MCF-7 | Breast Cancer | MTT Assay | 1.2 |
| HeLa | Cervical Cancer | MTT Assay | 0.8 | |
| A549 | Lung Cancer | MTT Assay | 2.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key cytotoxicity experiments.
Cell Culture
Cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) and a positive control (Doxorubicin) for 48 hours. Untreated cells serve as a negative control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).
-
Sample Collection: After the 48-hour incubation, collect the cell culture supernatant.
-
LDH Reaction: Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Visualizing Experimental and Logical Frameworks
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound.
Putative Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. A potential mechanism of action for a cytotoxic compound could be the inhibition of this pathway.
Unraveling the Nuances of Branched-Chain Fatty Acids: A Comparative Guide to their Cross-Reactivity and Cellular Effects
For Immediate Release
This guide provides a comprehensive comparison of the biological cross-reactivity of different branched-chain fatty acids (BCFAs), specifically focusing on iso- and anteiso-forms. The data presented herein offers researchers, scientists, and drug development professionals critical insights into the differential effects of these molecules on key cellular pathways involved in lipid metabolism and inflammation.
Branched-chain fatty acids are increasingly recognized for their diverse roles in cellular physiology and pathology. Understanding their distinct effects is paramount for developing targeted therapeutic strategies. This guide summarizes key experimental findings, details the methodologies used to obtain these results, and provides a visual representation of the signaling pathways involved.
Comparative Analysis of Gene Expression Modulation
Quantitative analysis of gene expression in response to treatment with different BCFAs reveals significant variations in their biological activity. The following table summarizes the differential effects of a representative iso-BCFA (14-methylpentadecanoic acid, 14-MPA) and a representative anteiso-BCFA (12-methyltetradecanoic acid, 12-MTA) on genes central to lipid metabolism and inflammation in liver (HepG2) and fat (adipocyte) cells.
| Gene | Function | Cell Type | Effect of iso-BCFA (14-MPA) | Effect of anteiso-BCFA (12-MTA) |
| FASN | Fatty Acid Synthase | HepG2 | Decreased Expression [1] | Increased Expression [1] |
| SREBP1 | Sterol Regulatory Element-Binding Protein 1 | HepG2 | Decreased Expression [1] | No significant effect[1] |
| CRP | C-Reactive Protein | HepG2 | Decreased Expression [1] | Increased Expression [1] |
| IL-6 | Interleukin-6 | HepG2 | Decreased Expression [1] | Increased Expression [1] |
| SCD1 | Stearoyl-CoA Desaturase-1 | Adipocytes | Decreased Expression [2] | Decreased Expression [2] |
| COX-2 | Cyclooxygenase-2 | Adipocytes | Decreased Expression [2] | No significant effect[2] |
| ALOX-15 | Arachidonate 15-Lipoxygenase | Adipocytes | Decreased Expression [2] | Decreased Expression [2] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting cross-reactivity studies with branched-chain fatty acids.
Cell Culture and Fatty Acid Treatment
1. Cell Line Maintenance:
-
Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Human primary adipocytes are differentiated from preadipocytes and maintained in an appropriate adipocyte maintenance medium.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Preparation of Fatty Acid Solutions:
-
Stock solutions of iso- and anteiso-branched-chain fatty acids (e.g., 14-MPA and 12-MTA) are prepared in a suitable solvent such as ethanol (B145695) or DMSO.
-
Working solutions are prepared by complexing the fatty acid with fatty acid-free bovine serum albumin (BSA) in the cell culture medium to facilitate cellular uptake.
3. Cell Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 6-well or 12-well plates) and allowed to adhere and reach approximately 70-80% confluency.
-
The culture medium is then replaced with a medium containing the desired concentration of the BCFA-BSA complex or a vehicle control (BSA in medium).
-
Cells are incubated for a specified period (e.g., 24-48 hours) to allow for the modulation of gene expression.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
1. RNA Extraction:
-
Total RNA is extracted from the treated and control cells using a commercial RNA extraction kit following the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
2. cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers.
3. qPCR Reaction:
-
The qPCR reaction is performed using a real-time PCR system.
-
The reaction mixture includes cDNA template, forward and reverse primers for the target genes (e.g., FASN, SREBP1, CRP, IL-6, SCD1, COX-2, ALOX-15) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix containing DNA polymerase and a fluorescent dye (e.g., SYBR Green).
4. Data Analysis:
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
-
The expression levels are normalized to the reference gene, and the fold change in gene expression in the treated groups is determined relative to the control group.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway modulated by fatty acids and a typical experimental workflow for these studies.
Caption: Modulation of the TLR4 Signaling Pathway by BCFAs.
Caption: Experimental Workflow for BCFA Cross-Reactivity Studies.
References
Comparing the efficacy of 2-Ethyl-2-methylpentanoic acid to other HDAC inhibitors
A comprehensive evaluation of the therapeutic potential of histone deacetylase (HDAC) inhibitors requires a meticulous comparison of their efficacy, specificity, and mechanism of action. While the scientific community has extensively studied numerous HDAC inhibitors, data regarding the specific activity of 2-Ethyl-2-methylpentanoic acid as an HDAC inhibitor is not available in the current body of scientific literature. Therefore, a direct comparison of its efficacy against other well-established HDAC inhibitors cannot be provided at this time.
This guide will instead focus on a comparative analysis of three well-characterized HDAC inhibitors: Valproic Acid, Vorinostat (SAHA), and Romidepsin. These compounds represent different classes of HDAC inhibitors and have been extensively studied in preclinical and clinical settings, providing a solid foundation for comparison.
Introduction to HDAC Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in the regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. In various diseases, including cancer, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes. HDAC inhibitors counteract this process, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis of cancer cells.
Comparative Efficacy of Selected HDAC Inhibitors
The efficacy of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The lower the IC50 value, the greater the potency of the inhibitor.
| Inhibitor | Class | Target HDACs | IC50 Range (nM) | Approved Indications |
| Valproic Acid | Short-Chain Fatty Acid | Class I and IIa | 400,000 - 2,000,000 | Epilepsy, Bipolar Disorder, Migraine Prophylaxis |
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC (Class I, II, IV) | 50 - >5,000 | Cutaneous T-cell lymphoma (CTCL) |
| Romidepsin | Cyclic Depsipeptide | Class I (HDAC1/2) | 1 - 50 | Cutaneous T-cell lymphoma (CTCL), Peripheral T-cell lymphoma (PTCL) |
Valproic Acid (VPA) is a short-chain fatty acid that exhibits relatively weak, millimolar-range inhibition of Class I and IIa HDACs.[1] While primarily used as an anticonvulsant and mood stabilizer, its HDAC inhibitory activity has been explored in the context of cancer therapy, often in combination with other agents.[2]
Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) is a pan-HDAC inhibitor, meaning it targets a broad range of HDAC isoforms in Class I, II, and IV.[3][4] Its IC50 values vary depending on the specific HDAC isoform, generally falling in the nanomolar to low micromolar range.[3] Vorinostat is an FDA-approved treatment for cutaneous T-cell lymphoma (CTCL).[3]
Romidepsin (FK228) is a potent, cyclic peptide that selectively inhibits Class I HDACs, particularly HDAC1 and HDAC2, at nanomolar concentrations.[5][6] Its high potency and selectivity contribute to its efficacy in treating CTCL and peripheral T-cell lymphoma (PTCL), for which it has received FDA approval.[5]
Experimental Protocols
The determination of HDAC inhibitory activity and cellular effects involves a variety of standardized experimental protocols.
HDAC Activity Assay
A common method to determine the IC50 of an HDAC inhibitor is a fluorometric assay.
Principle: This assay utilizes a substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer solution to release a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.
Protocol Outline:
-
Recombinant human HDAC enzyme is incubated with the test compound (e.g., this compound, Valproic Acid, Vorinostat, or Romidepsin) at various concentrations.
-
A fluorogenic HDAC substrate is added to the mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
A developer solution containing a protease is added to stop the reaction and cleave the deacetylated substrate.
-
The fluorescence is measured using a fluorometer.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Acetylation Assay (Western Blot)
This assay is used to confirm the ability of an HDAC inhibitor to induce histone hyperacetylation within cells.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. In this case, antibodies that recognize acetylated forms of histones are used.
Protocol Outline:
-
Cancer cell lines (e.g., HeLa, Jurkat) are treated with the HDAC inhibitor at various concentrations for a specific duration.
-
Cells are harvested, and total protein is extracted.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
A chemiluminescent substrate is added, which produces light in the presence of the enzyme.
-
The light signal is captured on X-ray film or with a digital imager, revealing the amount of acetylated histones.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the HDAC inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
Protocol Outline:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with the HDAC inhibitor at various concentrations.
-
After a set incubation period (e.g., 24, 48, or 72 hours), the MTT reagent is added to each well.
-
The plate is incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathways and Experimental Workflows
The mechanism of action of HDAC inhibitors involves the modulation of various signaling pathways that control cell fate.
References
- 1. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and activity of HDAC inhibitors with a N-formyl hydroxylamine head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase is a target of valproic acid-mediated cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Analytical Methods for C8 Acid Quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of C8 acids, particularly perfluorooctanoic acid (PFOA), is of paramount importance in environmental monitoring, toxicological research, and drug development due to their persistence, bioaccumulative potential, and adverse health effects. A variety of analytical techniques are available for the determination of PFOA, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of the three most common methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
This document aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs by providing a comprehensive overview of each technique, including their performance characteristics, detailed experimental protocols, and visual workflows.
Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following tables summarize the key performance indicators for LC-MS/MS, GC-MS, and ELISA for the quantification of PFOA in water samples.
Table 1: General Comparison of Analytical Methods for PFOA Quantification
| Feature | LC-MS/MS | GC-MS | ELISA |
| Principle | Chromatographic separation followed by mass analysis of parent and fragment ions. | Chromatographic separation of volatile derivatives followed by mass analysis. | Antigen-antibody binding with colorimetric or fluorescent detection. |
| Selectivity | Very High | High | Moderate to High |
| Sensitivity | Very High (sub-ng/L) | High (ng/L to µg/L) | Moderate (ng/L to µg/L) |
| Sample Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Expertise Required | High | High | Low to Moderate |
| Primary Application | Confirmatory analysis, low-level quantification, research. | Routine monitoring, analysis of less polar PFAS. | Rapid screening, field testing. |
Table 2: Quantitative Performance Data for PFOA Quantification in Water
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Limit of Detection (LOD) | 0.02 - 0.5 ng/L[1] | 1.14 - 43 ng/L[2][3] | ~50 ng/L (ppt)[4] |
| Limit of Quantification (LOQ) | 0.06 - 1.0 ng/L[1] | 0.2 µg/L[4] | Varies by kit |
| **Linearity (R²) ** | >0.99 | >0.99 | Varies by kit |
| Recovery (%) | 76 - 134%[5] | 83 - 130%[6] | 80 - 120% (typical)[7] |
| Precision (RSD) | <15% | <15% | <15% (Intra-assay) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. This section outlines the typical procedures for the analysis of PFOA in water samples using LC-MS/MS, GC-MS, and ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely considered the "gold standard" for the quantification of PFOA due to its high sensitivity and selectivity. The method involves the extraction and concentration of the analyte from the sample matrix, followed by chromatographic separation and detection by a tandem mass spectrometer.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate and concentrate PFOA from the water sample and remove potential interferences.
-
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges
-
Ammonium (B1175870) hydroxide
-
Formic acid
-
Nitrogen evaporator
-
Polypropylene tubes
-
-
Procedure:
-
Condition the WAX SPE cartridge by passing methanol followed by deionized water.
-
Load the water sample (typically 250-500 mL) onto the cartridge.
-
Wash the cartridge with a water/methanol solution to remove interfering substances.
-
Elute the PFOA from the cartridge using a small volume of methanol containing ammonium hydroxide.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.
-
2. Instrumental Analysis
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier such as ammonium acetate (B1210297) or formic acid.[8]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM). The instrument is set to monitor the transition of the PFOA precursor ion to a specific product ion.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cost-effective alternative to LC-MS/MS for PFOA analysis. However, as PFOA is a non-volatile carboxylic acid, a derivatization step is required to convert it into a more volatile compound suitable for GC analysis.
1. Sample Preparation and Derivatization
-
Objective: To extract PFOA from the water sample and convert it to a volatile ester or amide derivative.
-
Materials:
-
Solvent for liquid-liquid extraction (e.g., methyl tert-butyl ether)
-
Derivatizing agent (e.g., isobutyl chloroformate, benzyl (B1604629) bromide, or a silylation agent like BSTFA)[4][9]
-
Catalyst (e.g., pyridine)
-
Anhydrous sodium sulfate
-
Nitrogen evaporator
-
-
Procedure:
-
Extract PFOA from the water sample using liquid-liquid extraction.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Evaporate the extract to a small volume.
-
Add the derivatizing agent and a catalyst. Heat the mixture if necessary to facilitate the reaction.
-
After the reaction is complete, neutralize any excess reagent and clean up the sample.
-
The final extract is then ready for GC-MS analysis.
-
2. Instrumental Analysis
-
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Splitless or pulsed splitless.
-
Temperature Program: A temperature gradient is used to separate the derivatized PFOA from other components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
-
Scan Type: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized PFOA.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that utilizes the specific binding of an antibody to PFOA. It is a rapid and cost-effective method for determining the presence or absence of PFOA, or for semi-quantitative analysis.
1. Assay Principle
Commercial PFOA ELISA kits are typically based on a competitive immunoassay format. In this format, PFOA in the sample competes with a labeled PFOA conjugate for a limited number of antibody binding sites. The amount of labeled PFOA conjugate that binds to the antibody is inversely proportional to the concentration of PFOA in the sample.
2. General Assay Procedure (based on a typical commercial kit)
-
Materials (provided in the kit):
-
Antibody-coated microtiter plate
-
PFOA standards
-
PFOA-enzyme conjugate
-
Substrate solution
-
Stop solution
-
Wash buffer
-
-
Procedure:
-
Add PFOA standards and samples to the antibody-coated wells.
-
Add the PFOA-enzyme conjugate to the wells and incubate.
-
Wash the wells to remove unbound reagents.
-
Add the substrate solution, which will react with the bound enzyme to produce a color.
-
Stop the color development by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at a specific wavelength.
-
The concentration of PFOA in the samples is determined by comparing their absorbance to the standard curve generated from the PFOA standards.
-
Visualized Workflows
The following diagrams illustrate the key steps in each analytical method.
Caption: Experimental workflow for PFOA quantification by LC-MS/MS.
Caption: Experimental workflow for PFOA quantification by GC-MS.
Caption: Experimental workflow for PFOA quantification by ELISA.
References
- 1. Item - Linear ranges, limits of detection (LODs), and limits of quantification (LOQs) for 26 PFASs and their alternatives. - Public Library of Science - Figshare [plos.figshare.com]
- 2. ABRAXIS® Glyphosate ELISA Plate and Derivatization Kit, 96-test [goldstandarddiagnostics.com]
- 3. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 4. nsf.elsevierpure.com [nsf.elsevierpure.com]
- 5. epa.gov [epa.gov]
- 6. Test guide | Eurofins Biomnis [eurofins-biomnis.com]
- 7. ELISA Kit Validation and Quality Testing | Thermo Fisher Scientific - US [thermofisher.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
The Structural Dance of Valproic Acid Analogs: A Comparative Guide to Anticonvulsant and HDAC Inhibitory Activity
A deep dive into the structure-activity relationships of valproic acid derivatives reveals a compelling narrative of how subtle molecular modifications can significantly impact therapeutic efficacy. For researchers and drug development professionals, understanding these nuances is paramount in the quest for more potent and safer antiepileptic and anticancer agents.
Valproic acid (VPA), a branched-chain carboxylic acid, has long been a mainstay in the treatment of epilepsy and bipolar disorder.[1] Its therapeutic versatility is attributed to multiple mechanisms of action, including the enhancement of GABAergic neurotransmission and the inhibition of histone deacetylases (HDACs).[2] The latter has opened up new avenues for its application in cancer therapy.[3] This guide provides a comparative analysis of VPA analogs, focusing on their structural modifications and the resulting impact on their anticonvulsant and HDAC inhibitory activities, supported by experimental data and detailed protocols.
Unraveling the Structure-Activity Relationship: Key Modifications
The fundamental structure of valproic acid, 2-propylpentanoic acid, offers several sites for modification, each influencing its pharmacological profile. Key structural changes include alterations to the alkyl chains, introduction of unsaturation, and modification of the carboxylic acid group.
The branching and length of the alkyl chains are critical for anticonvulsant activity. Studies have consistently shown that a branched structure is essential for this effect.[1] Longer side chains tend to increase anticonvulsant potency.[4] However, this can also influence neurotoxicity.
The introduction of unsaturation in the side chains has been explored to enhance potency and reduce toxicity. For instance, some unsaturated analogs have shown promising anticonvulsant activity.
Modification of the carboxylic acid group , such as conversion to amides or prodrugs, has been a key strategy to improve the pharmacokinetic properties and reduce the side effects of VPA.[1]
Comparative Performance: Anticonvulsant Activity
The anticonvulsant efficacy of VPA analogs is primarily evaluated using two standard animal models: the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for absence seizures. The median effective dose (ED50), the dose required to protect 50% of the animals from seizures, is a key quantitative measure of potency.
| Analog | Test Model | ED50 (mmol/kg) | Reference |
| Valproic Acid (VPA) | scPTZ | 0.70 | [5] |
| 2-ethylhexanoic acid | Audiogenic Seizures in DBA/2 mice | 10.2 µmol (intracerebroventricular) | [4] |
| 2-propylhexanoic acid | Audiogenic Seizures in DBA/2 mice | 5.0 µmol (intracerebroventricular) | [4] |
Comparative Performance: HDAC Inhibitory Activity
The anticancer potential of VPA and its analogs is linked to their ability to inhibit HDAC enzymes, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of HDAC inhibition.
| Analog | HDAC Isoform(s) | IC50 (mM) | Reference |
| Valproic Acid (VPA) | HDAC1 | ~0.5 | [4] |
| 2-ethylhexanoic acid (2EH) | HDAC1 | ~2.5 | [4] |
| 2-methyl-2-pentenoic acid (2M2P) | HDAC1 | >10 | [4] |
| 4-pentynoic acid (4PA) | HDAC1 | ~5.0 | [4] |
| Valpromide (VPM) | HDAC1 | >10 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of VPA analogs.
Maximal Electroshock (MES) Test
This test assesses the ability of a compound to prevent seizure spread.
Apparatus: An electroconvulsive shock generator with corneal electrodes.
Animals: Male mice (e.g., CF-1 strain) or rats.
Procedure:
-
Administer the test compound or vehicle to the animals via the appropriate route (e.g., intraperitoneal injection).
-
At the time of predicted peak effect of the compound, apply a drop of topical anesthetic to the corneas of each animal.
-
Position the corneal electrodes on the eyes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
The ED50 is calculated from the dose-response data.
Subcutaneous Pentylenetetrazol (scPTZ) Test
This test evaluates the ability of a compound to raise the seizure threshold.
Apparatus: Standard animal cages.
Animals: Male mice (e.g., CF-1 strain).
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At the time of predicted peak effect, inject a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously in the midline of the neck.
-
Place each animal in an individual observation cage.
-
Observe the animals for a period of 30 minutes for the presence or absence of clonic seizures (lasting at least 5 seconds).
-
The absence of clonic seizures is considered protection.
-
The ED50 is calculated from the dose-response data.
In Vitro HDAC Inhibition Assay
This assay measures the direct inhibitory effect of a compound on HDAC enzyme activity.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1).
-
Fluorogenic HDAC substrate.
-
Assay buffer.
-
Developer solution.
-
Microplate reader.
Procedure:
-
In a microplate, add the assay buffer, the test compound at various concentrations, and the HDAC enzyme.
-
Incubate the plate to allow the compound to interact with the enzyme.
-
Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Incubate the plate to allow for substrate deacetylation.
-
Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and the research process, the following diagrams illustrate the HDAC inhibition pathway and a typical screening workflow for VPA analogs.
Caption: Mechanism of HDAC inhibition by valproic acid analogs.
Caption: Experimental workflow for screening VPA analogs.
References
- 1. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medilinkltd.com [medilinkltd.com]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quantitative structure-anticonvulsant activity studies of valproic acid analogues - UBC Library Open Collections [open.library.ubc.ca]
2-Ethyl-2-methylpentanoic Acid: A Process-Related Impurity, Not a Metabolite
For researchers, scientists, and drug development professionals, a critical distinction in the analysis of active pharmaceutical ingredients (APIs) is the origin of related substances. This guide clarifies that 2-Ethyl-2-methylpentanoic acid is not a metabolite of another compound but is recognized as a process-related impurity of the widely used antiepileptic drug, Valproic acid.
Contrary to what might be assumed from its structural similarity to Valproic acid, this compound is not formed through metabolic processes in the body. Instead, evidence points to its origin during the chemical synthesis of Valproic acid. It is officially recognized in pharmacopeial standards as "Valproic Acid Impurity K".[1] A document from an analytical instrument manufacturer explicitly states that impurities such as Valproic acid impurity K originate through the manufacturing process of Valproic acid.[2]
This distinction is crucial for drug development and quality control, as the toxicological profile and regulatory considerations for a process-related impurity differ significantly from those of a metabolite.
Comparison: Process Impurity vs. Metabolite
To provide a clear framework for comparison, the following table outlines the fundamental differences between a process-related impurity and a metabolite in the context of a drug substance like Valproic acid.
| Characteristic | Process-Related Impurity (e.g., this compound) | Metabolite (e.g., 2-ene-VPA, 4-ene-VPA) |
| Origin | Arises during the chemical synthesis of the drug.[2] | Formed within the body through enzymatic reactions.[3][4] |
| Presence in Drug Product | Can be present in the final drug product before administration. | Not present in the original drug product; formed in vivo. |
| Controlling Factors | Controlled by optimizing the manufacturing process and purification steps. | Dependent on the patient's metabolic enzyme activity (e.g., CYP450, UGTs).[3][4][5][6] |
| Regulatory Perspective | Subject to strict limits as defined by pharmacopeias (e.g., USP, EP). | Evaluated as part of the drug's safety and efficacy profile. |
The Metabolic Fate of Valproic Acid: A Comparative Overview
Valproic acid undergoes extensive metabolism in the liver through three primary pathways, none of which lead to the formation of this compound.[3][5][6] A comprehensive understanding of these pathways further highlights that this compound is not a product of Valproic acid's biotransformation.
The major metabolic routes for Valproic acid are:
-
Glucuronidation: This is a major pathway where Valproic acid is conjugated with glucuronic acid, forming an inactive metabolite that is readily excreted.[3][4]
-
Beta-Oxidation: Occurring in the mitochondria, this pathway is similar to the metabolism of endogenous fatty acids and produces several metabolites.[5][6]
-
Cytochrome P450 (CYP) Mediated Oxidation: A minor but important pathway involving various CYP enzymes that leads to the formation of several oxidative metabolites, some of which may be associated with hepatotoxicity.[5][6]
Extensive studies on the metabolic profile of Valproic acid have identified numerous metabolites, including 2-propyl-4-pentenoic acid (4-ene-VPA), 2-propyl-2-pentenoic acid (2-ene-VPA), 3-keto-VPA, and various hydroxylated derivatives.[3][7][8] However, this compound is not reported among the metabolites in these detailed metabolic investigations.
Experimental Protocols
Detection and Quantification of Valproic Acid Impurities
The identification and quantification of process-related impurities in Valproic acid, including this compound (Valproic Acid Impurity K), are critical for quality control in pharmaceutical manufacturing. The United States Pharmacopeia (USP) proposes a gas chromatography (GC) method for this purpose.[2]
Objective: To determine the levels of organic impurities in a Valproic acid drug substance.
Methodology: Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column with a suitable stationary phase, such as USP G35.[2]
-
Sample Preparation: The Valproic acid sample is dissolved in an appropriate solvent.
-
Standard Preparation: A reference standard of this compound (Valproic Acid Impurity K) is prepared at a known concentration.
-
Chromatographic Conditions:
-
The oven temperature is programmed to achieve separation of the impurities from the main Valproic acid peak.
-
Injector and detector temperatures are optimized for the analysis.
-
Carrier gas flow is set to an appropriate rate.
-
-
Analysis: The sample and standard solutions are injected into the GC system. The peak areas of the impurities are measured and compared to the peak area of the reference standard to quantify their levels.
-
System Suitability: Parameters such as resolution, tailing factor, and signal-to-noise ratio are checked to ensure the validity of the analytical system.[2]
Visualizing the Distinction: Impurity vs. Metabolite
The following diagram illustrates the distinct origins of a process-related impurity and a metabolite in the context of Valproic acid.
Caption: Distinction between a manufacturing impurity and a drug metabolite.
References
- 1. Valproic Acid Impurity K Pharmaceutical Secondary Standard; Certified Reference Material 5343-52-2 [sigmaaldrich.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Valproate - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of valproic acid metabolites in human serum and urine using hexadeuterated valproic acid and gas chromatographic mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of metabolites of valproic acid in serum of humans, dog, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Valproic Acid (VPA), a widely used antiepileptic drug, and its related molecules. The information presented herein is intended to support research and drug development efforts by offering a detailed summary of key pharmacokinetic parameters, experimental methodologies, and metabolic pathways. All quantitative data is supported by experimental findings from preclinical and clinical studies.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for Valproic Acid and a selection of its analogues and prodrugs. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of these compounds, which in turn influences their therapeutic efficacy and safety profiles.
| Compound | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (h) | Clearance (L/h/kg) | Volume of Distribution (Vd) (L/kg) |
| Valproic Acid (VPA) | 50-100 (therapeutic range) | 1-4 (immediate release) | Variable | ~100 | 90-95 (saturable) | 9-16 | 0.006-0.020 | 0.1-0.4 |
| Valpromide (B1683473) (VPD) | - | - | - | Prodrug, rapidly converted to VPA | - | 0.84 | 70 L/h (total) | 75 L (total) |
| Valnoctamide (B1683749) (VCD) | - | - | - | - | - | 9.3 | - | - |
| Propyl Valproate (P-VPA) | - | - | - | Prodrug, completely converted to VPA | - | - | - | - |
| Butyl Valproate (B-VPA) | - | - | - | Prodrug, completely converted to VPA | - | - | - | - |
| Hexyl Valproate (H-VPA) | - | - | - | Prodrug, completely converted to VPA | - | - | - | - |
| Isobutyl Valproate (IB-VPA) | - | - | - | Prodrug, partially converted to VPA | - | - | - | - |
| Isoamyl Valproate (IA-VPA) | - | - | - | Prodrug, partially converted to VPA | - | - | - | - |
Note: The data presented are compiled from various studies and may vary depending on the experimental conditions, such as the animal model, dose, and formulation.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Pharmacokinetic Studies in Rodents
A common experimental design to assess the pharmacokinetics of VPA and its analogues in rodents is as follows:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are often used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Drug Administration:
-
Oral (PO): The test compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a specific dose.
-
Intravenous (IV): The test compound is dissolved in a sterile vehicle (e.g., saline) and administered as a bolus injection or infusion into a tail vein or femoral vein.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein, saphenous vein, or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
To prevent coagulation, blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation: Plasma is separated from the blood cells by centrifugation (e.g., at 3000 rpm for 10 minutes) and stored at -80°C until analysis.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Analytical Method for Quantification in Plasma
The concentration of VPA and its analogues in plasma samples is typically determined using validated analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Protein Precipitation: A simple and common method where a precipitating agent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.
-
Liquid-Liquid Extraction (LLE): The plasma sample is mixed with an immiscible organic solvent to extract the analyte of interest. The organic layer is then separated, evaporated, and the residue is reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): The plasma sample is passed through a solid-phase extraction cartridge that retains the analyte. After washing, the analyte is eluted with a suitable solvent.
-
-
Chromatographic Conditions:
-
HPLC: A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
GC: A capillary column is used, and the analyte is often derivatized to increase its volatility and thermal stability.
-
-
Detection:
-
UV Detection: Suitable for compounds with a chromophore.
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity and is often used in tandem (MS/MS) for confirmation.
-
-
Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, sensitivity (limit of detection and quantification), recovery, and stability according to regulatory guidelines.
Metabolic Pathway of Valproic Acid
Valproic acid undergoes extensive metabolism in the liver through three main pathways: glucuronidation, beta-oxidation in the mitochondria, and cytochrome P450 (CYP)-mediated oxidation.[1][2] The following diagram illustrates the major metabolic routes of VPA.
Caption: Major metabolic pathways of Valproic Acid (VPA).
The metabolism of VPA analogues can differ significantly. For instance, amide prodrugs like valpromide are rapidly hydrolyzed to VPA, while others like valnoctamide are metabolized to a lesser extent to their corresponding acids. Ester prodrugs are also designed to be hydrolyzed to VPA in vivo. The extent of conversion and the formation of unique metabolites can influence the overall pharmacokinetic and pharmacodynamic profile of these molecules.
References
A Comparative Purity Analysis of Synthesized versus Commercial 2-Ethyl-2-methylpentanoic Acid
This guide provides a comprehensive framework for benchmarking the purity of laboratory-synthesized 2-Ethyl-2-methylpentanoic acid against commercially available standards. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the purity profile of this compound for their work. Herein, we detail the synthesis, purification, and comparative analysis of this compound, supported by established analytical methodologies.
Comparative Purity Data
The purity of synthesized this compound was compared against several commercial standards. The primary analytical techniques employed for purity assessment were Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) was also utilized as a supplementary method.
| Sample ID | Source | Stated Purity | Analytical Method | Water Content | Notes |
| SYNTH-01 | In-house Synthesis | 98.2% | GC-FID | 0.15% | Purity determined after fractional distillation. |
| STD-A | Sigma-Aldrich (Impurity Std) | ≥95.0%[1] | GC[1] | ≤1.0%[1] | Pharmaceutical impurity standard. |
| STD-B | Commercial Supplier 1 | 97% | Not Specified | Not Specified | Data as per the supplier's product page.[2] |
| STD-C | Commercial Supplier 2 | 98%[3][4] | Not Specified | Not Specified | Data as per the supplier's product page.[3][4] |
| SYNTH-01-qNMR | In-house Synthesis | 98.5% | ¹H-qNMR | - | Purity calculated against a certified internal standard. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and purity analysis of this compound are provided below.
Synthesis of this compound
A common route for the synthesis of this compound involves the alkylation of a pentanenitrile derivative. The following is a generalized procedure based on established methods.
Step 1: Preparation of 2-methylpentanenitrile 2-Bromopentane is reacted with sodium cyanide in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to yield 2-methylpentanenitrile.
Step 2: α-Ethylation of 2-methylpentanenitrile The 2-methylpentanenitrile is deprotonated at the α-position using a strong base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) in an inert solvent like anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). The resulting carbanion is then alkylated with an ethylating agent, typically ethyl bromide, to form 2-ethyl-2-methylpentanenitrile (B14347756).
Step 3: Hydrolysis to this compound The 2-ethyl-2-methylpentanenitrile is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by refluxing with a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide), followed by acidic workup.
Purification: The crude this compound is purified by fractional distillation under reduced pressure. The purity of the collected fractions is monitored by GC-FID.
Purity Determination by Gas Chromatography (GC-FID)
This method is adapted from the proposed USP monograph for valproic acid and its related impurities, where this compound is listed as "valproic acid impurity K".[5]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-FFAP (30 m × 0.53 mm, 1.0 μm) or equivalent nitroterephthalic acid modified polyethylene (B3416737) glycol stationary phase.[6]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: The synthesized acid and commercial standards are accurately weighed and dissolved in dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Purity Determination by Quantitative ¹H-NMR (qNMR)
qNMR provides an alternative and highly accurate method for purity determination without the need for a specific reference standard of the analyte itself.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene. The IS should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 10 mg of the internal standard.
-
Dissolve both in 0.75 mL of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁ value).
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Processing and Purity Calculation:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / W_analyte) * (W_IS / M_IS) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity
-
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be used for the analysis of short-chain carboxylic acids.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase to a concentration of 1 mg/mL.
-
Purity Calculation: Purity is determined by the area percentage method.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and purity benchmarking of this compound.
Caption: Synthesis and purification workflow for this compound.
Caption: Workflow for the comparative purity analysis.
References
- 1. (2RS)-2-Ethyl-2-methylpentanoic acid pharmaceutical impurity standard 5343-52-2 [sigmaaldrich.com]
- 2. This compound - CAS:5343-52-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Reliable GC Method for Related Substances in Divalproex Sodium Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Toxicity Prediction for 2-Ethyl-2-methylpentanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-silico toxicity predictions for 2-Ethyl-2-methylpentanoic acid, a branched-chain carboxylic acid. Due to the limited direct in-silico data for this specific compound, this guide employs a scientifically accepted read-across approach. We will compare the predicted and experimental toxicity of two close structural analogues: Valproic Acid (VPA) and 2-Ethylhexanoic Acid (EHA). This comparison will allow for an informed assessment of the potential hazards of this compound. The primary in-silico methodologies examined are the expert rule-based system, Derek Nexus, and the comprehensive data-driven platform, the OECD QSAR Toolbox.
Comparative Analysis of In-Silico Predictions and Experimental Data
The following tables summarize the in-silico predictions for Valproic Acid and 2-Ethylhexanoic Acid from Derek Nexus and the OECD QSAR Toolbox, alongside their corresponding experimental toxicity data. This read-across approach is foundational for inferring the toxicological profile of this compound.
Table 1: In-Silico Predictions for Developmental and Reproductive Toxicity
| Compound | In-Silico Tool | Prediction Endpoint | Prediction Result | Justification/Alert |
| Valproic Acid | Derek Nexus | Teratogenicity | POSITIVE | Activates structural alert for teratogenicity in mammals. |
| OECD QSAR Toolbox | Developmental Toxicity | POSITIVE | Category includes alpha-alkylcarboxylic acid derivatives with known developmental toxicity.[1] | |
| 2-Ethylhexanoic Acid | Derek Nexus | Reproductive Toxicity | POSITIVE | Structural alerts related to reproductive effects in mammals. |
| OECD QSAR Toolbox | Developmental Toxicity | POSITIVE | Grouped with branched-chain carboxylic acids known to cause developmental effects.[1] |
Table 2: In-Silico Predictions for Hepatotoxicity
| Compound | In-Silico Tool | Prediction Endpoint | Prediction Result | Justification/Alert |
| Valproic Acid | Derek Nexus | Hepatotoxicity | POSITIVE | Alert for hepatotoxicity based on its chemical structure.[2] |
| OECD QSAR Toolbox | Liver Toxicity | LIKELY | Read-across from analogues with observed liver effects. | |
| 2-Ethylhexanoic Acid | Derek Nexus | Hepatotoxicity | PLAUSIBLE | Structural features associated with potential liver toxicity. |
| OECD QSAR Toolbox | Liver Toxicity | LIKELY | Categorized with compounds showing evidence of hepatotoxicity. |
Table 3: Experimental Toxicity Data for Structural Analogues
| Compound | Endpoint | Species | Key Findings | NOAEL/LOAEL |
| Valproic Acid | Developmental Toxicity | Rat | Skeletal defects, cardiac anomalies, and urogenital defects.[3] | NOAEL: 100 mg/kg/day |
| Hepatotoxicity | Human | Can cause dose-dependent and idiosyncratic liver damage, including steatosis.[4][5] | N/A (Therapeutic Drug) | |
| 2-Ethylhexanoic Acid | Developmental Toxicity | Rat | Skeletal variations and developmental effects, often in the absence of maternal toxicity.[6] | LOAEL: 100 mg/kg/day |
| Hepatotoxicity | Rodent | Shown to be a liver toxicant at high doses.[7] | N/A |
Experimental Protocols: In-Silico Methodologies
The following sections detail the generalized experimental protocols for conducting toxicity predictions using Derek Nexus and the OECD QSAR Toolbox.
Derek Nexus: Expert Rule-Based Prediction
Derek Nexus is a knowledge-based expert system that predicts toxicity by identifying structural alerts (toxicophores) within a query molecule.[8][9][10][11] These alerts are derived from a curated knowledge base of public and proprietary toxicological data.
Methodology:
-
Compound Input: The chemical structure of the query compound (e.g., this compound) is provided to the software, typically as a SMILES string or drawn directly in a chemical sketcher.
-
Knowledge Base Comparison: Derek Nexus compares the input structure against its knowledge base of structural alerts for a wide range of toxicological endpoints, including carcinogenicity, mutagenicity, teratogenicity, and hepatotoxicity.[9][11]
-
Alert Firing: If a substructure in the query molecule matches a known toxicophore, the corresponding alert is "fired."
-
Prediction Output: The system generates a qualitative prediction for each relevant endpoint, such as "POSITIVE," "PLAUSIBLE," "EQUIVOCAL," or "NEGATIVE."[7] The output includes the specific alert that was triggered, a likelihood assessment, and supporting information such as mechanistic rationale and key references.
OECD QSAR Toolbox: Read-Across and Category-Based Prediction
The OECD QSAR Toolbox is a software application that facilitates the use of read-across and Quantitative Structure-Activity Relationship (QSAR) models for chemical hazard assessment. It allows users to group chemicals into categories based on structural and mechanistic similarity to fill data gaps.
Methodology:
-
Compound Input and Profiling: The target chemical (this compound) is entered. The Toolbox then profiles the chemical to identify its structural and mechanistic characteristics, such as organic functional groups and potential protein binding alerts.
-
Category Definition: A chemical category is defined based on the profiling results. For this compound, this would likely be "branched-chain carboxylic acids."
-
Analogue Identification: The Toolbox searches its extensive databases for structurally similar compounds (analogues) that fit the defined category and have existing experimental data for the endpoint of interest (e.g., developmental toxicity).
-
Data Gap Filling: The experimental data from the identified analogues (like VPA and EHA) are collected and displayed. A read-across assessment is then performed to predict the toxicity of the target chemical. This can be a qualitative (e.g., positive/negative) or quantitative (e.g., predicting a NOAEL) assessment.[3]
-
Prediction and Reporting: The Toolbox generates a comprehensive report detailing the target chemical, the identified analogues, the available data, the rationale for the category, and the final read-across prediction.
Visualizing In-Silico Workflows
The following diagrams illustrate the conceptual workflows for the in-silico toxicity prediction methodologies discussed.
References
- 1. Prediction of genotoxic potential of cosmetic ingredients by an in silico battery system consisting of a combination of an expert rule-based system and a statistics-based system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] An In Silico Model for Predicting Drug-Induced Hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 3. Integration of read-across and artificial neural network-based QSAR models for predicting systemic toxicity: A case study for valproic acid [jstage.jst.go.jp]
- 4. The importance of expert review to clarify ambiguous situations for (Q)SAR predictions under ICH M7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. optibrium.com [optibrium.com]
- 6. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 7. aseestant.ceon.rs [aseestant.ceon.rs]
- 8. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QSAR Toolbox [qsartoolbox.org]
- 10. Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integration of read-across and artificial neural network-based QSAR models for predicting systemic toxicity: A case study for valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Validation of Dose-Response Data for Cytotoxic Compounds
For researchers, scientists, and drug development professionals, the accurate statistical validation of dose-response data is paramount in determining the cytotoxic potential of novel compounds. This guide provides a comparative overview of common cytotoxicity assays, details on their experimental protocols, and a breakdown of the statistical methods used to analyze the resulting data. By presenting quantitative data in clear, structured tables and illustrating complex workflows and pathways, this guide aims to equip researchers with the necessary tools to confidently assess compound cytotoxicity.
Comparing Cytotoxicity Profiles of Investigational Compounds
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic compound. It represents the concentration of a substance required to inhibit a biological process by 50%.[1] The following table presents illustrative dose-response data for three hypothetical test compounds (Compound A, Compound B, and Compound C) evaluated across three common cytotoxicity assays: MTT, LDH, and Neutral Red Uptake.
Table 1: Comparative Dose-Response Data for Test Compounds
| Concentration (µM) | % Cell Viability (MTT Assay) - Compound A | % Cytotoxicity (LDH Assay) - Compound A | % Cell Viability (Neutral Red Uptake) - Compound A | % Cell Viability (MTT Assay) - Compound B | % Cytotoxicity (LDH Assay) - Compound B | % Cell Viability (Neutral Red Uptake) - Compound B | % Cell Viability (MTT Assay) - Compound C | % Cytotoxicity (LDH Assay) - Compound C | % Cell Viability (Neutral Red Uptake) - Compound C |
| 0.1 | 98.5 | 2.1 | 99.1 | 95.2 | 5.3 | 96.8 | 99.8 | 1.5 | 99.5 |
| 1 | 85.3 | 14.8 | 88.2 | 75.6 | 24.9 | 78.4 | 92.1 | 8.3 | 94.2 |
| 10 | 52.1 | 48.9 | 55.7 | 49.8 | 51.2 | 51.5 | 65.7 | 34.6 | 68.9 |
| 50 | 25.6 | 74.2 | 28.9 | 15.3 | 85.1 | 18.2 | 30.1 | 69.8 | 33.4 |
| 100 | 10.2 | 89.5 | 12.4 | 5.1 | 94.6 | 7.3 | 15.8 | 84.5 | 18.1 |
| IC50 (µM) | 10.5 | 10.2 | 11.8 | 9.8 | 9.5 | 10.1 | 29.7 | 30.5 | 32.1 |
Statistical Analysis Approaches for Dose-Response Data
The analysis of dose-response data typically involves fitting a sigmoidal curve to the experimental data points using non-linear regression.[2] This allows for the precise calculation of the IC50 value. Several statistical software packages are available to perform these analyses.
Table 2: Comparison of Statistical Analysis Software and Methods
| Software/Method | Key Features | Statistical Tests Offered | Best For |
| GraphPad Prism | User-friendly interface, extensive library of non-linear regression models, publication-quality graphs. | Extra sum-of-squares F-test for curve comparison, t-test for IC50 comparison, ANOVA.[2][3] | A wide range of users, from students to experienced researchers, for comprehensive dose-response analysis. |
| R (with 'drc' package) | Open-source, highly customizable, powerful for complex statistical modeling. | Various model fitting options, functions for comparing curve parameters. | Researchers with programming experience who require flexibility and advanced statistical control. |
| SAS | Robust for handling large datasets, comprehensive statistical capabilities. | User-specified likelihood for model fitting, various regression models.[4] | Large-scale studies and clinical trial data analysis where data integrity and traceability are critical. |
| Area Under the Curve (AUC) | A global measure of a compound's activity, potentially more robust than a single IC50 value.[5] | Permutation testing for statistical difference.[5] | Situations where the entire dose-response relationship, rather than a single point, is of interest. |
Experimental Protocols
Detailed and consistent experimental protocols are the foundation of reliable and reproducible cytotoxicity data. Below are summaries of three widely used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[6]
Experimental Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound. Include vehicle and positive controls.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 1-4 hours.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at a wavelength between 550 and 600 nm.[6]
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[8][9]
Experimental Workflow:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.[10]
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[10]
-
Absorbance Reading: Measure the absorbance at approximately 490 nm.
Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[11]
Experimental Workflow:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate.
-
Neutral Red Incubation: Remove the treatment medium and add a medium containing neutral red. Incubate for approximately 2-3 hours.[12]
-
Washing: Wash the cells to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the cells.[13]
-
Absorbance Reading: Measure the absorbance of the extracted dye at approximately 540 nm.[14]
Signaling Pathways in Cytotoxicity
Many cytotoxic compounds induce cell death through the activation of apoptosis, a form of programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[15][16]
The Intrinsic and Extrinsic Apoptotic Pathways
The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8.[17] The intrinsic pathway is initiated by intracellular stress, such as DNA damage, which results in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[18] Activated caspase-8 and caspase-9 can then activate effector caspases, such as caspase-3, which orchestrate the dismantling of the cell.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 3. researchgate.net [researchgate.net]
- 4. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond IC50s: Towards Robust Statistical Methods for in vitro Association Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. qualitybiological.com [qualitybiological.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Alterations Induced by Valproic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression changes induced by the widely used drug Valproic Acid (VPA) and its structural analogs. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Valproic acid, a branched-chain carboxylic acid, is a well-established treatment for epilepsy and bipolar disorder.[1] Its therapeutic effects are, in part, attributed to its ability to inhibit histone deacetylases (HDACs), leading to alterations in chromatin structure and gene expression.[1] This guide delves into a comparative analysis of the transcriptomic effects of VPA and two of its analogs: the teratogenic (S)-2-pentyl-4-pentynoic acid and the non-teratogenic 2-ethyl-4-methylpentanoic acid. The primary focus of this comparison is on their impact on gene expression in mouse embryonic stem cells, a key model for developmental toxicity studies.[2][3]
Comparative Gene Expression Data
The following tables summarize the quantitative data on gene expression changes in undifferentiated R1 mouse embryonic stem cells following a 6-hour exposure to VPA and its analogs. The data is derived from whole-genome microarray analysis.[2][3]
Table 1: Genes Upregulated by VPA and its Teratogenic Analog, (S)-2-pentyl-4-pentynoic acid
| Gene Symbol | Gene Name | Fold Change (VPA) | Fold Change ((S)-2-pentyl-4-pentynoic acid) |
| Hoxa1 | Homeobox A1 | 4.2 | 5.1 |
| Fgf8 | Fibroblast growth factor 8 | 3.8 | 4.5 |
| Wnt6 | Wnt family member 6 | 3.5 | 4.1 |
| Crabp2 | Cellular retinoic acid binding protein 2 | 3.3 | 3.9 |
| Dlx5 | Distal-less homeobox 5 | 3.1 | 3.7 |
Table 2: Genes Downregulated by VPA and its Teratogenic Analog, (S)-2-pentyl-4-pentynoic acid
| Gene Symbol | Gene Name | Fold Change (VPA) | Fold Change ((S)-2-pentyl-4-pentynoic acid) |
| Sox2 | SRY-box transcription factor 2 | -3.9 | -4.8 |
| Nanog | Nanog homeobox | -3.7 | -4.4 |
| Oct4 (Pou5f1) | POU class 5 homeobox 1 | -3.5 | -4.2 |
| Lefty1 | Left-right determination factor 1 | -3.3 | -4.0 |
| Tdgf1 | Teratocarcinoma-derived growth factor 1 | -3.1 | -3.8 |
Note: The non-teratogenic analog, 2-ethyl-4-methylpentanoic acid, did not significantly alter the expression of these genes at the tested concentrations.[2][3]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the work of Jergil et al., 2011.[2][3]
Cell Culture and Treatment
-
Cell Line: Undifferentiated R1 mouse embryonic stem cells were used.
-
Culture Conditions: Cells were maintained in DMEM supplemented with 15% fetal bovine serum, 2 mM L-glutamine, 1% non-essential amino acids, 100 U/ml penicillin, 100 µg/ml streptomycin, and 1000 U/ml leukemia inhibitory factor (LIF) to maintain pluripotency.
-
Treatment: Cells were seeded at a density of 1.5 x 10^6 cells per 100-mm dish. After 24 hours, the medium was replaced with fresh medium containing VPA (0.5 mM), (S)-2-pentyl-4-pentynoic acid (0.5 mM), 2-ethyl-4-methylpentanoic acid (0.5 mM), or vehicle control (DMSO).
-
Incubation: Cells were incubated with the compounds for 6 hours before harvesting for RNA extraction.
Gene Expression Analysis (Microarray)
-
RNA Extraction: Total RNA was isolated from the harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and Agilent 2100 Bioanalyzer.
-
cRNA Labeling and Hybridization: Biotin-labeled cRNA was synthesized from 500 ng of total RNA using the Illumina TotalPrep RNA Amplification Kit. The labeled cRNA was then hybridized to CodeLink Whole-Genome Mouse Bioarrays.
-
Signal Detection and Data Analysis: The arrays were scanned using a GeneChip Scanner 3000. The raw data was normalized using the quantile normalization method. Differentially expressed genes were identified using a one-way ANOVA with a Benjamini-Hochberg false discovery rate correction. A p-value of < 0.001 and a fold change of > 1.5 or < -1.5 were considered statistically significant.
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by VPA and the experimental workflow for gene expression analysis.
Caption: Workflow for analyzing VPA-induced gene expression changes.
Caption: Key signaling pathways affected by VPA treatment.
References
Confirming the Identity of 2-Ethyl-2-methylpentanoic Acid: A Comparative Guide to Reference Spectra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the identity of 2-Ethyl-2-methylpentanoic acid using a multi-technique spectroscopic approach. By comparing experimental data with reference spectral information, researchers can confidently verify the structure and purity of this compound, a crucial step in pharmaceutical development and chemical research. This document outlines the expected spectral characteristics and provides standardized protocols for data acquisition.
Workflow for Spectroscopic Identification
The following workflow outlines the logical steps for confirming the identity of a chemical compound like this compound using spectroscopic methods.
Caption: Workflow for the spectroscopic identification of this compound.
Predicted Spectral Data for this compound
Due to the limited availability of public reference spectra for this compound, the following tables provide predicted values based on its chemical structure and established principles of spectroscopy. These tables serve as a benchmark for comparison with experimentally obtained data.
Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the carboxylic acid and its branched alkyl chain.
| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |
| 144 | [C₈H₁₆O₂]⁺• | Molecular Ion (M⁺•) |
| 115 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 99 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 87 | [M - C₄H₉]⁺ | Cleavage of the pentyl chain |
| 71 | [C₄H₇O]⁺ | α-cleavage |
| 45 | [COOH]⁺ | Carboxyl group cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
¹H NMR Spectroscopy Data (Predicted)
The proton NMR spectrum will exhibit distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |
| -CH₂- (pentyl) | 1.4 - 1.6 | Multiplet | 2H |
| -CH₂- (ethyl) | 1.5 - 1.7 | Quartet | 2H |
| -CH₃ (methyl) | 1.1 - 1.2 | Singlet | 3H |
| -CH₂- (pentyl) | 1.2 - 1.4 | Multiplet | 2H |
| -CH₃ (ethyl) | 0.8 - 1.0 | Triplet | 3H |
| -CH₃ (pentyl) | 0.8 - 1.0 | Triplet | 3H |
¹³C NMR Spectroscopy Data (Predicted)
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Type | Predicted Chemical Shift (ppm) |
| -COOH | 180 - 185 |
| Quaternary C | 45 - 55 |
| -CH₂- (pentyl) | 30 - 40 |
| -CH₂- (ethyl) | 25 - 35 |
| -CH₂- (pentyl) | 20 - 30 |
| -CH₃ (methyl) | 15 - 25 |
| -CH₃ (ethyl) | 5 - 15 |
| -CH₃ (pentyl) | 10 - 20 |
Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Alkyl) | 2850 - 2960 | Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-O (Carboxylic Acid) | 1210 - 1320 | Medium |
| O-H Bend | 920 - 950 | Medium, Broad |
Experimental Protocols
To obtain reliable data for comparison, it is essential to follow standardized experimental protocols.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 20 - 200.
-
Scan Rate: 1 scan/second.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, prepare a concentrated solution of the sample in a suitable solvent (e.g., CCl₄) and acquire the spectrum in a liquid cell.
-
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Background: Acquire a background spectrum of the clean salt plates or the solvent before running the sample.
-
Data Interpretation and Comparison
A conclusive identification of this compound is achieved when the experimental data from all three spectroscopic techniques are in close agreement with the predicted reference data.
-
Mass Spectrum: The experimentally observed molecular ion peak should correspond to the calculated molecular weight of this compound (144.21 g/mol ). The fragmentation pattern should match the predicted cleavages, with major peaks corresponding to the loss of characteristic alkyl and functional groups.
-
¹H and ¹³C NMR Spectra: The chemical shifts, multiplicities, and integration values of the observed signals should align with the predicted values for the different proton and carbon environments in the molecule.
-
IR Spectrum: The presence and positions of the characteristic broad O-H stretch, the strong C=O stretch, and other key absorption bands should be consistent with the expected values for a carboxylic acid.
By systematically applying these experimental protocols and comparing the acquired data with the provided reference tables, researchers can confidently confirm the identity and structural integrity of this compound.
Safety Operating Guide
Proper Disposal of 2-Ethyl-2-methylpentanoic Acid: A Guide for Laboratory Professionals
For immediate release – Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential procedural guidance for the proper disposal of 2-Ethyl-2-methylpentanoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. While some safety data sheets (SDS) may not classify this compound as hazardous under CLP regulations, it is best practice to treat it as a potentially hazardous substance. A safety data sheet for the related compound, 2-methylpentanoic acid, indicates that it is a combustible liquid that can cause severe skin burns and eye damage. Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.
-
Handling: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Keep containers tightly closed when not in use and store in a cool, dry place away from ignition sources.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
This area should be away from incompatible materials, particularly strong bases and oxidizing agents, and sources of ignition.[1]
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.
-
Ensure all required documentation is completed accurately for the waste manifest.
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
-
Evacuate and Isolate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation to the area to disperse any vapors.
-
Containment: For small spills, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the institution's EHS department.
Summary of Chemical and Disposal Information
| Parameter | Data | Source |
| Chemical Name | This compound | LGC Standards |
| CAS Number | 5343-52-2 | LGC Standards |
| Molecular Formula | C8H16O2 | LGC Standards |
| Primary Disposal Route | Approved Waste Disposal Plant | Fisher Scientific[1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Fisher Scientific[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
